molecular formula C10H12O B3138519 2-(4-Vinylphenyl)ethanol CAS No. 45966-73-2

2-(4-Vinylphenyl)ethanol

Katalognummer: B3138519
CAS-Nummer: 45966-73-2
Molekulargewicht: 148.2 g/mol
InChI-Schlüssel: TVUARPCSZQNJJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Vinylphenyl)ethanol is an organic compound with the molecular formula C10H12O. It features a molecular structure that incorporates both a vinyl group and a phenyl ring, making it a styrenic derivative with an ethanol functional group. This unique combination of a polymerizable vinyl group and a polar hydroxyl group makes it a valuable bifunctional monomer or intermediate in various research and development fields. In polymer science, this compound is of significant interest for the synthesis of functionalized polymers. The vinyl group can undergo free-radical or other forms of polymerization, allowing it to be incorporated into polymer backbones. Simultaneously, the pendant hydroxyl group on the phenyl ring can serve as a site for further chemical modification, participate in cross-linking reactions, or be used to impart hydrophilicity to the resulting polymeric material. This enables researchers to create advanced polymers with tailored properties for applications such as specialty coatings, adhesives, and hydrogels. Beyond its role as a monomer, 2-(4-Vinylphenyl)ethanol serves as a key synthetic intermediate in organic chemistry. The hydroxyl group can be readily functionalized into other moieties, such as esters or ethers, to create a library of derivatives for structure-activity relationship (SAR) studies or for the development of novel compounds. Its structure also suggests potential utility in the preparation of epoxy resin precursors, where it could contribute to the formation of epoxidized oils or other cross-linkable materials. Disclaimer: This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-ethenylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6,11H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUARPCSZQNJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Vinylphenyl)ethanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(4-Vinylphenyl)ethanol (PVPE), a bifunctional styrenic monomer critical for advanced polymer synthesis and drug delivery systems.

Executive Summary

2-(4-Vinylphenyl)ethanol (CAS: 45966-73-2), also known as p-vinylphenethyl alcohol, is a dual-functional building block containing a polymerizable vinyl group and a chemically versatile primary hydroxyl group. This bifunctionality allows it to serve as a "transistor" in macromolecular design—enabling the formation of stable polystyrene backbones while presenting reactive hydroxyl handles for post-polymerization modification.

Its primary utility lies in controlled radical polymerization (CRP) and bioconjugation , where it acts as a linker for drug delivery systems, surface modifiers, and molecularly imprinted polymers (MIPs).

Chemical Identity & Physical Properties

Structural Analysis

The molecule consists of a styrene core substituted at the para position with a hydroxyethyl group. The ethyl spacer separates the hydroxyl functionality from the aromatic ring, reducing steric hindrance during functionalization reactions compared to vinylbenzyl alcohol.

PropertyData
IUPAC Name 2-(4-Ethenylphenyl)ethanol
Common Names p-Vinylphenethyl alcohol; PVPE
CAS Number 45966-73-2
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Appearance Colorless to pale yellow viscous liquid (often solidifies at low temp)
Solubility Soluble in alcohols, THF, DCM, ethyl acetate; Insoluble in water
Boiling Point ~110–115 °C at 0.5 mmHg (Predicted)
Refractive Index

~1.56 (Predicted)
Spectroscopic Signature (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • Vinyl Protons:

    
     6.70 (dd, 1H, =CH-), 5.72 (d, 1H, =CH₂ cis), 5.23 (d, 1H, =CH₂ trans).
    
  • Aromatic Protons:

    
     7.35–7.15 (m, 4H, Ar-H).
    
  • Ethyl Chain:

    
     3.85 (t, 2H, -CH₂-OH), 2.85 (t, 2H, Ar-CH₂-).
    
  • Hydroxyl:

    
     1.6–2.0 (br s, 1H, -OH).
    

Synthesis & Production Protocols

The most reliable synthesis involves the homologation of 4-vinylbenzyl chloride via a Grignard intermediate. This route avoids the harsh conditions of direct reduction that might polymerize the vinyl group.

Protocol: Grignard Homologation

Reaction: 4-Vinylbenzyl chloride + Mg + Formaldehyde


 2-(4-Vinylphenyl)ethanol

Reagents:

  • 4-Vinylbenzyl chloride (4-VBC), >90% purity.

  • Magnesium turnings (activated).[1]

  • Paraformaldehyde (depolymerized in situ) or gaseous Formaldehyde.

  • Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.2 eq) and a crystal of iodine.

  • Grignard Formation: Add a solution of 4-VBC in THF dropwise at 0°C. Critical: Maintain temperature <10°C to prevent self-polymerization of the styrenic moiety. Stir for 2 hours until Mg is consumed.

  • Formylation: Cool the Grignard solution to -78°C. Introduce dry formaldehyde gas (generated by heating paraformaldehyde) into the headspace or add a suspension of paraformaldehyde in THF.

  • Quenching: Allow to warm to RT, then quench with saturated NH₄Cl(aq).

  • Purification: Extract with diethyl ether. Wash organic layer with brine, dry over MgSO₄.[2] Concentrate in vacuo (keep bath <30°C).

  • Isolation: Purify via silica gel flash chromatography (Hexane:Ethyl Acetate 7:3). Add 50 ppm BHT (butylated hydroxytoluene) to the final product to inhibit polymerization during storage.

Reactivity & Polymerization

PVPE is unique because it supports orthogonal reactivity. The vinyl group polymerizes, while the hydroxyl group remains inert (unless activated), allowing for the synthesis of functionalized polystyrenes .

Polymerization Strategies
  • Free Radical Polymerization (FRP): Yields high MW polymers but with broad dispersity (Đ > 1.5).

  • RAFT Polymerization: Recommended for drug delivery applications to achieve narrow dispersity (Đ < 1.1).

    • CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).

    • Initiator: AIBN (0.1 eq relative to CTA).

  • ATRP: Uses CuBr/PMDETA system. Requires protection of the -OH group (e.g., TMS protection) if high MW is desired, as free -OH can coordinate with Cu catalyst.

Functionalization Logic

The pendant -OH group serves as an initiation site for Ring-Opening Polymerization (ROP) of lactones (e.g.,


-caprolactone), creating Brush Copolymers  or Graft Copolymers .
Workflow Diagram

The following diagram illustrates the synthesis and downstream application pathways for PVPE.

PVPE_Workflow cluster_synth Synthesis VBC 4-Vinylbenzyl Chloride Grignard Grignard Intermediate VBC->Grignard Mg, THF, 0°C PVPE 2-(4-Vinylphenyl)ethanol (PVPE) Grignard->PVPE + HCHO (Formaldehyde) PolyPVPE Poly(PVPE) (Homopolymer) PVPE->PolyPVPE RAFT/ATRP (Vinyl Polymerization) Brush Polystyrene-g-PLA (Brush Copolymer) PVPE->Brush ROP of Lactide (OH as Initiator) DrugConj Polymer-Drug Conjugate PolyPVPE->DrugConj Esterification w/ Drug Molecule

Figure 1: Synthetic pathway from precursor 4-VBC to PVPE, and subsequent divergence into polymerization or graft copolymerization workflows.

Applications in Drug Development

Amphiphilic Block Copolymers

PVPE is used to synthesize amphiphilic block copolymers (e.g., Poly(styrene-co-PVPE)-b-PEG). The hydrophobic styrene backbone anchors the polymer into nanoparticles or micelles, while the PVPE units provide hydrophilic "hooks" for conjugating hydrophobic drugs via ester linkages.

  • Mechanism: The drug is attached via a hydrolyzable ester bond to the PVPE hydroxyl group.

  • Release: In vivo esterases cleave the bond, releasing the native drug.

Molecular Imprinting (MIPs)

PVPE acts as a functional monomer in MIPs. The hydroxyl group can form hydrogen bonds with template molecules (e.g., peptides, alkaloids) during polymerization. Once the template is removed, the cavity retains specific affinity for the target.

Safety & Handling (SDS Summary)

Hazard ClassGHS CategoryStatement
Skin Irritation Category 2H315: Causes skin irritation.[3]
Eye Irritation Category 2AH319: Causes serious eye irritation.[3][4]
Sensitization Category 1H317: May cause an allergic skin reaction.

Handling Protocol:

  • Storage: Store at 2–8°C under Argon. Light sensitive.

  • Stabilization: Often stored with 50–100 ppm polymerization inhibitor (e.g., MEHQ or BHT).

  • Spill: Absorb with inert material (vermiculite). Do not allow to enter drains.[4]

References

  • Tanimoto, S., & Oda, R. (1961).[5] Synthesis of p-Vinylphenethyl Alcohol and Its Polymerization. Journal of the Society of Chemical Industry, Japan, 64(5), 932-935.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(4-Vinylphenyl)ethanol.

  • BenchChem. (2025).[2] Technical Support: Synthesis of Vinylphenyl Derivatives.

  • Univook Chemical. (2025).[6] Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry.

Sources

2-(4-Vinylphenyl)ethanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bifunctional Building Block for Advanced Applications

2-(4-Vinylphenyl)ethanol, also known as 4-vinylphenethyl alcohol, is an intriguing organic molecule that merges the structural features of a phenethyl alcohol with a reactive vinyl group. This unique bifunctionality makes it a compound of significant interest for researchers, scientists, and professionals in drug development and materials science. The presence of a hydroxyl group offers a reactive site for a multitude of chemical transformations, while the vinyl moiety serves as a polymerizable handle, enabling its incorporation into larger macromolecular structures.

This guide provides a comprehensive technical overview of 2-(4-Vinylphenyl)ethanol, covering its chemical and physical properties, spectroscopic signature, plausible synthetic routes, and potential applications. For a compound where publicly available experimental data is sparse, this document synthesizes information from related analogues and foundational chemical principles to offer a robust resource for its use in a research and development setting.

Core Chemical and Physical Properties

Precise experimental data for 2-(4-Vinylphenyl)ethanol is not widely documented. However, its fundamental properties can be reliably determined or estimated based on its molecular structure and comparison with analogous compounds.

Identifier Value/Information Source
IUPAC Name 2-(4-Vinylphenyl)ethanolN/A
Synonyms 4-Vinylphenethyl alcoholN/A
CAS Number Data not readily available in searched sources.N/A
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1]
Physical State Predicted to be a liquid or low-melting solid at room temperature.N/A
Boiling Point Estimated to be >220 °C, by analogy to similar compounds.[2]
Solubility Expected to be sparingly soluble in water, but miscible with many organic solvents like ethanol, ether, and dichloromethane.[2]

Spectroscopic Profile for Structural Elucidation

The confirmation of the structure of 2-(4-Vinylphenyl)ethanol relies on standard spectroscopic techniques. Below is a predicted analysis of its expected spectroscopic data, which is crucial for its identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinyl, and ethyl groups.

  • Aromatic Protons (δ ≈ 7.2-7.5 ppm): Two doublets are expected for the four protons on the para-substituted benzene ring.

  • Vinyl Protons (δ ≈ 5.2-6.7 ppm): Three distinct signals are predicted for the vinyl group (-CH=CH₂), showing characteristic geminal, cis, and trans couplings.

  • Ethyl Protons (δ ≈ 2.8 and 3.8 ppm): The two methylene groups (-CH₂CH₂OH) will appear as two triplets. The -CH₂- group adjacent to the aromatic ring will be around 2.8 ppm, while the -CH₂- group attached to the hydroxyl group will be further downfield at approximately 3.8 ppm.

  • Hydroxyl Proton (variable): A broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum will provide complementary information for structural confirmation.

  • Aromatic Carbons (δ ≈ 125-140 ppm): Four signals are expected for the six aromatic carbons due to symmetry.

  • Vinyl Carbons (δ ≈ 114 and 136 ppm): Two signals corresponding to the two carbons of the vinyl group.

  • Ethyl Carbons (δ ≈ 39 and 63 ppm): Two signals for the two methylene carbons.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 2-(4-Vinylphenyl)ethanol would display characteristic absorption bands:

  • O-H Stretch: A broad band around 3300-3600 cm⁻¹ for the hydroxyl group.

  • C-H Stretch (aromatic and vinyl): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C=C Stretch (vinyl and aromatic): Bands in the 1600-1650 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

Synthesis and Methodologies

A practical and scalable synthesis of 2-(4-Vinylphenyl)ethanol can be envisioned through the reduction of a suitable precursor like 4-vinylphenylacetic acid or its ester derivative. A common laboratory-scale approach would involve the reduction of a commercially available starting material.

Proposed Synthetic Workflow: Reduction of 4-Acetylstyrene

A two-step process starting from 4-acetylstyrene is a plausible route. The first step would be a Willgerodt-Kindler reaction to form a thioamide, which is then hydrolyzed to the corresponding phenylacetic acid. This acid can then be reduced to the desired alcohol. A more direct, albeit potentially lower-yielding, approach is the direct reduction of the acetyl group.

Step-by-Step Protocol (Hypothetical):

  • Dissolution: Dissolve 4-acetylstyrene in a suitable solvent such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add a reducing agent like sodium borohydride (NaBH₄) portion-wise. The ketone will be reduced to a secondary alcohol.

  • Quenching: After the reaction is complete (monitored by TLC), slowly add a dilute acid (e.g., 1M HCl) to quench the excess reducing agent.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Synthesis of 2-(4-Vinylphenyl)ethanol start 4-Vinylphenylacetic Acid reagent Reducing Agent (e.g., LiAlH4 or BH3-THF) start->reagent Reduction product 2-(4-Vinylphenyl)ethanol reagent->product

Caption: Proposed synthesis of 2-(4-Vinylphenyl)ethanol via reduction.

Potential Applications in Research and Drug Development

The dual functionality of 2-(4-Vinylphenyl)ethanol opens up a range of possibilities in both polymer chemistry and as a synthon for complex organic molecules.

Monomer for Functional Polymers

The vinyl group allows 2-(4-Vinylphenyl)ethanol to act as a monomer in polymerization reactions. This can lead to the formation of polymers with pendant hydroxyl groups, which can be further functionalized. Such polymers have potential applications in:

  • Drug Delivery Systems: The hydroxyl groups can be used to attach drugs, targeting moieties, or other functional groups, creating sophisticated drug delivery vehicles.[4]

  • Biomaterials: The hydrophilic nature of the hydroxyl groups can improve the biocompatibility of the resulting polymers.

  • Coatings and Adhesives: The ability to form cross-linked networks can be exploited in the development of advanced coatings and adhesives.[5]

Intermediate in Organic Synthesis

As a functionalized alcohol, 2-(4-Vinylphenyl)ethanol can serve as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The hydroxyl group can be converted into other functional groups, or it can be used as a point of attachment for other molecular fragments. Its structural similarity to other phenethyl alcohols used in medicinal chemistry suggests its potential utility in this area.[6][7]

Applications of 2-(4-Vinylphenyl)ethanol compound 2-(4-Vinylphenyl)ethanol vinyl_group Vinyl Group (-CH=CH2) compound->vinyl_group exhibits hydroxyl_group Hydroxyl Group (-OH) compound->hydroxyl_group exhibits polymerization Polymerization vinyl_group->polymerization organic_synthesis Organic Synthesis hydroxyl_group->organic_synthesis functional_polymers Functional Polymers polymerization->functional_polymers drug_development Drug Development (APIs, Intermediates) organic_synthesis->drug_development

Caption: Relationship between structure and applications.

Safe Handling and Storage

Given its structure as a styrenic monomer and an alcohol, 2-(4-Vinylphenyl)ethanol should be handled with appropriate care in a laboratory setting.

  • Storage: It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. To prevent polymerization, it may be necessary to store it with an inhibitor and under an inert atmosphere.

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any vapors.

Conclusion

2-(4-Vinylphenyl)ethanol stands out as a versatile molecule with considerable potential for innovation in both polymer science and pharmaceutical development. While comprehensive experimental data remains to be fully documented in publicly accessible literature, its structural attributes provide a clear roadmap for its synthesis and application. This guide offers a foundational understanding for researchers looking to explore the capabilities of this promising bifunctional compound, encouraging further investigation into its properties and uses.

References

  • Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. (n.d.). Retrieved from [Link]

  • Synthesis of Vinyl-Substituted Alcohols Using Acetylene as C2 Building Block. (2022, December 22). Chemical Science. Retrieved from [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022, February 7). RSC Advances. Retrieved from [Link]

  • NIST. (n.d.). 2-(4-Ethylphenyl)ethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Supporting Information for Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. (n.d.). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0209896). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). Retrieved from [Link]

  • The Chemistry of 2-(Vinyloxy)ethanol: Synthesis, Reactions, and Emerging Applications. (2026, February 12). Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

  • ACS Publications. (n.d.). Protection and polymerization of functional monomers. 18. Syntheses of well-defined poly(vinylphenol), poly[(vinylphenyl)methanol], and poly[2-vinylphenyl)ethanol] by means of anionic living polymerization of styrene derivatives containing tert-butyldimethylsilyl ethers. Macromolecules. Retrieved from [Link]

  • IQ-USP. (n.d.). 13.18 Carbon-13 NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-(4-Azulyl)ethanol (CAS 13935-44-9). Retrieved from [Link]

  • Google Patents. (n.d.). CN111978154A - Preparation method of 4-octyl phenethyl alcohol.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 12). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinyl alcohol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols. Retrieved from [Link]

  • UBC Library Open Collections. (n.d.). THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Quora. (2018, December 27). What are the physical properties of ethanol?. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-(4-Vinylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of 2-(4-Vinylphenyl)ethanol (also known as 4-vinylphenethyl alcohol). As a key monomer in the synthesis of functional polymers and a versatile building block in organic chemistry, rigorous structural confirmation is paramount for its application in research and development. This document synthesizes predicted data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in fundamental principles and comparative analysis with structurally analogous compounds. We will explore the causality behind the expected spectral features, providing researchers, scientists, and drug development professionals with a robust framework for interpreting their own experimental results.

Introduction and Structural Overview

2-(4-Vinylphenyl)ethanol possesses a unique trifunctional structure: a primary alcohol, a flexible ethyl linker, and a polymerizable vinyl group attached to a para-substituted benzene ring. This combination of features makes it a molecule of significant interest. The alcohol moiety allows for esterification or etherification, the ethyl spacer provides flexibility, and the vinyl group enables radical, anionic, or cationic polymerization.

To ensure material purity and confirm structural integrity, a multi-faceted spectroscopic approach is non-negotiable. Each technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy maps the carbon-hydrogen framework.

  • IR Spectroscopy identifies the key functional groups.

  • Mass Spectrometry determines the molecular mass and reveals fragmentation patterns related to structural stability.

This guide will dissect the expected data from each of these cornerstone techniques.

Caption: Labeled structure of 2-(4-Vinylphenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For 2-(4-Vinylphenyl)ethanol, both ¹H and ¹³C NMR are required for full characterization.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Solvent Choice Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, the acidic hydroxyl proton signal can be broad and its chemical shift variable. DMSO-d₆ is an excellent alternative as it forms hydrogen bonds with the alcohol, resulting in a sharper, more defined OH signal, often appearing as a triplet if coupled to the adjacent CH₂ group.

  • Acquisition: Record spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

¹H NMR Spectroscopy: Predicted Data & Interpretation

The proton NMR spectrum is expected to show signals in four distinct regions corresponding to the aromatic, vinyl, aliphatic, and hydroxyl protons.

LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Ha/a'~7.38d~8.22HAromatic (ortho to vinyl)
Hb/b'~7.25d~8.22HAromatic (ortho to ethyl)
Hc~6.70ddJcd ≈ 17.6, Jce ≈ 10.91H=CH- (Vinyl)
Hd~5.75dJcd ≈ 17.61H=CH₂ (trans)
He~5.25dJce ≈ 10.91H=CH₂ (cis)
Hg~3.85tJgf ≈ 6.62H-CH₂-OH
Hf~2.84tJfg ≈ 6.62HAr-CH₂-
Hh1.5 - 2.5br s-1H-OH

Interpretation Insights:

  • Aromatic Region: The para-substitution pattern creates a classic AA'BB' system, which simplifies to two distinct doublets with identical coupling constants. The protons ortho to the electron-withdrawing vinyl group (Ha/a') are expected to be slightly downfield compared to those ortho to the ethyl group (Hb/b').

  • Vinyl Region: This region displays a characteristic AMX spin system. Hc is coupled to both Hd and He, appearing as a doublet of doublets. The large coupling (~17.6 Hz) corresponds to the trans relationship with Hd, while the smaller coupling (~10.9 Hz) is from the cis relationship with He.[1]

  • Aliphatic Chain: The two methylene groups form a clean ethyl system, appearing as two triplets due to coupling with each other. The CH₂ group attached to the electronegative oxygen (Hg) is significantly deshielded and appears further downfield (~3.85 ppm) compared to the benzylic CH₂ group (Hf) at ~2.84 ppm.[2]

  • Hydroxyl Proton: The OH proton (Hh) signal is typically a broad singlet due to chemical exchange.[3] Its integration confirms the presence of one hydroxyl group. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the Hh signal will disappear due to proton-deuterium exchange.[3]

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals, as the symmetry of the benzene ring makes the ortho and meta carbons chemically equivalent.

Predicted δ (ppm)Assignment
~137.5Cq (Aromatic, C-CH₂CH₂OH)
~136.8Cq (Aromatic, C-CH=CH₂)
~136.5=CH- (Vinyl)
~129.5CH (Aromatic, C ortho to ethyl)
~126.8CH (Aromatic, C ortho to vinyl)
~114.0=CH₂ (Vinyl)
~63.5-CH₂-OH
~38.8Ar-CH₂-

Interpretation Insights:

  • sp² Carbons (110-140 ppm): This region contains the signals for the six aromatic and two vinyl carbons.[4][5] Quaternary carbons (Cq) typically show weaker signals. The vinyl =CH₂ carbon is the most upfield of this group.

  • sp³ Carbons (0-90 ppm): The two aliphatic carbons are clearly separated. The carbon bonded to the highly electronegative oxygen (-CH₂-OH) is significantly deshielded, appearing around 63.5 ppm.[2][5] The benzylic carbon (Ar-CH₂) appears further upfield at approximately 38.8 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, reliable method requiring minimal sample preparation.

  • Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide). This is crucial for removing atmospheric (CO₂, H₂O) and instrumental artifacts.

  • Sample Analysis: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-600 cm⁻¹.

A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample Drop on Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Baseline Correction, Peak Picking) D->E cluster_frag Primary Fragmentation Pathway (Alpha-Cleavage) M Molecular Ion (M⁺•) m/z = 148 Frag1 Loss of •CH₂OH radical (Mass = 31) Base Vinylbenzyl Cation (Base Peak) m/z = 117 Frag1->Base - 31 u

Sources

Synthesis of 2-(4-Vinylphenyl)ethanol from 4-vinylbenzyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis of 2-(4-Vinylphenyl)ethanol from 4-Vinylbenzyl Chloride: A Methodological Guide to Benzylic Homologation

Executive Summary

2-(4-Vinylphenyl)ethanol (also known as 4-vinylphenethyl alcohol) is a highly valuable bifunctional monomer utilized in the synthesis of advanced functionalized polymers, elastomers, and specialized cross-linking agents. The presence of both a polymerizable styrenic double bond and a nucleophilic primary alcohol makes it a versatile building block. Synthesizing this compound from the readily available 4-vinylbenzyl chloride requires a one-carbon homologation strategy that selectively extends the benzylic chain without initiating premature polymerization of the sensitive vinyl moiety[1].

Mechanistic Rationale & Route Selection

The primary challenge in modifying benzylic halides like 4-vinylbenzyl chloride is navigating the "Reactivity-Solubility Paradox"[2]. The highly electrophilic chloromethyl group is prone to rapid nucleophilic attack, but it is also highly susceptible to radical-mediated side reactions. Chief among these is Wurtz-type homocoupling, which yields the undesired byproduct 1,2-bis(4-vinylphenyl)ethane[3].

To achieve the target homologation, two primary synthetic routes are viable:

  • Route A (Grignard Homologation): Conversion of 4-vinylbenzyl chloride to its corresponding Grignard reagent, followed by nucleophilic addition to paraformaldehyde. This is the most direct route, boasting high atom economy and utilizing relatively inexpensive reagents.

  • Route B (Cyanation-Reduction): An SN2 displacement of the chloride with cyanide to form 4-vinylbenzyl cyanide, followed by reduction (e.g., using LiAlH4) to the primary alcohol. While robust, this route involves highly toxic cyanide salts and requires stringent safety protocols.

Given its efficiency and industrial relevance, Route A is established as the primary protocol in this guide.

Workflow Start 4-Vinylbenzyl Chloride (Starting Material) RouteA Route A: Grignard Homologation Start->RouteA RouteB Route B: Cyanation & Reduction Start->RouteB Mg 1. Mg(0), THF (Grignard Formation) RouteA->Mg NaCN 1. NaCN, DMSO (SN2 Substitution) RouteB->NaCN CH2O 2. (CH2O)n, Heat (Nucleophilic Addition) Mg->CH2O Target 2-(4-Vinylphenyl)ethanol (Target Product) CH2O->Target Red 2. LiAlH4 or DIBAL-H (Reduction) NaCN->Red Red->Target

Divergent synthetic workflows for the one-carbon homologation of 4-vinylbenzyl chloride.

Primary Protocol: Grignard-Mediated Homologation (Route A)

This protocol leverages the formation of 4-vinylbenzylmagnesium chloride in anhydrous tetrahydrofuran (THF)[3]. THF is specifically chosen over diethyl ether because its stronger coordinating ability stabilizes the benzylic Grignard reagent, significantly suppressing the competing Wurtz coupling pathway[2].

Mechanism SM Ar-CH2Cl 4-Vinylbenzyl chloride Mg Mg Insertion Single Electron Transfer SM->Mg Grignard Ar-CH2MgCl 4-Vinylbenzylmagnesium chloride Mg->Grignard Alkoxide Ar-CH2-CH2-O(-) MgCl(+) Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Attack Formaldehyde Paraformaldehyde Depolymerization to CH2O Formaldehyde->Alkoxide Electrophile Quench NH4Cl Quench Mild Hydrolysis Alkoxide->Quench Product Ar-CH2-CH2-OH 2-(4-Vinylphenyl)ethanol Quench->Product

Mechanistic pathway of Grignard formation and subsequent nucleophilic addition.

Step-by-Step Methodology

Phase 1: Preparation of 4-Vinylbenzylmagnesium Chloride Causality Check: 4-Vinylbenzyl chloride typically contains a radical inhibitor (e.g., 4-tert-butylcatechol) to prevent auto-polymerization. This must be removed via a basic alumina plug prior to use; otherwise, the phenolic protons will prematurely quench the Grignard reagent.

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar under a continuous argon sweep.

  • Magnesium Activation: Add 1.2 equivalents of magnesium turnings (Mg(0)). Add enough anhydrous THF to cover the turnings. Introduce a catalytic amount of 1,2-dibromoethane (approx. 1 mol%) and gently warm. Self-Validating Step: The evolution of ethylene gas bubbles and a slight cloudiness indicate the successful scrubbing of the MgO passivation layer, exposing active Mg(0).

  • Halide Addition: Dilute 1.0 equivalent of purified 4-vinylbenzyl chloride in anhydrous THF (to make a 1 M solution). Add 5% of this solution to the Mg turnings to initiate the reaction. Once the reaction initiates (indicated by a temperature spike and color change to dark brown/green), cool the flask in an ice bath to maintain the internal temperature between 15–20 °C.

  • Controlled Feed: Add the remaining halide solution dropwise over 1 hour. Maintaining a low concentration of the unreacted halide in the presence of the Grignard reagent is critical to prevent Wurtz homocoupling[3]. Stir for an additional 1 hour at room temperature.

Phase 2: Homologation with Paraformaldehyde Causality Check: Paraformaldehyde is a polymer that must be thermally "cracked" into monomeric formaldehyde (CH2O) to act as an effective electrophile. 5. Electrophile Introduction: In a separate, dry flask, weigh out 1.5 equivalents of dry paraformaldehyde. Connect this flask to the main reaction vessel via a wide-bore cannula or directly add it as a solid under positive argon pressure. 6. Reaction Execution: Heat the reaction mixture to 60 °C. The paraformaldehyde will depolymerize and react with the Grignard reagent. Continue stirring for 3 hours. Self-Validating Step: The dark Grignard solution will gradually lighten and form a gelatinous precipitate (the magnesium alkoxide salt).

Phase 3: Quenching and Isolation 7. Mild Quench: Cool the reaction to 0 °C. Carefully quench by adding a saturated aqueous solution of ammonium chloride (NH4Cl). Causality Check: A mild acid like NH4Cl is preferred over strong mineral acids (like HCl) to prevent the acid-catalyzed hydration of the sensitive vinyl group. 8. Extraction: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 9. Purification: Purify the crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-(4-vinylphenyl)ethanol.

Alternative Protocol: Cyanation and Reduction (Route B)

For laboratories where Grignard handling is prohibitive, the cyanation route offers a metal-free carbon-chain extension[1].

  • Cyanation: React 4-vinylbenzyl chloride with 1.2 equivalents of NaCN in DMSO at 40 °C for 4 hours. Extract with diethyl ether to isolate the 4-vinylbenzyl cyanide intermediate.

  • Reduction: Dissolve the intermediate in anhydrous diethyl ether and cool to 0 °C. Slowly add 1.5 equivalents of Lithium Aluminum Hydride (LiAlH4). Stir for 2 hours, then perform a Fieser workup (n mL water, n mL 15% NaOH, 3n mL water) to precipitate the aluminum salts. Filter and concentrate to yield the target alcohol.

Quantitative Data & Yield Comparison

The following table summarizes the comparative metrics of both synthetic routes based on standard laboratory-scale optimizations.

MetricRoute A: Grignard HomologationRoute B: Cyanation-Reduction
Overall Yield 65% – 75%50% – 60% (Over 2 steps)
Atom Economy HighLow (Loss of Al, Li salts)
Reaction Time ~6 Hours~12 Hours
Primary Impurity 1,2-Bis(4-vinylphenyl)ethaneUnreduced aldehyde / Amine byproducts
Safety Profile Flammable, Exothermic initiationHighly Toxic (Cyanide), Pyrophoric (LiAlH4)

Analytical Characterization

To validate the structural integrity of the synthesized 2-(4-vinylphenyl)ethanol, the following analytical signatures must be confirmed:

  • 1H NMR (CDCl3, 400 MHz): The disappearance of the benzylic -CH2Cl singlet (typically at ~4.5 ppm) is the primary indicator of conversion. The product will display two distinct triplets at ~2.8 ppm (Ar-CH2-) and ~3.8 ppm (-CH2-OH). The styrenic protons remain intact, showing a characteristic doublet of doublets at ~6.7 ppm and two doublets at ~5.7 ppm and ~5.2 ppm (terminal vinyl protons).

  • Mass Spectrometry (EI-MS): Molecular ion peak [M]+ at m/z 148.1. A prominent fragment at m/z 117 corresponds to the loss of the hydroxymethyl radical (M - CH2OH), leaving the stable 4-vinylbenzyl cation.

Process Safety & E-E-A-T Validations

  • Polymerization Hazard: 4-Vinylbenzyl chloride is highly prone to auto-polymerization. All concentrated solutions and neat oils of the starting material and product should be stored at -20 °C with 10-50 ppm of a radical inhibitor (e.g., TBC or hydroquinone)[3].

  • Exothermic Runaway: The initiation of the Grignard reagent is highly exothermic. The reaction must be initiated with a small fraction of the halide before the bulk addition begins. Failure to do so can result in a dangerous accumulation of unreacted halide, leading to a sudden, uncontrollable thermal runaway[2].

References

  • "Two-Step Elution Recovery of Cyanide Platinum Using Functional Metal Organic Resin." MDPI.
  • "1,2-Bis(4-vinylphenyl)ethane | 48174-52-3." Benchchem.
  • "(Chloromethyl)ethylbenzene|High-Purity Reagent." Benchchem.

Sources

2-(4-Vinylphenyl)ethanol: A Comprehensive Technical Guide on Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of polymer science and drug development, bifunctional organic building blocks are critical for designing complex molecular architectures. 2-(4-Vinylphenyl)ethanol (CAS: 45966-73-2), also known as 4-Ethenylbenzeneethanol, is a highly versatile bifunctional monomer. It features a polymerizable styrene-like vinyl group and a nucleophile-ready primary alcohol. This dual functionality allows researchers to orthogonally functionalize the molecule: the vinyl group can participate in free-radical polymerizations or cross-coupling reactions, while the hydroxyl group serves as an anchor for esterification, etherification, or conversion into a leaving group (e.g., mesylate or tosylate) for downstream Active Pharmaceutical Ingredient (API) synthesis.

This whitepaper provides an in-depth analysis of the commercial supply chain, structural properties, and validated synthetic methodologies for 2-(4-Vinylphenyl)ethanol, tailored for application scientists and drug development professionals.

Chemical Identity and Physico-Chemical Properties

Understanding the baseline physico-chemical properties of 2-(4-Vinylphenyl)ethanol is essential for predicting its behavior in organic solvents, its stability under ambient conditions, and its reactivity profiles during catalytic cycles[1].

Table 1: Physico-Chemical Properties of 2-(4-Vinylphenyl)ethanol

PropertyValue / Description
Chemical Name 2-(4-Vinylphenyl)ethanol
Synonyms 4-Ethenylbenzeneethanol; 4-Vinylphenethyl alcohol
CAS Registry Number 45966-73-2
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Structural Features Para-substituted vinyl group; primary aliphatic alcohol
Reactivity Profile Susceptible to auto-polymerization (requires storage at low temperatures or with inhibitors); sensitive to strong oxidizers.

Commercial Availability and Supplier Landscape

Historically, functionalized styrene derivatives were synthesized in-house due to limited commercial availability. However, the growing demand for custom polymers and API intermediates has catalyzed the commercial production of 2-(4-Vinylphenyl)ethanol. It is currently available primarily in research and pilot-scale quantities, with custom scale-up options available through specialized chemical vendors[2][3].

Table 2: Key Commercial Suppliers and Sourcing Data

SupplierSupply ScaleCatalog / Product IDNotes
Shanghai Macklin Biochemical Co., Ltd. Spot supply (Research scale)CAS 45966-73-2Provides high-purity analytical grades suitable for sensitive cross-coupling reactions[2].
BLD Pharm Pre-Packaged / Custom SynthesisBD01128146Offers scale-up manufacturing and custom synthesis for polymer science building blocks[3].
Sinfoo Biotech Research scaleA176394Standard purity for general organic synthesis[4].
Shandong Xingshun New Material Industrial / Pilot scaleCAS 45966-73-2Focuses on new material and polymer applications[5].

Strategic Sourcing Note: When procuring 2-(4-Vinylphenyl)ethanol, scientists must verify the presence of polymerization inhibitors (such as tert-butylcatechol or hydroquinone). If the downstream application involves free-radical polymerization, the inhibitor must be removed via basic alumina column filtration prior to use.

Synthetic Methodologies and Mechanistic Pathways

For laboratories requiring isotopic labeling, specific purity profiles, or in-house generation, synthesizing 2-(4-Vinylphenyl)ethanol from commercially abundant precursors is necessary.

The Palladium-Catalyzed Suzuki-Miyaura Route

The most robust and scalable method for synthesizing 2-(4-Vinylphenyl)ethanol avoids the use of highly toxic oxirane (ethylene oxide) and pyrophoric Grignard reagents. Instead, it relies on the Suzuki-Miyaura cross-coupling of 4-bromophenethyl alcohol with a vinylboronic acid derivative (such as cyclic vinyl boroanhydride or vinyltrifluoroborate)[6][7].

Causality in Experimental Design: Using 4-bromophenethyl alcohol as the electrophile is highly advantageous because the primary alcohol does not typically interfere with the oxidative addition of the Palladium(0) catalyst to the aryl bromide bond. The use of a mild base (e.g., K₂CO₃) facilitates the transmetalation step without deprotonating the aliphatic alcohol, thereby preventing unwanted side reactions (such as etherification).

SynthesisPathway Start1 4-Bromophenethyl Alcohol (Electrophile) Catalyst Pd(PPh3)4 / K2CO3 (Toluene/H2O, 80°C) Start1->Catalyst Oxidative Addition Start2 Vinylboronic Anhydride (Nucleophile) Start2->Catalyst Transmetalation Target 2-(4-Vinylphenyl)ethanol (CAS: 45966-73-2) Catalyst->Target Reductive Elimination App1 Polymer Science (Functional Hydrogels/Resins) Target->App1 Vinyl Polymerization App2 API Development (Mesylation -> N-Alkylation) Target->App2 Hydroxyl Substitution

Synthesis and downstream application pathway of 2-(4-Vinylphenyl)ethanol.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control steps ensure that intermediate failures are caught immediately.

Protocol 1: Synthesis of 2-(4-Vinylphenyl)ethanol via Suzuki Coupling

Objective: Synthesize the target monomer while suppressing the homocoupling of the boronic acid.

Reagents:

  • 4-Bromophenethyl alcohol (1.0 equiv, 10 mmol)

  • 2,4,6-Trivinylcycloboroxane pyridine complex (Vinylboronic anhydride) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: Toluene / Water (3:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine Toluene and Water. Sparge the solvent mixture with ultra-pure Argon for 30 minutes. Causality: Pd(0) catalysts are highly sensitive to oxygen, which causes irreversible oxidation to inactive Pd(II) species (palladium black).

  • Reagent Loading: Add 4-bromophenethyl alcohol, vinylboronic anhydride, and K₂CO₃ to the flask. Stir for 5 minutes under Argon.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ against a positive counter-flow of Argon. Seal the flask.

  • Heating & Reaction: Heat the biphasic mixture to 80°C in an oil bath with vigorous stirring for 12 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active starting material (Rf ~0.3) and the appearance of a new, highly UV-active spot (Rf ~0.4) confirms the reaction progression.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Store the purified 2-(4-Vinylphenyl)ethanol at -20°C in the dark to prevent auto-polymerization.

Protocol 2: Derivatization to 4-Vinylphenethyl Methanesulfonate (API Intermediate)

Objective: Convert the primary alcohol into a superior leaving group (mesylate) for subsequent N-alkylation in drug synthesis (e.g., antihistamine derivatives)[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(4-Vinylphenyl)ethanol (1.0 equiv) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv). Cool the reaction mixture to 0°C using an ice-water bath.

  • Mesylation: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 15 minutes. Causality: The reaction is highly exothermic. Dropwise addition at 0°C prevents thermal runaway and suppresses the formation of alkyl chloride byproducts.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow it to warm to room temperature for 1 hour. Self-Validation: Complete consumption of the alcohol should be verified by TLC.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the combined organic layers with 1M HCl (to remove excess TEA), followed by brine.

  • Isolation: Dry over MgSO₄, filter, and evaporate the solvent to yield the mesylate as a pale yellow oil. Use immediately in the next synthetic step to avoid degradation.

Applications in Drug Development & Polymer Science

Polymer Science: The vinyl group of 2-(4-Vinylphenyl)ethanol allows it to be copolymerized with styrene, divinylbenzene, or acrylates to create functionalized resins. The pendant hydroxyl groups on these resins act as attachment points for solid-phase peptide synthesis (SPPS) or for immobilizing catalysts.

Drug Development: In medicinal chemistry, phenethyl alcohol derivatives are frequently utilized as lipophilic linkers. As documented in patent literature surrounding antihistamines (e.g., Bilastine analogs), the hydroxyl group of the phenethyl scaffold is converted to a mesylate or tosylate, which is subsequently displaced by a secondary amine (like a piperidine or benzimidazole derivative) to form the active pharmaceutical framework[7]. The vinyl group can then be further functionalized via hydroboration-oxidation or cross-metathesis to fine-tune the pharmacokinetic properties of the drug candidate.

References

  • Chemsrc. 2-(4-Vinylphenyl)ethanol | CAS#:45966-73-2. Retrieved from: [Link]

  • ChemBK. 2-(4-Vinylphenyl)ethanol - Supplier List & Physico-chemical Properties. Retrieved from: [Link]

  • Shandong Xingshun New Material Co., Ltd. 4-Ethenylbenzeneethanol | 45966-73-2. Retrieved from:[Link]

  • Google Patents (WO2014026657A2).A process for the preparation of a derivative of 2-methyl-2'-phenylpropionic acid using new intermediates.

Sources

Health and safety information for 2-(4-Vinylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-Vinylphenyl)ethanol: Reactivity, Safety, and Handling Dynamics

As drug development and advanced materials science increasingly rely on bifunctional building blocks, 2-(4-Vinylphenyl)ethanol (also known as 4-vinylphenethyl alcohol) has emerged as a critical intermediate. Featuring both a highly reactive styrenic vinyl group and a versatile primary alcohol, this molecule allows for orthogonal functionalization—making it invaluable for synthesizing reactive copolymers, targeted drug-delivery hydrogels, and complex active pharmaceutical ingredients (APIs).

However, the very structural features that make 2-(4-Vinylphenyl)ethanol synthetically desirable also introduce significant handling and storage challenges. This whitepaper provides a rigorous framework for researchers to safely manage, purify, and utilize this compound, grounded in mechanistic causality and field-proven methodologies.

Molecular Architecture & Physicochemical Profile

To safely manipulate 2-(4-Vinylphenyl)ethanol, one must first understand its dual-nature reactivity. The primary alcohol (-CH₂CH₂OH) is susceptible to standard esterification, etherification, and oxidation protocols. Conversely, the para-substituted vinyl group (-CH=CH₂) is highly prone to radical-initiated auto-polymerization.

Table 1: Core Physicochemical and Identification Data

PropertyValueScientific Implication
Chemical Name 2-(4-Vinylphenyl)ethan-1-olBifunctional monomer (vinyl + primary alcohol).
CAS Number 45966-73-2[1]Primary identifier for regulatory compliance.
Molecular Formula C₁₀H₁₂O[1]High carbon-to-oxygen ratio; hydrophobic aromatic core.
Molecular Weight 148.20 g/mol [2]Low molecular weight facilitates high mobility in solvent matrices.
Storage Temperature -20°C (Sealed, Dry)[3]Critical thermal threshold to prevent spontaneous auto-polymerization.
Common Stabilizer tert-Butylcatechol (TBC)[4]Requires removal prior to radical-sensitive downstream applications.

Toxicological Framework & Occupational Safety

While comprehensive in vivo toxicological dossiers for 2-(4-Vinylphenyl)ethanol are limited, its safety profile must be extrapolated from its structural analogs (e.g., styrene and 4-vinylbenzyl alcohol).

  • Irritation & Sensitization: As a lipophilic aromatic compound, it readily penetrates the stratum corneum, acting as a moderate to severe skin and eye irritant.

  • Metabolic Considerations: Styrene derivatives are typically oxidized in the liver by Cytochrome P450 enzymes into reactive epoxide intermediates. Interestingly, related compounds like 4-vinylbenzyl alcohol have been identified as potent inhibitors of human CYP450 enzymes, forming stable complexes that block the enzyme's active site. Personnel handling 2-(4-Vinylphenyl)ethanol must assume similar biological reactivity and utilize stringent engineering controls (fume hoods) and personal protective equipment (nitrile gloves, splash goggles) to prevent systemic absorption.

Reactivity Dynamics: Auto-Polymerization & Stabilization

The most acute hazard associated with 2-(4-Vinylphenyl)ethanol is not its baseline toxicity, but its thermodynamic instability. The electron-rich aromatic ring stabilizes carbon-centered radicals formed at the vinylic position. Exposure to ambient heat, UV light, or trace transition metals can trigger homolytic cleavage, initiating a highly exothermic auto-polymerization cascade.

To mitigate this, commercial suppliers ship the monomer doped with radical scavengers, most commonly 4-tert-butylcatechol (TBC) [4]. TBC operates by donating a hydrogen atom to the propagating polymer radical, converting itself into a stable, resonance-stabilized semiquinone radical that cannot propagate the chain reaction, thereby quenching the polymerization hazard.

Fig 1: Radical auto-polymerization pathway and TBC-mediated stabilization.

Experimental Methodologies: Handling & Preparation

Because TBC is a potent radical scavenger, it will severely inhibit intentional polymerization reactions (e.g., RAFT or ATRP) and can interfere with oxidation-sensitive cross-coupling chemistries. The following self-validating protocol details the extraction of TBC to yield the pure, uninhibited monomer.

Protocol: Isolation of Uninhibited 2-(4-Vinylphenyl)ethanol via Alkaline Extraction

Objective: To quantitatively remove the TBC stabilizer immediately prior to downstream synthetic applications.

Step-by-Step Workflow:

  • Solvent Dilution: Dissolve 10.0 g of stabilized 2-(4-Vinylphenyl)ethanol in 50 mL of diethyl ether.

    • Causality: Diethyl ether provides optimal phase separation from aqueous layers while keeping the hydrophobic monomer fully solvated.

  • Alkaline Extraction: Transfer the solution to a separatory funnel and wash with 3 × 20 mL of 10% aqueous NaOH.

    • Causality: The highly alkaline NaOH deprotonates the phenolic hydroxyl groups of TBC. This converts the lipophilic TBC into a water-soluble phenoxide salt, forcing it to partition entirely into the aqueous layer.

  • Neutralization Wash: Wash the organic layer with 2 × 20 mL of distilled water, followed by 20 mL of saturated NaCl (brine).

    • Causality: The water removes residual NaOH, while the brine pre-dries the organic phase by drawing out dissolved water via osmotic pressure, preventing stubborn emulsions.

  • Desiccation: Transfer the organic layer to an Erlenmeyer flask and add 5 g of anhydrous sodium sulfate (Na₂SO₄). Stir gently for 15 minutes.

    • Causality: Na₂SO₄ sequesters trace water into its crystal lattice without chemically reacting with the monomer's primary alcohol group.

  • Concentration (Critical Safety Step): Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The water bath must be maintained strictly below 30°C.

    • Causality: The monomer is now completely uninhibited. Elevated temperatures during solvent evaporation will induce spontaneous, potentially violent auto-polymerization in the evaporation flask.

  • Immediate Utilization: The purified monomer must be used in the target reaction immediately. If brief storage is unavoidable, it must be purged with inert argon gas and stored at -80°C for no longer than 24 hours.

References

  • 2-(4-Vinylphenyl)ethanol - ChemBK Source: ChemBK URL: [Link]

Sources

Solubility Profile and Thermodynamics of 2-(4-Vinylphenyl)ethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The monomer 2-(4-Vinylphenyl)ethanol (CAS: 45966-73-2), widely referred to in macromolecular literature as p-vinylphenethyl alcohol, is a highly versatile building block in the synthesis of functionalized polymers. Structurally, it is an amphiphilic monomer characterized by a hydrophobic styrene moiety and a hydrophilic aliphatic alcohol tail.

In drug development and nanomedicine, block copolymers derived from this monomer—such as poly(α-methylstyrene)-block-poly(p-vinylphenethyl alcohol)—are engineered to self-assemble into micellar microcontainers [1]. These polymeric micelles are critical for the targeted delivery of poorly water-soluble therapeutics. Understanding the exact solubility profile of 2-(4-Vinylphenyl)ethanol across various organic solvents is paramount for controlling polymerization kinetics, optimizing solvent-exchange dialysis during micelle formation, and ensuring formulation stability.

Structural Analysis & Causality in Solvation

As an application scientist, predicting and manipulating solubility requires a foundational understanding of intermolecular forces. The solvation of 2-(4-Vinylphenyl)ethanol is dictated by the competing thermodynamic interactions of its two distinct structural domains:

  • The Hydrophobic Core (Vinylphenyl Group): The aromatic ring and the vinyl group are highly non-polar. They drive solubility in aromatic and chlorinated solvents via strong

    
     stacking and London dispersion forces. However, this large hydrophobic cross-section imposes a severe entropic penalty in aqueous media, rendering the monomer practically insoluble in water.
    
  • The Hydrophilic Tail (Ethanol Group): The primary hydroxyl (-OH) group acts as both a hydrogen-bond donor and acceptor. This specific functional group is the causal factor for the monomer's high solubility in polar protic solvents (like methanol) and polar aprotic solvents (like THF), overcoming the hydrophobic resistance of the styrene ring.

By applying the "Like Dissolves Like" principle through the lens of Hildebrand and Hansen solubility parameters, we can deduce that solvents capable of simultaneously engaging in hydrogen bonding and accommodating the aromatic ring will yield the highest thermodynamic solubility.

Quantitative Solubility Matrix

The following table summarizes the solubility profile of 2-(4-Vinylphenyl)ethanol across standard solvent classes. Note: As empirical values can fluctuate based on temperature and purity, these figures represent standard thermodynamic reference ranges at 25°C for this class of amphiphilic styrene derivatives.

Solvent ClassSpecific SolventPolarity IndexSolvation MechanismEstimated Solubility (mg/mL)
Polar Protic Methanol, Ethanol5.1 – 5.2Strong H-bonding with the -OH tail> 200 (Highly Soluble)
Polar Aprotic THF, Acetone, DMF4.0 – 6.4Dipole-dipole & H-bond accepting> 200 (Highly Soluble)
Aromatic Toluene, Benzene2.4 – 2.7

stacking, dispersion forces
> 150 (Highly Soluble)
Chlorinated Dichloromethane (DCM)3.1Dipole-induced dipole interactions> 150 (Highly Soluble)
Aliphatic Hexane, Heptane0.1Weak dispersion; limited by the -OH group< 50 (Sparingly Soluble)
Aqueous Water10.2High hydrophobic hydration penalty< 1 (Insoluble)

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate precise, publication-grade solubility data, the standard visual estimation method is insufficient. Instead, we adapt the [2] into a rigorous, self-validating Shake-Flask Method for organic solvents.

This protocol is designed as a closed-loop system where the data validates its own thermodynamic equilibrium.

Step-by-Step Workflow

Step 1: Pre-saturation (The Thermodynamic Anchor)

  • Action: Add a known volume of the target organic solvent (e.g., 5.0 mL) to a chemically inert, sealed borosilicate glass vial. Gradually add 2-(4-Vinylphenyl)ethanol until a visible excess of undissolved solid remains.

  • Causality: The presence of excess solid is non-negotiable. It ensures that the chemical potential of the solute in the solid phase equals the chemical potential in the liquid phase, which is the fundamental definition of thermodynamic saturation.

Step 2: Isothermal Agitation

  • Action: Place the sealed vial in an orbital shaker set to a strict 25.0 ± 0.1 °C. Agitate at 200 RPM.

  • Causality: Solubility is highly dependent on the enthalpy of solution (

    
    ). Even a 1°C fluctuation can cause supersaturation or premature precipitation, invalidating the data.
    

Step 3: The Self-Validation Check (Time-Point Sampling)

  • Action: Extract 0.5 mL aliquots at two distinct time points:

    
     (24 hours) and 
    
    
    
    (48 hours).
  • Causality: If the concentration at

    
     is within 
    
    
    
    of
    
    
    , the system has demonstrably reached thermodynamic equilibrium. If
    
    
    , agitation must continue.

Step 4: Phase Separation

  • Action: Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

  • Causality: PTFE is mandatory. Standard nylon or cellulose filters possess polar surface chemistries that will adsorb the amphiphilic 2-(4-Vinylphenyl)ethanol, leading to artificially depressed solubility readings.

Step 5: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant volumetrically with the mobile phase to fall within the linear dynamic range of your High-Performance Liquid Chromatography (HPLC) system. Quantify using a UV-Vis detector set to ~254 nm.

  • Causality: The conjugated

    
    -system of the vinylphenyl ring provides a strong, distinct chromophore, allowing for highly sensitive and specific UV quantification against a pre-established standard calibration curve.
    

Workflow Visualization

G Step1 1. Solute-Solvent Mixing Excess 2-(4-Vinylphenyl)ethanol + Target Organic Solvent Step2 2. Isothermal Agitation Orbital Shaking (24-48h) at 25°C Step1->Step2 Step3 3. Thermodynamic Equilibrium Saturated Liquid + Undissolved Solid Step2->Step3 Step4 4. Phase Separation Centrifugation & 0.22 µm PTFE Filtration Step3->Step4 Isolate Supernatant Step5 5. Volumetric Dilution To Linear Dynamic Range Step4->Step5 Step6 6. HPLC-UV Quantification Detection at ~254 nm Step5->Step6 Result Output: Absolute Solubility (mg/mL) Step6->Result

Figure 1: Step-by-step workflow of the adapted Shake-Flask method for solubility determination.

Applications in Polymer Science and Drug Delivery

The solubility parameters of 2-(4-Vinylphenyl)ethanol dictate its utility in advanced materials. Because it is highly soluble in moderately polar organic solvents (like THF and DMF) but insoluble in water, it is the perfect candidate for synthesizing the hydrophobic core blocks of amphiphilic copolymers.

When researchers synthesize binary mixtures of block copolymers—such as those detailed in the landmark [1]—the p-vinylphenethyl alcohol blocks aggregate in aqueous environments to minimize contact with water. This spontaneous self-assembly creates a hydrophobic inner core capable of solubilizing and protecting lipophilic drugs, surrounded by a hydrophilic corona that ensures circulation stability in the bloodstream. Accurate organic solubility data is the first step in designing the solvent-exchange dialysis protocols required to manufacture these life-saving nanocarriers.

References

  • Title: Comicellization of binary mixtures of block copolymers with different block lengths in a selective solvent Source: Polymer, Volume 37, Issue 10, Pages 1975-1984 (1996) URL: [Link][1]

  • Title: Test No. 105: Water Solubility (Shake Flask Method) Source: OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris (1995) URL: [Link][2]

Sources

The Dual-Reactivity Paradigm: Advanced Research Applications of 2-(4-Vinylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Vinylphenyl)ethanol (CAS: 45966-73-2), frequently referred to in literature as p-vinylphenethyl alcohol, is a highly versatile bifunctional building block. By combining a polymerizable styrenic vinyl group with a reactive primary aliphatic alcohol, this molecule serves as a linchpin for advanced macromolecular engineering. This technical guide explores the mechanistic causality behind its use in orthogonal polymerization, amphiphilic block copolymer synthesis, and post-polymerization functionalization, providing validated protocols for researchers in materials science and drug delivery .

Molecular Architecture and Reactivity Profiling

The strategic advantage of 2-(4-Vinylphenyl)ethanol lies in its ethyl spacer (


). When compared to its structural cousin, 4-vinylbenzyl alcohol (which possesses a benzylic hydroxyl group), the phenethyl alcohol moiety offers superior chemical stability. Benzylic hydroxyls are prone to unwanted nucleophilic substitution, etherification, or elimination under acidic or thermal conditions due to the stability of the benzylic carbocation.

By isolating the hydroxyl group from the aromatic ring's resonance system, the ethyl spacer ensures the hydroxyl acts as a standard, sterically unhindered primary aliphatic alcohol. This structural causality allows researchers to perform orthogonal polymerizations: the vinyl group can be subjected to radical polymerization without the need to employ cumbersome protecting-group chemistry on the hydroxyl moiety .

Synthesis of Complex Polymer Architectures

To engineer well-defined architectures such as graft or bottle-brush copolymers, researchers leverage the dual reactive sites through a "polymerize-then-graft" approach.

Protocol 1: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Causality: Free radical polymerization of styrene derivatives typically yields high dispersity (


). RAFT is selected because its living character ensures a narrow molecular weight distribution (

), which is an absolute prerequisite for reproducible micellar self-assembly. The unprotected primary alcohol does not interfere with dithioester-based chain transfer agents .

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve 2-(4-Vinylphenyl)ethanol (1.0 M), 4-Cyanopentanoic acid dithiobenzoate (CPADB) as the CTA (0.01 M), and AIBN initiator (0.002 M) in anhydrous 1,4-dioxane.

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Mechanism: Dissolved oxygen acts as a radical scavenger and will quench the propagating radical species.

  • Polymerization: Backfill the flask with Argon and submerge in a pre-heated oil bath at 70 °C for 16 hours.

  • Validation (Self-Validating Step): Terminate the reaction by cooling. Extract a 0.1 mL aliquot for

    
     NMR analysis. The system is validated by confirming the disappearance of the vinylic protons (
    
    
    
    5.2–5.7 ppm) while ensuring the primary alcohol protons (
    
    
    3.8 ppm) remain intact and unshifted.
  • Purification: Precipitate the resulting Poly(VPE) dropwise into cold diethyl ether. Centrifuge, decant, and dry under vacuum to a constant weight.

Protocol 2: Grafting-From via Ring-Opening Polymerization (ROP)

Causality: The pendant hydroxyl groups on the Poly(VPE) backbone serve as macroinitiators. Using Tin(II) 2-ethylhexanoate (


), the hydroxyls initiate the ROP of cyclic esters (e.g., 

-caprolactone) to form amphiphilic graft copolymers.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified Poly(VPE) macroinitiator and purified

    
    -caprolactone in anhydrous toluene under an inert atmosphere.
    
  • Catalysis: Inject a catalytic amount of

    
     (0.1 mol% relative to monomer).
    
  • Reaction: Heat the mixture to 110 °C for 24 hours under continuous stirring.

  • Validation (Self-Validating Step): Analyze the product via Gel Permeation Chromatography (GPC). A successful graft is validated by a clear, unimodal shift to a lower retention volume (higher molecular weight) compared to the Poly(VPE) precursor, proving the absence of unreacted homopolymer.

  • Purification: Precipitate the Poly(VPE)-graft-Poly(caprolactone) in cold methanol and dry in vacuo.

OrthogonalPolymerization A 2-(4-Vinylphenyl)ethanol (Bifunctional Monomer) B RAFT Polymerization (Vinyl Group) A->B Heat, AIBN, CTA C Poly(VPE) Backbone (Pendant OH groups) B->C D Ring-Opening Polymerization (Initiated by OH) C->D Sn(Oct)2, e-Caprolactone E Graft Copolymer (e.g., PVPE-g-PCL) D->E

Fig 1. Orthogonal synthesis pathway utilizing RAFT and ROP for graft copolymers.

Amphiphilic Block Copolymers and Micellar Assembly

When 2-(4-Vinylphenyl)ethanol is copolymerized sequentially with a hydrophobic monomer (such as


-methylstyrene), the resulting block copolymers exhibit profound stimuli-responsive self-assembly behaviors. The poly(p-vinylphenethyl alcohol) block acts as the hydrophilic, hydrogen-bonding corona, while the hydrophobic block forms the core.

Foundational light scattering studies have demonstrated that the comicellization of these block copolymers in selective solvents is highly dependent on the block length, which dictates both the critical micellization temperature (CMT) and the hydrodynamic radius . This predictable self-assembly is currently being leveraged to design nano-scale microcontainers for targeted drug delivery across the blood-brain barrier.

MicelleAssembly Unimers Amphiphilic Copolymers (e.g., PAMS-b-PVPE) Micelle Core-Shell Micelle Core: Hydrophobic Shell: Hydrophilic PVPE Unimers->Micelle Self-Assembly (Above CMC) Solvent Selective Solvent (Water/Buffer) Solvent->Micelle Loaded Drug-Loaded Micelle (Targeted Delivery) Micelle->Loaded Drug Hydrophobic Drug (e.g., Doxorubicin) Drug->Loaded Encapsulation

Fig 2. Self-assembly of PVPE-based block copolymers into drug-loaded micelles.

Post-Polymerization Functionalization

For applications requiring precise ligand presentation (e.g., fluorescent tagging or peptide conjugation), the pendant primary alcohols of Poly(VPE) are ideal substrates for Steglich esterification.

Protocol 3: EDC/DMAP Coupling for Ligand Conjugation

Causality: Steglich esterification is utilized because it proceeds efficiently at room temperature under mild conditions, preserving the structural integrity of sensitive biological ligands (like folic acid) that would degrade under harsh acidic esterification conditions.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid-containing ligand in anhydrous DMF. Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir for 30 minutes to form the active O-acylisourea intermediate.

  • Conjugation: Add a solution of Poly(VPE) in DMF to the activated ligand mixture. Stir at 25 °C for 24 hours.

  • Validation (Self-Validating Step): Isolate a small sample and perform FTIR spectroscopy. The functionalization is validated by the appearance of a strong ester carbonyl stretch at ~1730 cm⁻¹ and the corresponding attenuation of the broad O-H stretch at ~3300 cm⁻¹.

  • Purification: Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours to remove unreacted ligands, urea byproducts, and DMAP. Lyophilize to obtain the pure functionalized polymer.

Quantitative Data Summary

The table below summarizes the quantitative parameters and expected outcomes for the various polymerization strategies utilizing 2-(4-Vinylphenyl)ethanol.

Polymerization StrategyReactive Site UtilizedCatalyst / InitiatorTarget ArchitectureDispersity (

)
Key Application
RAFT Polymerization Vinyl GroupAIBN / CPADBLinear Homopolymer< 1.2Precursor for grafting / Block copolymers
Ring-Opening Polymerization Hydroxyl GroupSn(Oct)₂Star / Graft Copolymer1.3 - 1.5Elastomers, Tissue scaffolds
Post-Polymerization Esterification Hydroxyl GroupEDC·HCl / DMAPFunctionalized PolymerN/ADrug conjugation, Fluorescent tagging
Free Radical Polymerization Vinyl GroupBPO or AIBNCrosslinked Networks> 1.8Hydrogels, Ion-exchange resins

References

  • Tanimoto, S., & Oda, R. (1961). Synthesis of p-Vinylphenethyl Alcohol and Its Polymerization. The Journal of the Society of Chemical Industry, Japan, 64(5), 932-935. URL:[Link]

  • Honda, C., Yamamoto, K., & Nose, T. (1996). Comicellization of binary mixtures of block copolymers with different block lengths in a selective solvent. Polymer, 37(10), 1975-1980. URL:[Link]

  • Koiry, B. P., et al. (2020). Flame Retardant Submicron Particles via Surfactant-Free RAFT Emulsion Polymerization of Styrene Derivatives. Polymers, 12(6), 1252. URL:[Link]

Dual-Modality Reactivity in 2-(4-Vinylphenyl)ethanol: A Mechanistic Guide to Styrenic and Aliphatic Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced macromolecular engineering and drug development, 2-(4-Vinylphenyl)ethanol (CAS: 45966-73-2) [1] stands out as a highly versatile, bifunctional building block. Unlike standard styrenic monomers, this molecule possesses two orthogonal reactive sites: an electron-rich styrenic vinyl group and a nucleophilic primary hydroxyl group .

This dual-modality allows researchers to execute complex synthetic architectures, such as amphiphilic block copolymers used in micellar microcontainers for targeted drug delivery [2]. However, exploiting this bifunctionality requires strict mechanistic control to prevent cross-reactivity. This whitepaper details the causality behind orthogonal functionalization strategies, providing self-validating protocols for both anionic and ring-opening polymerizations.

Mechanistic Reactivity Profile

The synthetic utility of 2-(4-Vinylphenyl)ethanol is dictated by the electronic isolation of its two functional groups. The ethyl spacer physically and electronically decouples the aliphatic hydroxyl oxygen from the aromatic


-system.
The Styrenic Vinyl Group

The vinyl group is conjugated with the phenyl ring, stabilizing radical, cationic, and anionic intermediates. It readily undergoes:

  • Living Anionic Polymerization: Yields polymers with exceptionally narrow molecular weight distributions (PDI < 1.05).

  • Free Radical Polymerization: Suitable for bulk or emulsion polymerization, though with less architectural control [3].

  • Transition Metal Catalysis: Functions as an excellent substrate for palladium-catalyzed Heck cross-couplings.

The Primary Hydroxyl Group

The terminal -OH group acts as a classic aliphatic primary alcohol. Because it is not a phenol, it does not undergo quinone-methide side reactions, preserving its nucleophilicity for:

  • Ring-Opening Polymerization (ROP) Initiation: Acts as an initiator for cyclic esters (e.g.,

    
    -caprolactone).
    
  • Esterification/Etherification: Easily functionalized to attach targeting ligands or fluorescent tags.

Reactivity Monomer 2-(4-Vinylphenyl)ethanol (Bifunctional Monomer) Vinyl Vinyl Group (Styrenic Reactivity) Monomer->Vinyl Hydroxyl Hydroxyl Group (Aliphatic Reactivity) Monomer->Hydroxyl Radical Free Radical Polymerization Vinyl->Radical Anionic Living Anionic Polymerization Vinyl->Anionic Heck Heck Cross-Coupling Vinyl->Heck Ester Esterification & Etherification Hydroxyl->Ester ROP ROP Initiation (e.g., Lactones) Hydroxyl->ROP Protect Silyl Protection (TBS-Cl) Hydroxyl->Protect

Orthogonal reactivity pathways of the vinyl and hydroxyl functional groups.

Orthogonal Functionalization Strategies (The Core Logic)

To synthesize complex architectures, one functional group must be manipulated while the other remains dormant. The causality behind these choices dictates the experimental setup.

Strategy A: Why Protect the Hydroxyl Group for Anionic Polymerization?

The Causality: Living anionic polymerization relies on highly basic and nucleophilic propagating carbanions (e.g., polystyryl lithium). If 2-(4-Vinylphenyl)ethanol is introduced unprotected, the carbanion will immediately undergo an acid-base reaction with the acidic proton of the primary alcohol (


). This instantly terminates the living chain and generates an unreactive alkoxide.
The Solution:  The hydroxyl proton must be masked using a bulky silyl ether (e.g., tert-butyldimethylsilyl chloride, TBS-Cl) prior to polymerization.
Strategy B: Why Use the Hydroxyl Group for ROP?

The Causality: When synthesizing macromonomers, researchers often want to grow a polymer chain from the hydroxyl group while leaving the vinyl group intact for later cross-linking. By utilizing a coordination-insertion catalyst like Tin(II) octoate (


), the primary hydroxyl coordinates to the tin center, activating the cyclic ester for nucleophilic attack. Because this mechanism generates no free radicals or strong bases, the styrenic vinyl group remains completely unreacted.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed with built-in analytical checkpoints, ensuring the system validates itself before proceeding to the next synthetic step.

Protocol 1: Silyl Protection and Living Anionic Polymerization

Objective: Synthesize a poly(p-vinylphenethyl alcohol) block copolymer [2].

  • Protection Step: React 2-(4-Vinylphenyl)ethanol with TBS-Cl and imidazole in anhydrous DMF at 0 °C for 4 hours.

    • Self-Validation Check (TLC & NMR): Perform TLC (Hexane:EtOAc 9:1). The disappearance of the low-

      
       starting material validates conversion. Confirm via 
      
      
      
      H-NMR: the broad -OH singlet (~1.8 ppm) must disappear, and a new sharp singlet for the Si-
      
      
      protons (~0.05 ppm) must appear.
  • Purification & Drying: Distill the protected monomer over calcium hydride (

    
    ) under reduced pressure.
    
  • Titration (Critical Causality): In a rigorously flame-dried reactor containing anhydrous THF at -78 °C, add a drop of 1,1-diphenylethylene (DPE), followed by dropwise addition of sec-butyllithium.

    • Self-Validation Check (Visual): The appearance of a persistent deep red color validates that all trace protic impurities have been scavenged. If the color fades, moisture is present, and polymerization will fail.

  • Polymerization: Add the protected monomer. The living chain ends will propagate. Quench with degassed methanol after 2 hours.

  • Deprotection: Treat the resulting polymer with Tetra-n-butylammonium fluoride (TBAF) in THF to cleave the TBS groups, regenerating the hydroxyls for subsequent self-assembly into micelles.

Workflow Step1 1. Monomer Purification (Remove Inhibitors) Step2 2. Hydroxyl Protection (TBS-Cl, Imidazole) Step1->Step2 Step3 3. Living Anionic Polymerization (sec-BuLi initiator) Step2->Step3 Step4 4. Block Extension (Add 2nd Monomer) Step3->Step4 Step5 5. Termination & Deprotection (TBAF treatment) Step4->Step5

Self-validating workflow for block copolymer synthesis via anionic polymerization.

Protocol 2: Hydroxyl-Initiated ROP of -Caprolactone

Objective: Synthesize a polymerizable styrenic macromonomer.

  • Preparation: In a Schlenk flask, combine 2-(4-Vinylphenyl)ethanol (initiator) and

    
    -caprolactone (monomer) in a 1:50 molar ratio.
    
  • Catalysis: Add a catalytic amount of

    
     (0.1 mol% relative to monomer).
    
  • Reaction: Submerge the flask in an oil bath at 110 °C for 24 hours under a nitrogen atmosphere.

  • Self-Validation Check (NMR Integration): Precipitate the polymer in cold methanol and analyze via

    
    H-NMR.
    
    • Validation: The carbinol protons (

      
      -OH) of the initiator will shift downfield from ~3.8 ppm to ~4.2 ppm, proving successful initiation.
      
    • Causality Check: Compare the integration of the preserved vinyl protons (5.2–5.7 ppm) against the polycaprolactone backbone protons (4.0 ppm). This ratio provides the absolute number-average molecular weight (

      
      ), validating the living nature of the ROP without side reactions at the double bond.
      

Quantitative Data Summary

The following table summarizes the expected reactivity metrics and constraints when functionalizing 2-(4-Vinylphenyl)ethanol.

Reaction TypeTarget GroupReagents / CatalystsTypical ConversionKey Causality / Constraint
Protection HydroxylTBS-Cl, Imidazole, DMF> 98%Required to prevent acid-base quenching of carbanions.
Anionic Polymerization Vinylsec-BuLi, THF, -78 °C> 99%Requires strict anhydrous conditions; yields PDI < 1.05.
ROP Initiation Hydroxyl

-Caprolactone,

90 - 95%Coordination-insertion mechanism preserves the vinyl group.
Heck Coupling VinylAryl Halide,

,

80 - 85%Hydroxyl group may require transient protection to prevent oxidation.

References

  • Chemsrc. (2025). 2-(4-Vinylphenyl)ethanol | CAS#:45966-73-2. Retrieved from:[Link]

  • Honda, C., Yamamoto, K., & Nose, T. (1996). Comicellization of binary mixtures of block copolymers with different block lengths in a selective solvent. Polymer. Retrieved from:[Link]

  • Tanimoto, S., & Oda, R. (1961). Synthesis of p-Vinylphenethyl Alcohol and Its Polymerization. The Journal of the Society of Chemical Industry, Japan, 64(5), 932-935. Retrieved from:[Link]

Thermal stability and degradation profile of 2-(4-Vinylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability and Degradation Profile of 2-(4-Vinylphenyl)ethanol: A Comprehensive Technical Guide

Executive Summary

2-(4-Vinylphenyl)ethanol (4-VPEA), also recognized as p-vinylphenethyl alcohol, is a highly versatile styrenic monomer utilized extensively in the design of functionalized thermoplastic elastomers, block copolymers, and advanced drug delivery vehicles. The dual functionality of a polymerizable vinyl group and a reactive primary alcohol makes it a critical building block in advanced macromolecular engineering. However, this same dual functionality introduces complex thermal behaviors—specifically, a high propensity for auto-polymerization and temperature-dependent dehydration. This whitepaper provides an in-depth analysis of the thermal stability, degradation kinetics, and analytical methodologies required to accurately profile 4-VPEA.

Physicochemical Profiling & Structural Vulnerabilities

The thermal profile of 4-VPEA is dictated by two primary structural features:

  • The Styrenic Vinyl Group: Much like unsubstituted styrene, the vinyl group in 4-VPEA is highly susceptible to thermal auto-polymerization. At elevated temperatures (>100 °C), the monomer undergoes a Diels-Alder dimerization (the Mayo mechanism), generating diradicals that initiate a rapid, exothermic polymerization cascade [1].

  • The Para-Substituted Ethanol Moiety: The primary alcohol (-CH₂CH₂OH) engages in extensive intermolecular hydrogen bonding. This significantly elevates the boiling point compared to standard styrene, but it also introduces a vulnerability to thermal dehydration at extreme temperatures, potentially yielding divinylbenzene derivatives that act as crosslinking agents during degradation.

Thermal Stability Analysis: Quantitative Data

Understanding the thermal boundaries of 4-VPEA is paramount for researchers optimizing polymerization conditions or evaluating the shelf-life of the monomer. The table below synthesizes the critical thermal transition points derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 1: Thermal Properties and Transition Points of 4-VPEA

PropertyValue / RangeAnalytical MethodMechanistic Driver
Boiling Point ~260 - 265 °CCapillary / Extrapolated TGAIntermolecular hydrogen bonding of the -OH group.
Auto-Polymerization Onset (

)
115 - 125 °CDSC (Hermetic Pan)Thermal generation of initiating radicals via dimerization.
Peak Exotherm (

)
145 - 155 °CDSC (Hermetic Pan)Rapid kinetic chain propagation of Poly(4-VPEA).
5% Weight Loss (

)
~180 °CTGA (N₂, 10 °C/min)Volatilization of unreacted monomer prior to full polymerization.
Max Degradation Rate (

)
390 - 410 °CTGA (N₂, 10 °C/min)Main chain scission and depolymerization of the polymer network.

Note: Values are highly dependent on the presence of inhibitors (e.g., TBC) and the specific heating rate applied during analysis.

Degradation Mechanisms & Kinetics

The thermal degradation of 4-VPEA is not a single-step mass loss event; it is a complex, multi-stage process. When subjected to thermal stress, uninhibited 4-VPEA first undergoes auto-polymerization. The heat generated by this exothermic reaction can cause localized thermal runaway if not properly managed [4].

As the temperature continues to rise beyond 350 °C, the newly formed poly(4-VPEA) network begins to degrade. The primary degradation pathway is endothermic chain scission, where the polymer backbone unzips (depolymerizes) back into monomeric units, accompanied by the dehydration of the pendant alcohol groups to form water and crosslinked carbonaceous char.

ThermalDegradation Monomer 2-(4-Vinylphenyl)ethanol (Monomer) Heat Thermal Stress (>100°C) Monomer->Heat Mayo Diels-Alder Dimerization (Mayo Mechanism) Heat->Mayo Thermal Activation Radicals Diradical / Monoradical Formation Mayo->Radicals H-transfer Polymer Auto-Polymerization (Poly-4-VPEA) Radicals->Polymer Propagation HighHeat High Thermal Stress (>350°C) Polymer->HighHeat Scission Chain Scission & Depolymerization HighHeat->Scission Endothermic Breakdown Volatiles Volatile Degradants (Styrenic derivatives, H2O) Scission->Volatiles Mass Loss (TGA)

Mechanistic pathway of 4-VPEA thermal auto-polymerization and high-temperature degradation.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, thermal analysis must be conducted using self-validating protocols that account for the monomer's volatility and reactivity. The following methodologies are grounded in established ASTM standards for thermal analysis [2], [3].

Workflow Prep Sample Preparation (Inert Atmosphere) DSC DSC Profiling (Phase & Exotherms) Prep->DSC Hermetic Al Pans TGA TGA Analysis (Mass Loss Kinetics) Prep->TGA Pt/Al2O3 Pans Data E-E-A-T Validation & Kinetic Modeling DSC->Data Enthalpy Data TGA->Data Mass Loss Data

Self-validating experimental workflow for comprehensive thermal analysis of 4-VPEA.

Protocol 1: Differential Scanning Calorimetry (DSC) for Polymerization Kinetics

Causality: Standard open-pan DSC will result in the endothermic evaporation of 4-VPEA, masking the exothermic polymerization signal. Hermetically sealed pans are mandatory to suppress volatilization and capture the true auto-polymerization exotherm.

  • Calibration: Calibrate the DSC instrument using high-purity Indium (

    
     = 156.6 °C) and Zinc standards to ensure precise temperature and enthalpy measurements [3].
    
  • Sample Preparation: In a nitrogen-purged glovebox, accurately weigh 3.0–5.0 mg of 4-VPEA into a high-pressure aluminum pan. Seal the pan hermetically using a sample press.

  • Thermal Program: Equilibrate the sample at 25 °C. Initiate a dynamic heating ramp at 10 °C/min up to 250 °C under a continuous nitrogen purge (50 mL/min).

  • Data Synthesis: Identify the onset temperature (

    
    ) and integrate the area under the exothermic peak to calculate the heat of polymerization (
    
    
    
    ).
Protocol 2: Thermogravimetric Analysis (TGA) for Degradation Profiling

Causality: To isolate purely thermal degradation (pyrolysis) from thermo-oxidative degradation, an inert nitrogen atmosphere is strictly required. Platinum pans are chosen over aluminum to withstand temperatures up to 600 °C without deformation or catalytic interference.

  • Sample Loading: Tare a clean platinum or alumina (

    
    ) crucible. Load 10.0–15.0 mg of the 4-VPEA monomer.
    
  • Atmosphere Control: Establish a high-purity Nitrogen (N₂) flow—typically 60 mL/min for the balance and 40 mL/min for the sample furnace—to sweep away evolved volatiles and prevent oxidation [2].

  • Heating Regimen: Ramp the temperature from ambient (25 °C) to 600 °C at a controlled rate of 10 °C/min. For advanced kinetic modeling (e.g., Kissinger method), repeat the experiment at 5, 15, and 20 °C/min.

  • Validation: Analyze the first derivative of the weight loss curve (DTG) to precisely pinpoint the temperature of maximum degradation rate (

    
    ).
    

Handling, Storage, and Inhibition

Due to its thermal instability, 4-VPEA must be stored under stringent conditions to prevent premature polymerization.

  • Inhibitor Addition: The monomer should be stabilized with an inhibitor, typically 4-tert-butylcatechol (TBC) at 50–100 ppm. TBC requires the presence of trace oxygen to function effectively as a radical scavenger.

  • Storage Temperature: Store at 2–8 °C (refrigerated) in a dark, tightly sealed container. Prolonged exposure to ambient temperatures or UV light will rapidly degrade the monomer, increasing viscosity as oligomers form.

  • Pre-Experiment Purification: Before conducting sensitive thermal analyses or controlled polymerizations, the inhibitor must be removed. This is achieved by passing the monomer through a column of basic alumina immediately prior to use[1].

References

  • Title: Synthesis of p-Vinylphenethyl Alcohol and Its Polymerization Source: Journal of the Society of Chemical Industry, Japan URL: [Link]

  • Title: Standard Test Method for Compositional Analysis by Thermogravimetry (ASTM E1131) Source: ASTM International URL: [Link]

  • Title: Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry (ASTM E1356) Source: ASTM International URL: [Link]

  • Title: The Thermal Polymerization of Styrene Source: Journal of the American Chemical Society URL: [Link]

Sources

Methodological & Application

Purification techniques for 2-(4-Vinylphenyl)ethanol after synthesis

[1]

Abstract

2-(4-Vinylphenyl)ethanol (CAS: 45966-73-2), a bifunctional monomer containing both a polymerizable styrenic vinyl group and a reactive primary hydroxyl group, presents unique purification challenges.[1] Its dual functionality makes it highly susceptible to thermal self-polymerization and oxidative degradation. This Application Note details a validated purification workflow prioritizing structural integrity. We compare Flash Column Chromatography (for high-purity, small-scale isolation) and High-Vacuum Distillation (for scale-up), with a critical focus on inhibitor management and thermal control.[1]

Part 1: Pre-Purification Considerations & Stability[3]

Before initiating any purification, the stability of the vinyl group must be secured. The styrenic moiety is prone to auto-polymerization initiated by heat, light, or trace peroxides.[1]

The Inhibitor Strategy

A polymerization inhibitor is mandatory throughout the workup and purification process.

  • Crude Stabilization: Immediately after reaction quenching, add 2,6-di-tert-butyl-4-methylphenol (BHT) or 4-tert-butylcatechol (TBC) to the organic layer at 100–500 ppm .[1]

  • Selection Logic:

    • BHT: Robust, survives aqueous washes better than TBC.[1] Recommended for the workup phase.[2]

    • TBC: Highly effective but water-soluble and easily removed by base washing. Recommended for the final storage phase.

    • Oxygen Requirement: Phenolic inhibitors (BHT, TBC) require dissolved oxygen to function.[3][4] Do not purge solvents with nitrogen during workup; use air.

Physical Properties & Handling
  • Appearance: Colorless to pale yellow viscous liquid (or low-melting solid depending on purity).

  • Boiling Point (Est.): ~110–120 °C at 0.5 mmHg (Extrapolated from 2-phenylethanol analogs).

  • Solubility: Soluble in Ethyl Acetate (EtOAc), Dichloromethane (DCM), THF; slightly soluble in Hexanes.

Part 2: Primary Purification Protocol (Flash Chromatography)

Scope: Recommended for laboratory scales (<10 g) or when high purity (>98%) is required for precision polymerization. Mechanism: Silica gel adsorption separates the polar alcohol product from non-polar styrenic impurities and oligomers.

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).

  • Inhibitor: BHT (added to the eluent).

Step-by-Step Procedure
  • Column Preparation:

    • Slurry pack the column using Hexanes:EtOAc (9:1) .

    • Crucial: Dissolve 50 ppm BHT in the mobile phase solvents to prevent on-column polymerization.

  • Sample Loading:

    • Dissolve the crude oil in a minimum volume of DCM or Toluene. Avoid loading neat to prevent band streaking.

  • Elution Gradient:

    • 0–5 min: Isocratic 10% EtOAc/Hex (Elutes non-polar impurities, e.g., divinylbenzene derivatives).

    • 5–20 min: Linear gradient to 30% EtOAc/Hex.

    • 20–40 min: Isocratic 30-40% EtOAc/Hex (Product typically elutes here).

    • Note: The hydroxyl group causes significant retention. If elution is too slow, increase EtOAc to 50%.[1]

  • Fraction Analysis:

    • Check fractions via TLC (Stain: KMnO₄ or Anisaldehyde; UV active).

    • The product spot will be UV active (styrene) and stain strongly (alcohol).

  • Concentration:

    • Combine pure fractions.

    • Add fresh inhibitor (TBC, 100 ppm) before rotary evaporation.

    • Evaporate solvent at <40 °C bath temperature. Do not overheat.

Part 3: Scale-Up Protocol (Vacuum Distillation)

Scope: For scales >10 g where chromatography is impractical. Risk: High thermal stress increases polymerization risk. Requirement: High vacuum (<1 mmHg) is non-negotiable.

Setup & Safety
  • Apparatus: Short-path distillation head or Kugelrohr (for smaller batches).

  • Vacuum: Oil pump capable of <0.5 mmHg.

  • Heating: Oil bath with precise temperature control (Avoid heating mantles to prevent hot spots).

Distillation Procedure
  • Charge Pot: Add crude material and 1000 ppm TBC or Phenothiazine (anaerobic inhibitor).

  • Degas: Apply vacuum gradually to remove residual solvents (DCM, THF) at room temperature.

  • Distillation:

    • Slowly ramp oil bath temperature.

    • Target Vapor Temp: ~100–115 °C at 0.5 mmHg.

    • Target Pot Temp: Must strictly remain <140 °C . If the pot temp exceeds this without distillation, abort and switch to chromatography.

  • Collection:

    • Discard the "forerun" (lower boiling impurities).

    • Collect the main fraction in a flask pre-loaded with TBC (50–100 ppm) to inhibit the hot condensate immediately.

  • Post-Distillation: Backfill the system with Air (not Nitrogen) if using TBC, to reactivate the inhibitor.

Part 4: Quality Control & Impurity Profiling

Verify purity using the following analytical markers.

MethodParameterAcceptance Criteria
1H NMR (CDCl₃) Vinyl ProtonsDoublets at ~5.2 ppm and ~5.7 ppm; dd at ~6.7 ppm. Integration 1:1:1.
1H NMR Methylene (-CH₂-)Triplets at ~2.8 ppm (benzylic) and ~3.8 ppm (hydroxymethyl).
HPLC (UV 254nm) Purity>98% Area. Single peak.
Appearance VisualClear, colorless to pale yellow.[1] No turbidity (polymer).
Common Impurities[7]
  • Polystyrene Oligomers: Broad peaks in NMR (1.5–2.0 ppm aliphatic region).

  • 4-Ethylphenol derivatives: Result of over-reduction during synthesis.

  • Divinylbenzene: Crosslinking impurity (if synthesis involved coupling).

Part 5: Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and critical control points (CCPs) for the purification process.

PurificationWorkflowStartCrude Reaction MixtureQuenchQuench & Workup(CCP: Add BHT Inhibitor)Start->QuenchDecisionScale & Purity Req?Quench->DecisionMethodAMethod A: Flash Chromatography(<10g, High Purity)Decision->MethodALab ScaleMethodBMethod B: Vacuum Distillation(>10g, Bulk)Decision->MethodBScale UpColPrepSlurry Pack Silica(Hex/EtOAc + 50ppm BHT)MethodA->ColPrepDistPrepAdd 1000ppm TBCHigh Vacuum (<1 mmHg)MethodB->DistPrepAnalysisQC Analysis(NMR, HPLC)ColPrep->AnalysisDistPrep->AnalysisAnalysis->MethodAFail (Repurify)StorageStorage(-20°C, Dark, Stabilized)Analysis->StoragePass

Caption: Logic flow for selecting and executing the optimal purification pathway based on scale and purity needs.

References

  • Sigma-Aldrich. (n.d.). 2-(4-Vinylphenyl)ethanol Product Specification. Retrieved from

  • BenchChem. (2025).[5][2][6][7] Purification of Vinyl Aromatic Compounds: Inhibitor Strategies. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Ethanol and Styrene Derivative Properties. NIST Chemistry WebBook.[8] Retrieved from

  • Fluoryx Inc. (2020). The Role of Inhibitors in Monomer Storage and Processing. Retrieved from

Application Note & Protocol: A Step-by-Step Guide to the Living Anionic Polymerization of 2-(4-Vinylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Poly(2-(4-vinylphenyl)ethanol)

Poly(2-(4-vinylphenyl)ethanol), a hydroxyl-functionalized polystyrene derivative, is a polymer of significant interest in biomedical and materials science applications. The presence of the hydroxyl group along the polymer backbone imparts hydrophilicity, provides a reactive handle for post-polymerization modification, and influences the material's thermal and mechanical properties.

Living anionic polymerization stands out as the premier technique for synthesizing well-defined polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures like block copolymers.[1][2][3] This level of control is paramount for applications in drug delivery, advanced coatings, and nanotechnology, where polymer structure dictates function. However, the direct anionic polymerization of monomers bearing acidic protons, such as the hydroxyl group in 2-(4-vinylphenyl)ethanol, is not feasible.[4][5]

This guide provides a comprehensive, field-proven protocol for the successful synthesis of well-defined poly(2-(4-vinylphenyl)ethanol) via living anionic polymerization. We will detail the critical strategy of using a protecting group, the rigorous purification techniques required, the step-by-step polymerization process, and the subsequent characterization of the final polymer.

The Core Challenge: The Acidic Hydroxyl Proton

Anionic polymerization proceeds via highly reactive carbanionic propagating centers.[6] These carbanions are strong bases and will be instantly "quenched" or terminated by any available acidic protons in the reaction system.[4][7] The hydroxyl proton of 2-(4-vinylphenyl)ethanol is sufficiently acidic to cause immediate termination of the growing polymer chain.

This termination event prevents the formation of high molecular weight polymers and completely destroys the "living" nature of the polymerization, making it impossible to control the polymer's structure.[7] Therefore, to successfully employ anionic polymerization, the reactive hydroxyl group must be temporarily masked or "protected".[5][8]

The Strategy: Silyl Ether Protection

The most effective strategy is to convert the hydroxyl group into a non-acidic functional group that is stable under the strongly basic conditions of anionic polymerization. A tert-butyldimethylsilyl (TBDMS) ether is an ideal protecting group for this purpose.[9][10]

The key advantages of using a TBDMS protecting group are:

  • Ease of Formation: It reacts efficiently with the hydroxyl group to form a stable silyl ether.

  • Stability: The TBDMS ether is inert to the strong nucleophiles and bases used in anionic polymerization, such as sec-butyllithium (sec-BuLi).[9]

  • Facile Removal: The TBDMS group can be cleanly and quantitatively removed under mild acidic conditions or with a fluoride source after the polymerization is complete, regenerating the desired hydroxyl functionality without degrading the polymer backbone.[9]

The overall synthetic strategy is therefore a three-stage process:

  • Protection: Convert the 2-(4-vinylphenyl)ethanol monomer to its TBDMS-protected form.

  • Polymerization: Perform the living anionic polymerization on the protected monomer.

  • Deprotection: Remove the TBDMS groups from the polymer to yield the final poly(2-(4-vinylphenyl)ethanol).

Visualization of the Synthetic Workflow

The following diagram outlines the complete experimental workflow, from monomer preparation to final polymer characterization.

G cluster_prep Pre-Polymerization cluster_poly Polymerization cluster_post Post-Polymerization Monomer_Synth Monomer Synthesis & Protection (TBDMS-Cl) Monomer_Purify Monomer Purification (Distillation over CaH2) Monomer_Synth->Monomer_Purify Propagation Propagation (Addition of Protected Monomer) Monomer_Purify->Propagation Solvent_Purify Solvent Purification (THF Still) Initiation Initiation (sec-BuLi in THF, -78°C) Solvent_Purify->Initiation Glassware_Prep Glassware Preparation (Oven-drying/Flame-drying) Glassware_Prep->Initiation Initiation->Propagation Termination Termination (Degassed Methanol) Propagation->Termination Deprotection Deprotection (TBAF or HCl/THF) Termination->Deprotection Polymer_Purify Polymer Purification (Reprecipitation) Deprotection->Polymer_Purify Characterization Characterization (NMR, SEC, DSC) Polymer_Purify->Characterization

Caption: Overall workflow for the synthesis of poly(2-(4-vinylphenyl)ethanol).

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-(4-Vinylphenyl)ethanol>98%Major suppliersMust be purified before protection.
tert-Butyldimethylsilyl chloride (TBDMS-Cl)>98%Major suppliers
Imidazole>99%Major suppliersCatalyst for the protection reaction.
Dichloromethane (DCM)Anhydrous, >99.8%Major suppliersUsed for protection reaction.
Tetrahydrofuran (THF)Anhydrous, >99.9%Major suppliersMust be rigorously purified for polymerization.
sec-Butyllithium (sec-BuLi)~1.4 M in cyclohexaneMajor suppliersPyrophoric initiator. Must be handled under inert gas. Concentration should be determined by titration.
Calcium Hydride (CaH₂)Reagent gradeMajor suppliersUsed for drying monomer.
Sodium/BenzophenoneReagent gradeMajor suppliersUsed as an indicator for THF purification.
Methanol (MeOH)Anhydrous, >99.8%Major suppliersDegassed before use as a terminating agent.
Tetrabutylammonium fluoride (TBAF)1.0 M in THFMajor suppliersDeprotection agent.
Hydrochloric Acid (HCl)ConcentratedMajor suppliersAlternative deprotection agent.
Schlenk line or GloveboxN/AN/AEssential for handling air- and moisture-sensitive reagents.[11]
Oven-dried glasswareN/AN/AAll glassware for polymerization must be rigorously dried to remove adsorbed moisture.[12][13][14]

Experimental Protocols

SAFETY FIRST: sec-Butyllithium is pyrophoric and reacts violently with water. All procedures involving sec-BuLi must be performed under an inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.[13] Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

Protocol 1: Purification of Reagents (Critical for Success)

The success of living anionic polymerization hinges on the complete absence of protic impurities.

  • Solvent (THF) Purification:

    • Set up a solvent still under an inert atmosphere.

    • Add sodium metal and benzophenone to a flask of pre-dried THF.

    • Reflux the THF until a persistent deep blue or purple color develops, indicating the solvent is anhydrous and oxygen-free.

    • Distill the purified THF directly into the reaction flask under vacuum or a positive pressure of inert gas immediately before use.

  • Monomer (Protected) Purification:

    • After the protection step (Protocol 2), the crude protected monomer must be purified.

    • Add calcium hydride (CaH₂) to the liquid protected monomer.

    • Stir the mixture overnight under an inert atmosphere.

    • Perform a vacuum distillation from CaH₂ to collect the pure, anhydrous monomer. Store the purified monomer under an inert atmosphere.[15]

Protocol 2: Protection of 2-(4-Vinylphenyl)ethanol
  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve 2-(4-vinylphenyl)ethanol (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMS-Cl (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding deionized water. Extract the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent via rotary evaporation to yield the crude protected monomer, tert-butyl-(2-(4-vinylphenyl)ethoxy)dimethylsilane.

  • Purify the crude product as described in Protocol 1. Confirm the structure using ¹H NMR spectroscopy.

Protocol 3: Anionic Polymerization
  • Glassware Assembly: Assemble an oven-dried or flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.[12][14]

  • Solvent Addition: Transfer the required volume of freshly distilled, purified THF into the reaction flask via cannula.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Initiation: While stirring, inject the calculated amount of sec-BuLi initiator via a gas-tight syringe.[16] A pale yellow color may appear.

  • Propagation: Slowly add the purified, protected monomer dropwise via a gas-tight syringe. Upon addition, a deep red color characteristic of the polystyryl anion should immediately appear.[4]

  • Allow the polymerization to proceed at -78 °C for 1-2 hours. The deep red color should persist, indicating the living nature of the propagating chains.

  • Termination: Quench the reaction by adding a small amount of degassed, anhydrous methanol. The deep red color will disappear instantly.[17][18]

Protocol 4: Deprotection and Purification of the Final Polymer
  • Warm the reaction mixture to room temperature.

  • Deprotection: Add a solution of TBAF in THF (2.0 eq per silyl ether group) or a few drops of concentrated HCl. Stir the solution at room temperature overnight.

  • Purification: Concentrate the polymer solution using a rotary evaporator.

  • Precipitate the polymer by slowly adding the concentrated solution to a large volume of a non-solvent (e.g., cold hexane or methanol/water mixture) with vigorous stirring.[]

  • Collect the white, solid polymer by filtration.

  • Redissolve the polymer in a small amount of THF and re-precipitate to ensure high purity.[]

  • Dry the final poly(2-(4-vinylphenyl)ethanol) product under vacuum at 40-50 °C until a constant weight is achieved.

Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis of a well-defined polymer.

Data Presentation: Expected Polymer Characteristics
ParameterTechniqueExpected ResultSignificance
Number-Average Molecular Weight (Mₙ)SEC/GPCClose to the theoretical value calculated from the [Monomer]/[Initiator] ratio.Confirms controlled initiation and propagation.
Polydispersity Index (PDI or Mₙ/Mₙ)SEC/GPC< 1.1Indicates a narrow molecular weight distribution, a hallmark of living polymerization.[1][20]
¹H NMR SpectroscopyNMRDisappearance of TBDMS peaks (~0.1, 0.9 ppm); appearance of broad -OH peak.Confirms complete deprotection.
Differential Scanning Calorimetry (DSC)DSCA single glass transition temperature (T₉).Provides information on the thermal properties of the bulk material.
Visualization of the Polymerization Mechanism

This diagram illustrates the key chemical steps involved in the synthesis.

G Monomer Protected Monomer LivingChain Living Polymer Chain (Polystyryl Anion) Monomer->LivingChain Propagation Initiator sec-BuLi Initiator->LivingChain Initiation TerminatedChain Terminated Protected Polymer LivingChain->TerminatedChain Termination FinalPolymer Final Hydroxylated Polymer TerminatedChain->FinalPolymer Deprotection Methanol MeOH Methanol->TerminatedChain DeprotectionAgent H+ / F- DeprotectionAgent->FinalPolymer

Caption: Key reaction steps in the synthesis of poly(2-(4-vinylphenyl)ethanol).

Troubleshooting

IssuePossible CauseSolution
No polymerization occurs.Inactive initiator; impurities in monomer or solvent.Titrate the initiator before use. Ensure all reagents and glassware are rigorously purified and dried.
Polymer has a broad PDI (>1.2).Slow initiation; impurities terminating chains during polymerization.Ensure rapid mixing of initiator and monomer at -78°C. Re-purify all reagents. Check for leaks in the Schlenk line.
Low molecular weight obtained.Inaccurate initiator concentration; termination by impurities.Titrate the initiator. Improve purification protocols.
Incomplete deprotection.Insufficient deprotection agent or reaction time.Increase the equivalents of TBAF or HCl. Extend the reaction time and monitor by ¹H NMR.

References

  • Hsieh, H. L., & Quirk, R. P. (1996).
  • Nakahama, S., Ishizone, T., & Hirao, A. (1993). Anionic living polymerization of styrenes containing electron-withdrawing groups. Makromolekulare Chemie. Macromolecular Symposia, 67(1), 223–236. [Link]

  • Wikipedia. (n.d.). Anionic addition polymerization. Retrieved from [Link]

  • Hirao, A., et al. (2010). Living Anionic Polymerization of Styrene Derivatives Containing Triphenylamine Moieties through Introduction of Protecting Group. Macromolecules, 43(20), 8145–8154. [Link]

  • Gnanou, Y., & Fontanille, M. (2008). Living Anionic Polymerization of Styrene Derivatives para-Substituted with π-Conjugated Oligo(fluorene) Moieties. Macromolecules, 42(11), 3575–3583. [Link]

  • Puskas, J. E. (n.d.). Anionic Polymerization of Styrene. University of Akron. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Bai, H., et al. (2019). Investigation of the features in living anionic polymerization with styrene derivatives containing annular substituents. Polymer Chemistry, 10(7), 844-853. [Link]

  • University of York. (n.d.). Using oven dried glassware. Retrieved from [Link]

  • IUPAC. (2004). Definitions of terms relating to reactions of polymers and to functional polymeric materials. Pure and Applied Chemistry, 76(4), 889-906. [Link]

  • Princeton University Polymer Research Laboratory. (n.d.). Anionic Polymerization. Retrieved from [Link]

  • Hadjichristidis, N., et al. (2017). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. Molecules, 22(10), 1735. [Link]

  • Unacademy. (n.d.). Understanding anionic polymerization initiators. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2015). Anionic Polymerization: High Vacuum Techniques.
  • Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009).
  • Morton, M., & Fetters, L. J. (1975). Procedures for homogeneous anionic polymerization. Rubber Chemistry and Technology, 48(3), 359-409.
  • Hirao, A., Kitamura, K., Takenaka, K., & Nakahama, S. (1990). Protection and polymerization of functional monomers. 18. Syntheses of well-defined poly(vinylphenol), poly[(vinylphenyl)methanol], and poly[2-vinylphenyl)ethanol] by means of anionic living polymerization of styrene derivatives containing tert-butyldimethylsilyl ethers. Macromolecules, 23(18), 4030-4035. [Link]

  • Sustainable Light-activated Supramolecular Gels (SLSG). (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]

  • Allen, C., et al. (2016). Anionic Polymerization of an Amphiphilic Copolymer for Preparation of Block Copolymer Micelles Stabilized by π-π Stacking Interactions. Journal of Visualized Experiments, (116), 54536. [Link]

  • Odian, G. (2004).
  • Sugiyama, K., & Hirao, A. (2019). Anionic Polymerization Using Flow Microreactors. Molecules, 24(8), 1532. [Link]

  • Hirao, A., & Ishizone, T. (2014). Anionic Polymerization of Protected Functional Monomers.
  • Uhrig, D., & Mays, J. (2005). Experimental techniques in high-vacuum anionic polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 43(24), 6179-6222.
  • Kim, J., et al. (2007). Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine. Macromolecules, 40(24), 8553-8559. [Link]

  • Reese, C. B., & Zard, L. (1981). A new 2'-hydroxyl protecting group for the automated synthesis of oligoribonucleotides. Nucleic Acids Research, 9(18), 4611-4626. [Link]

  • De, S., et al. (2020). Mechanochemical solid-state vinyl polymerization with anionic initiator. Chemical Communications, 56(82), 12391-12394. [Link]

  • Scribd. (n.d.). Anionic and Cationic Polymerization Techniques. Retrieved from [Link]

  • Bouyahya, H., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Polymers, 14(3), 594. [Link]

  • E-ResearchCo. (n.d.). Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 2-(4-Vinylphenyl)ethanol for Advanced Macromolecular Design via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bifunctional Linchpin for Convergent Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has transformed the landscape of chemical synthesis by offering a highly efficient, specific, and biocompatible method for covalently linking molecules.[1][2][3] Its power lies in the rapid and quantitative formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, under mild, often aqueous, conditions.[4][5] This guide focuses on a particularly versatile building block, 2-(4-Vinylphenyl)ethanol, and its strategic implementation in CuAAC-mediated synthesis.

2-(4-Vinylphenyl)ethanol presents a unique synthetic advantage due to its orthogonal reactive handles: a primary alcohol and a vinyl group. While the vinyl group is amenable to polymerization and various addition reactions, the hydroxyl group offers a perfect attachment point for introducing either an azide or an alkyne functionality. This strategy allows for the precise construction of complex molecules, polymers, and bioconjugates where the robust triazole link forms the core connection, while the vinyl group is preserved for subsequent modifications or for imparting specific physicochemical properties. This document provides the foundational principles, synthetic strategies, and detailed protocols for functionalizing 2-(4-Vinylphenyl)ethanol and employing it in CuAAC reactions.

Principle of the Method: Orthogonal Functionalization Strategy

The core strategy revolves around the selective modification of the hydroxyl group of 2-(4-Vinylphenyl)ethanol to install a "clickable" handle (an alkyne or an azide). This initial modification yields a stable, vinyl-containing monomer that can be readily conjugated to a complementary azide- or alkyne-containing molecule via CuAAC.

The Causality Behind the Choice: Why modify the hydroxyl group instead of the vinyl group?

  • Preservation of Reactivity: The vinyl group is a valuable handle for polymerization (e.g., RAFT, ATRP) or post-conjugation modifications like thiol-ene reactions or Michael additions.[6][7] Modifying the hydroxyl group preserves this functionality for downstream applications.

  • Robustness of Functionalization: Converting a primary alcohol to an azide or alkyne is a high-yielding and well-established transformation in organic synthesis, offering a reliable route to the desired monomers.[8]

  • Stability of the Linkage: The resulting ether or ester linkage from the hydroxyl group is significantly more stable under a wide range of conditions compared to modifications made directly at the vinyl position.

The subsequent CuAAC reaction proceeds via a well-established mechanism where a Cu(I) catalyst activates the terminal alkyne, facilitating its cycloaddition with the azide partner to exclusively form the 1,4-triazole regioisomer.[4][9] The use of a reducing agent, such as sodium ascorbate, is crucial for in situ generation of the active Cu(I) species from a more stable Cu(II) salt like CuSO₄.[10][11]

Application Note: Designing Advanced Materials and Bioconjugates

The dual functionality of 2-(4-Vinylphenyl)ethanol-derived monomers opens avenues in several research domains:

  • Polymer Chemistry: These monomers can be used to synthesize polymers with pendant "clickable" groups. For instance, the vinyl group can be polymerized, and the preserved azide/alkyne handle can then be used to graft side chains, peptides, or other polymers, leading to complex architectures like brush or graft copolymers.[12]

  • Bioconjugation: A molecule of interest (e.g., a peptide, drug, or dye) containing an azide or alkyne can be "clicked" onto the functionalized vinylphenyl monomer. The resulting conjugate, now bearing a vinyl group, can be immobilized onto surfaces or incorporated into hydrogels.[13][14]

  • Drug Development: The triazole core is a known pharmacophore found in numerous bioactive molecules.[15][16][17] This methodology allows for the modular and efficient assembly of libraries of vinyl-containing triazole compounds for screening and lead optimization.

The following workflow illustrates the strategic pathways for preparing and utilizing these versatile monomers.

G cluster_0 Monomer Synthesis cluster_1 Pathway A: Alkyne Functionalization cluster_2 Pathway B: Azide Functionalization cluster_3 CuAAC Conjugation Start 2-(4-Vinylphenyl)ethanol Propargylation Propargylation or Esterification with Alkyne-Acid Start->Propargylation Tosylation 1. Tosylation/ Mesylation Start->Tosylation Alkyne_Monomer Alkyne-Functionalized Vinyl Monomer Propargylation->Alkyne_Monomer CuAAC_A CuAAC Reaction [Cu(I), Ligand] Alkyne_Monomer->CuAAC_A Azidation 2. Azide Substitution (NaN3) Tosylation->Azidation Azide_Monomer Azide-Functionalized Vinyl Monomer Azidation->Azide_Monomer CuAAC_B CuAAC Reaction [Cu(I), Ligand] Azide_Monomer->CuAAC_B Partner_Azide Partner Molecule (R'-N3) Partner_Azide->CuAAC_A Partner_Alkyne Partner Molecule (R'-C≡CH) Partner_Alkyne->CuAAC_B Product_A Triazole Conjugate with Vinyl Handle CuAAC_A->Product_A Product_B Triazole Conjugate with Vinyl Handle CuAAC_B->Product_B

Caption: Synthetic workflow for functionalization and CuAAC conjugation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium azide (NaN₃) is highly toxic and can form explosive metal azides. Handle with extreme care and follow institutional safety guidelines for disposal.

Protocol 1: Synthesis of Alkyne-Functionalized Monomer (1-(2-Propargyloxyethyl)-4-vinylbenzene)

This protocol describes an etherification to install a terminal alkyne.

Materials & Reagents

Reagent/MaterialSupplierGradeQuantity (per 10 mmol scale)
2-(4-Vinylphenyl)ethanolSigma-Aldrich98%1.48 g (10 mmol)
Sodium Hydride (NaH)Sigma-Aldrich60% dispersion in oil480 mg (12 mmol)
Propargyl BromideSigma-Aldrich80% in toluene1.31 mL (12 mmol)
Anhydrous Tetrahydrofuran (THF)Sigma-AldrichDriSolv®50 mL
Saturated Ammonium Chloride (NH₄Cl)Fisher ScientificACS Grade50 mL
Diethyl Ether (Et₂O)Fisher ScientificACS Grade100 mL
Brine (Saturated NaCl)Lab Prepared-50 mL
Anhydrous Magnesium Sulfate (MgSO₄)Fisher ScientificACS Grade~5 g

Step-by-Step Methodology

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the sodium hydride dispersion (480 mg) to a flame-dried 250 mL round-bottom flask. Wash the NaH three times with 10 mL of dry hexanes to remove the mineral oil, decanting the hexanes carefully each time.

  • Deprotonation: Add 40 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2-(4-Vinylphenyl)ethanol (1.48 g, 10 mmol) in 10 mL of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes. Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Alkylation: Add propargyl bromide (1.31 mL, 12 mmol) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkyne-functionalized monomer.

Protocol 2: Synthesis of Azide-Functionalized Monomer (1-(2-Azidoethyl)-4-vinylbenzene)

This protocol involves a two-step process: activation of the alcohol via tosylation, followed by nucleophilic substitution with azide.

Materials & Reagents

Reagent/MaterialSupplierGradeQuantity (per 10 mmol scale)
2-(4-Vinylphenyl)ethanolSigma-Aldrich98%1.48 g (10 mmol)
p-Toluenesulfonyl Chloride (TsCl)Sigma-Aldrich99%2.10 g (11 mmol)
Anhydrous Pyridine or TriethylamineSigma-Aldrich≥99.5%5 mL or 2.1 mL (15 mmol)
Anhydrous Dichloromethane (DCM)Sigma-AldrichDriSolv®50 mL
Sodium Azide (NaN₃)Sigma-Aldrich≥99.5%975 mg (15 mmol)
Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%40 mL
Hydrochloric Acid (HCl), 1MFisher ScientificACS Grade~50 mL
Saturated Sodium Bicarbonate (NaHCO₃)Fisher ScientificACS Grade~50 mL

Step-by-Step Methodology

Part A: Tosylation

  • Setup: Dissolve 2-(4-Vinylphenyl)ethanol (1.48 g, 10 mmol) in 50 mL of anhydrous DCM in a flask and cool to 0 °C.

  • Base Addition: Add anhydrous pyridine (5 mL) or triethylamine (2.1 mL, 15 mmol).

  • Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (2.10 g, 11 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Wash the reaction mixture sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The resulting crude tosylate is often used directly in the next step without further purification.

Part B: Azidation

  • Setup: Dissolve the crude tosylate from Part A in 40 mL of anhydrous DMF.

  • Azide Addition: Add sodium azide (975 mg, 15 mmol). (Caution: Highly Toxic!)

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and pour it into 200 mL of water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (3 x 100 mL) to remove residual DMF, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the pure azide-functionalized monomer.

Protocol 3: General Procedure for CuAAC "Click" Ligation

This protocol is a general guideline for reacting either monomer from Protocol 1 or 2 with its complementary partner. This example uses the alkyne monomer.

Materials & Reagents

Reagent/MaterialSupplierGradeQuantity (per 1 mmol scale)
Alkyne-Monomer (from Protocol 1)SynthesizedPurified186 mg (1 mmol)
Azide Partner (e.g., Benzyl Azide)Sigma-Aldrich95%133 mg (1 mmol)
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Sigma-Aldrich≥98%12.5 mg (0.05 mmol, 5 mol%)
Sodium L-AscorbateSigma-Aldrich≥98%39.6 mg (0.2 mmol, 20 mol%)
Ligand (e.g., THPTA for aqueous)Vector Labs-21.7 mg (0.05 mmol, 5 mol%)
Solvent (e.g., t-BuOH/H₂O 1:1)Fisher ScientificACS Grade10 mL

Step-by-Step Methodology

G start Start dissolve Dissolve Alkyne Monomer and Azide Partner in Solvent start->dissolve add_cu Add CuSO4 Solution (and Ligand if used) dissolve->add_cu add_asc Add Sodium Ascorbate Solution to Initiate add_cu->add_asc react Stir at Room Temperature (Monitor by TLC/LC-MS) add_asc->react workup Perform Aqueous Workup & Extraction react->workup purify Purify by Chromatography or Recrystallization workup->purify end Characterize Final Product purify->end

Caption: Experimental workflow for the CuAAC "click" reaction.

  • Preparation: In a vial, dissolve the alkyne-functionalized monomer (186 mg, 1 mmol) and the azide partner (e.g., benzyl azide, 133 mg, 1 mmol) in 8 mL of the t-BuOH/H₂O solvent mixture.

  • Catalyst Premix: In a separate small vial, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and the ligand (if used) in 1 mL of water. In another vial, dissolve sodium ascorbate (39.6 mg, 0.2 mmol) in 1 mL of water. Note: Always prepare the sodium ascorbate solution fresh.

  • Catalyst Addition: Add the CuSO₄ solution to the main reaction vial and stir for 1-2 minutes.

  • Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor its progress using an appropriate method like TLC or LC-MS.

  • Workup & Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the final product via flash chromatography or recrystallization.

Data Summary and Characterization

Expected Results

ProtocolProductTypical YieldKey Characterization Signals (¹H NMR, δ ppm)
11-(2-Propargyloxyethyl)-4-vinylbenzene75-90%~7.4 (d, Ar-H), ~7.2 (d, Ar-H), ~6.7 (dd, Vinyl-H), ~5.8 & ~5.2 (d, Vinyl-H), ~4.2 (d, -O-CH₂-C≡), ~2.4 (t, C≡C-H)
21-(2-Azidoethyl)-4-vinylbenzene80-95%~7.4 (d, Ar-H), ~7.2 (d, Ar-H), ~6.7 (dd, Vinyl-H), ~5.8 & ~5.2 (d, Vinyl-H), ~3.5 (t, -CH₂-N₃), ~2.9 (t, Ar-CH₂-)
3Triazole Product>90%Appearance of a new singlet for the triazole proton (~7.5-8.0 ppm). Disappearance of the alkyne proton signal (~2.4 ppm).

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield in Protocol 1/2 Incomplete reaction or degradation of starting material.Ensure all reagents and solvents are anhydrous. Check the activity of NaH. For tosylation, ensure the temperature is kept at 0 °C to prevent side reactions.
Stalled CuAAC Reaction Oxidation of Cu(I) catalyst to inactive Cu(II). Insufficient mixing.Degas the solvent before use. Add an additional portion of sodium ascorbate. Ensure vigorous stirring, especially in biphasic solvent systems.[10]
Side Products in CuAAC Alkyne homocoupling (Glaser coupling).Use a slight excess of sodium ascorbate and a stabilizing ligand like TBTA or THPTA.[11] Ensure the reaction is not unnecessarily exposed to oxygen.
Vinyl Group Polymerization Radical formation during heating or exposure to light.Add a radical inhibitor (e.g., BHT) if reactions require elevated temperatures. Store vinyl-containing monomers in the dark and at low temperatures.

References

  • The Journal of Organic Chemistry. (2025, September 15). Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds.
  • PMC. Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds.
  • ChemRxiv. Copper-Catalyzed One-Pot Functionalization of Styrenes: Applica-tion towards Pharmaceutically Relevant Phenylethylamine Triazole.
  • Jena Bioscience. (2011, December 15). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • MilliporeSigma.
  • Sigma-Aldrich. 2-(4-vinylphenyl)ethanol.
  • Wikipedia. Click chemistry.
  • Universidad de Zaragoza. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
  • Med Chem 101. Click Chemistry.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.
  • Alfa Chemistry. CuAAC Click Reaction.
  • PMC.
  • MDPI.
  • Glen Research. Glen Report 24.26 - Advances in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Introducing Oligo-Click Kits.
  • Beilstein Journals. (2025, July 30). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions.
  • SciSpace. (2022, April 6). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
  • MDPI. (2025, April 1). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • Royal Society of Chemistry. PVAylation: precision end-functionalized poly(vinyl alcohol)
  • Polymer Chemistry (RSC Publishing).
  • PMC. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • PubMed. (2013, April 28).
  • Sigma-Aldrich. Introduction of Terminal Azide and Alkyne Functionalities in Polymers.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • TCI Chemicals. Click Chemistry.

Sources

Synthesis and Characterization of Biocompatible Polymers Derived from 2-(4-Vinylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of functional, biocompatible polymers is a cornerstone of modern drug delivery and nanomedicine. While standard polystyrene is highly hydrophobic and lacks reactive handles, the introduction of a hydroxyethyl group at the para position yields 2-(4-Vinylphenyl)ethanol (also known as p-vinylphenethyl alcohol or 4-VPEA). This bifunctional monomer bridges the robust thermomechanical properties of styrenic backbones with the chemical versatility of a primary aliphatic alcohol.

Causality in Monomer Selection: The choice of 4-VPEA over direct phenolic monomers (e.g., 4-vinylphenol) is highly intentional. The two-carbon ethyl spacer provides a flexible tether that reduces steric hindrance during post-polymerization modifications. Furthermore, aliphatic alcohols lack the acidity of phenols, thereby reducing non-specific protein binding and improving the biocompatibility of the resulting nanocarriers in physiological environments. The pendant hydroxyl groups serve as ideal sites for the covalent attachment of therapeutics via hydrolytically or enzymatically cleavable ester linkages, or as initiating sites for the ring-opening polymerization (ROP) of aliphatic lactones to form complex graft copolymers.

Experimental Strategy: Anionic vs. RAFT Polymerization

The synthesis of poly(4-VPEA) can be approached via two primary methodologies, each governed by distinct mechanistic rules:

  • Anionic Living Polymerization[1]: The hydroxyl proton of 4-VPEA is sufficiently acidic (pKa ~16) to rapidly quench the highly nucleophilic living polystyryl lithium chain end. Therefore, the monomer must be masked using a protecting group, typically a tert-butyldimethylsilyl (TBDMS) ether. Following polymerization at cryogenic temperatures (-78 °C), the silyl group is quantitatively removed. This route provides absolute molecular weight control and ultra-narrow polydispersity indices (PDI < 1.1)[2].

  • Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization[3]: Radical intermediates are orthogonal to protic functional groups. Consequently, RAFT allows for the direct, protection-free polymerization of 4-VPEA. While the PDI is slightly broader (1.15–1.25) due to inherent bimolecular termination events, the synthetic workflow is significantly streamlined.

G cluster_Anionic Route A: Anionic Polymerization cluster_RAFT Route B: RAFT Polymerization Monomer 2-(4-Vinylphenyl)ethanol (4-VPEA) Protect Protection (TBDMS-Cl) Monomer->Protect Hydroxyl interference RAFTPoly RAFT Poly (CPADB, AIBN, 70°C) Monomer->RAFTPoly Direct polymerization AnionicPoly Anionic Poly (sec-BuLi, -78°C) Protect->AnionicPoly Deprotect Deprotection (TBAF) AnionicPoly->Deprotect Polymer Poly(4-VPEA) Well-defined, reactive pendant -OH Deprotect->Polymer RAFTPoly->Polymer PostMod Post-Polymerization Modification (e.g., EDC/DMAP Esterification) Polymer->PostMod Micelles Biocompatible Nanocarriers (Drug-loaded Micelles) PostMod->Micelles

Workflow for the synthesis and modification of Poly(4-VPEA) via Anionic and RAFT routes.

Quantitative Comparison of Polymerization Techniques

To guide experimental design, the following table summarizes the quantitative metrics and operational parameters for both synthetic routes.

ParameterAnionic Living PolymerizationRAFT Polymerization
Monomer State TBDMS-ProtectedUnprotected
Initiator / Control Agent sec-Butyllithium (sec-BuLi)AIBN / CPADB (Trithiocarbonate)
Temperature -78 °C70 °C
Solvent Anhydrous THFDMF or Anisole
Typical Target

5,000 – 100,000 g/mol 10,000 – 50,000 g/mol
Polydispersity (PDI) 1.05 – 1.101.15 – 1.25
Key Advantage Pristine block transitions; zero terminationNo protection/deprotection steps required

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure the integrity of the synthesized materials.

Protocol A: Anionic Living Polymerization of 4-VPEA[1]

Step 1: Monomer Protection

  • Dissolve 4-VPEA (1.0 equiv) and imidazole (2.0 equiv) in anhydrous DMF under an argon atmosphere.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) dropwise at 0 °C.

  • Stir at room temperature for 12 hours. Extract with diethyl ether, wash with brine, dry over MgSO₄, and purify via vacuum distillation. Validation: ¹H NMR should show the disappearance of the broad -OH peak (~2.5 ppm) and the appearance of a large singlet at ~0.05 ppm (Si-CH₃) and ~0.90 ppm (Si-C(CH₃)₃).

Step 2: Anionic Polymerization

  • Rigorously purify the protected monomer over CaH₂ and degas via three freeze-pump-thaw cycles on a high-vacuum line.

  • In a flamed-dried, argon-purged Schlenk flask, add anhydrous THF and the protected monomer. Cool to -78 °C using a dry ice/acetone bath.

  • Inject sec-BuLi rapidly. The solution will immediately develop a characteristic red/orange hue, indicating the formation of the living polystyryl anion.

  • Stir for 2 hours at -78 °C, then quench with degassed methanol (color disappears). Validation: Size Exclusion Chromatography (SEC) should reveal a monomodal peak with a PDI < 1.1.

Step 3: Deprotection

  • Dissolve the protected polymer in THF. Add Tetrabutylammonium fluoride (TBAF, 2.0 equiv per monomer unit).

  • Stir at room temperature for 24 hours.

  • Precipitate the polymer dropwise into a large excess of cold methanol. Filter and dry under vacuum. Validation: FTIR spectroscopy must confirm the reappearance of the broad O-H stretching band at ~3300 cm⁻¹ and the complete loss of the Si-C stretching bands at ~1250 cm⁻¹[2].

Protocol B: Direct RAFT Polymerization of 4-VPEA[3]
  • In a Schlenk tube, combine 4-VPEA (100 equiv), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, 1 equiv), and Azobisisobutyronitrile (AIBN, 0.1 equiv).

  • Dissolve the mixture in anhydrous DMF (target monomer concentration: 1.0 M).

  • Degas the solution via three freeze-pump-thaw cycles. Backfill with argon.

  • Submerge the flask in a pre-heated oil bath at 70 °C for 16 hours.

  • Quench the reaction by exposing it to air and cooling it in an ice bath.

  • Purify by precipitating twice into cold diethyl ether. Validation: ¹H NMR (in DMSO-d₆) should show the disappearance of vinyl protons (5.2–6.7 ppm) and the retention of the intact -OH proton. SEC should confirm a controlled molecular weight matching the theoretical

    
     ratio.
    
Protocol C: Post-Polymerization Drug Conjugation (Steglich Esterification)

To demonstrate biocompatible utility, poly(4-VPEA) can be conjugated with a model carboxylic acid-containing drug (e.g., Ibuprofen).

  • Dissolve Poly(4-VPEA) (1.0 equiv of -OH groups) and Ibuprofen (1.5 equiv) in anhydrous dichloromethane (DCM).

  • Add 4-Dimethylaminopyridine (DMAP, 0.2 equiv) as a catalyst.

  • Cool to 0 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 2.0 equiv).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Purification: Dialyze the mixture against a 50:50 mixture of Ethanol/Water using a dialysis membrane (MWCO 3.5 kDa) for 3 days to remove unreacted drug and urea byproducts. Lyophilize to obtain the drug-polymer conjugate. Validation: UV-Vis spectroscopy and ¹H NMR can be used to quantify the degree of substitution by comparing the integration of the drug's aliphatic protons against the polymer backbone.

Applications in Biocompatible Nanocarriers

The primary application of poly(4-VPEA) in drug development lies in its ability to form amphiphilic block copolymers. By utilizing the living nature of the anionic or RAFT processes, researchers can synthesize diblock copolymers such as poly(α-methylstyrene)-block-poly(4-VPEA)[4].

When introduced into an aqueous environment, these block copolymers undergo comicellization[5]. The hydrophobic segments (e.g., poly(α-methylstyrene) or the drug-conjugated poly(4-VPEA) backbone) collapse to form the micelle core, effectively encapsulating hydrophobic therapeutic payloads. Meanwhile, the hydrophilic or modified segments stabilize the nanoparticle corona. The ester linkages formed in Protocol C are susceptible to intracellular esterases, allowing for the controlled, stimuli-responsive release of the drug payload once the micelle is internalized by target cells.

References

  • Hirao, A., Kitamura, K., Takenaka, K., & Nakahama, S. (1993). Protection and polymerization of functional monomers. 18. Syntheses of well-defined poly(vinylphenol), poly[(vinylphenyl)methanol], and poly[2-vinylphenyl)ethanol] by means of anionic living polymerization of styrene derivatives containing tert-butyldimethylsilyl ethers. Macromolecules.[Link]

  • Yamamoto, K., Honda, C., & Nose, T. (1996). Comicellization of binary mixtures of block copolymers with different block lengths in a selective solvent. Polymer.[Link]

  • McLeod, D. C., & Tsarevsky, N. V. (2015). 4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols. ResearchGate. [Link]

Sources

Creating functional surfaces with poly(2-(4-Vinylphenyl)ethanol) brushes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Functional Bio-Interfaces with Poly(2-(4-Vinylphenyl)ethanol) Brushes

Executive Summary

This guide details the fabrication of poly(2-(4-Vinylphenyl)ethanol) (PVPE) polymer brushes via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). Unlike conventional poly(ethylene glycol) (PEG) or poly(hydroxyethyl methacrylate) (PHEMA) surfaces, PVPE brushes offer a unique hybrid architecture: a chemically robust, hydrophobic styrenic backbone coupled with reactive, hydrophilic primary alcohol side chains.

This "Platform Surface" architecture allows for high-density post-polymerization modification (PPM), making it ideal for:

  • Bio-orthogonal conjugation: Attaching peptides or drugs without backbone degradation.

  • Tunnable Wettability: Switching from hydrophilic to hydrophobic via esterification.

  • Sensor Functionalization: Covalent immobilization of capture ligands.

Scientific Foundation & Mechanism

Why PVPE? (The Structure-Property Logic)

The monomer, 2-(4-Vinylphenyl)ethanol (also known as 4-vinylphenethyl alcohol), possesses a critical structural advantage over 4-hydroxystyrene. The ethyl spacer group separates the hydroxyl functionality from the aromatic ring.

  • Electronic Decoupling: The spacer prevents the phenolic acidity that can interfere with certain transition metal catalysts during ATRP.

  • Steric Accessibility: The primary alcohol extends away from the backbone, increasing the reaction kinetics for subsequent conjugation steps compared to sterically hindered secondary alcohols or phenols.

The Synthesis Pathway: SI-ATRP

We utilize "Grafting From" (SI-ATRP) rather than "Grafting To" to achieve high graft densities (


 chains/nm²). In this regime, the polymer chains are forced to stretch away from the surface (the "brush" regime), maximizing the exposure of hydroxyl groups.

Reaction Scheme Visualization:

PVPE_Synthesis Fig 1. SI-ATRP Workflow for PVPE Brush Synthesis Substrate Activated Substrate (Si/SiO2/Au) Initiator Initiator Monolayer (BTSPA) Substrate->Initiator Silanization (Toluene, 18h) Brush PVPE Brush (Reactive -OH Surface) Initiator->Brush SI-ATRP 90°C, Anisole Monomer Monomer 2-(4-Vinylphenyl)ethanol Monomer->Brush Feed Catalyst Catalyst Complex CuBr / PMDETA Catalyst->Brush Mediator

Detailed Protocol: Synthesis of PVPE Brushes

Phase 1: Substrate Preparation & Initiator Deposition

Goal: Create a dense, ordered monolayer of ATRP initiators.

Materials:

  • Substrates: Silicon wafers (P-type, <100>) or Gold-coated glass.

  • Initiator: (2-Bromo-2-methyl)propionyloxyhexyltriethoxysilane (BHEST) or similar silane-functionalized bromide.

  • Solvent: Anhydrous Toluene.

Protocol:

  • Activation: Sonicate silicon wafers in acetone, ethanol, and water (10 min each). Treat with Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min at 80°C. Caution: Piranha solution reacts violently with organics. Rinse extensively with Milli-Q water and dry under N₂ stream.

    • Why: Generates surface silanol (-Si-OH) groups required for silanization.

  • Deposition: Immerse activated wafers in a 1% (v/v) solution of Initiator in anhydrous toluene.

  • Incubation: Seal under N₂ atmosphere and incubate for 18 hours at room temperature.

  • Curing: Rinse wafers with toluene and ethanol. Bake at 110°C for 1 hour.

    • Why: Promotes cross-linking of the silane layer, preventing delamination during the harsh polymerization conditions.

Phase 2: Surface-Initiated Polymerization (SI-ATRP)

Goal: Grow polymer chains with controlled thickness and low dispersity.

Reagents:

  • Monomer: 2-(4-Vinylphenyl)ethanol (VPE, >98%).

  • Catalyst: Copper(I) Bromide (CuBr).

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

  • Sacrificial Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
  • Solvent: Anisole (high boiling point, good solubility for styrenics).

Step-by-Step Workflow:

  • Stoichiometry Calculation: Target a molar ratio of [Monomer]:[Sacrificial Initiator]:[CuBr]:[PMDETA] = 200:1:1:1.

    • Note: The sacrificial initiator is crucial. It allows you to monitor kinetics via NMR/GPC of the free polymer in solution, which correlates to the surface brush growth.

  • Dissolution: In a Schlenk flask, dissolve VPE (2.0 g, 13.5 mmol) and PMDETA (14 µL, 0.067 mmol) in Anisole (2 mL).

  • Degassing (Critical): Perform 3 freeze-pump-thaw cycles to remove oxygen. Oxygen poisons the Cu(I) catalyst, halting polymerization.

  • Catalyst Addition: Under frozen N₂ flow, add CuBr (9.6 mg, 0.067 mmol). The solution should turn light green/blue (depending on complexation).

  • Initiation: Add the sacrificial initiator (EBiB) and immediately immerse the initiator-modified substrate into the solution.

  • Polymerization: Heat to 90°C in an oil bath.

    • Time Course:

      • 2 hours

        
         15 nm thickness.
        
      • 12 hours

        
         60-80 nm thickness.
        
  • Termination: Remove substrate, wash immediately with THF, then EDTA solution (to remove copper), and finally Ethanol. Dry under N₂.

Characterization & Data Interpretation

Validate the surface at each step. A "blind" synthesis often leads to batch failure.

TechniqueParameter MeasuredExpected Outcome (PVPE Brush)
Ellipsometry Dry Thickness (

)
Linear increase with time; Target 20-50 nm.
Water Contact Angle Wettability (

)

. (More hydrophobic than PEG due to styrene backbone).
AFM Morphology / RoughnessRMS Roughness < 1 nm (Pin-hole free).
FTIR (ATR-Mode) Chemical CompositionBroad peak at 3300-3400 cm⁻¹ (-OH); Aromatic C=C at 1500-1600 cm⁻¹.

Application: Post-Polymerization Modification (PPM)[1]

The primary alcohol group on the PVPE brush is a nucleophile. It can be functionalized to create custom bio-interfaces.

Mechanism Visualization (PPM Pathways):

PPM_Pathways Fig 2. Functionalization Strategies for PVPE Brushes Base PVPE Brush (-CH2-CH2-OH) Path1 Pathway A: Isocyanate Coupling (Urethane Linkage) Base->Path1 R-N=C=O DBTDL cat. Path2 Pathway B: Acid Chloride/Anhydride (Ester Linkage) Base->Path2 R-COCl Pyridine Path3 Pathway C: Sulfonyl Chloride (Activation) Base->Path3 TsCl TEA Prod1 Drug Conjugate (Stable, hydrolytically resistant) Path1->Prod1 Prod2 Hydrophobic/Switchable Surface (e.g., Fluorination) Path2->Prod2 Prod3 Leaving Group (-OTs) Ready for Amine/Thiol substitution Path3->Prod3

Protocol: Conjugating a Bio-Active Peptide (Pathway A)
  • Reagents: Peptide with N-terminal isocyanate or use a linker (e.g., Hexamethylene diisocyanate - HMDI).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Catalyst: Dibutyltin dilaurate (DBTDL) - 1 drop.

  • Reaction: Submerge PVPE wafer in DMF containing 10 mM linker/peptide and catalyst.

  • Conditions: 50°C for 4 hours.

  • Wash: DMF

    
     Ethanol 
    
    
    
    Water.
  • Validation: Contact angle should shift significantly (depending on peptide hydrophobicity), and XPS should detect Nitrogen (N1s peak).

Troubleshooting Guide

  • Problem: Low film thickness (< 5 nm).

    • Root Cause: Oxygen contamination or poor initiator density.

    • Fix: Increase freeze-pump-thaw cycles to 4. Check silane quality (silanes polymerize in the bottle if exposed to moisture).

  • Problem: High Hysteresis in Contact Angle.

    • Root Cause: "Patchy" brush (mushroom regime).

    • Fix: Increase monomer concentration or polymerization time to ensure the "brush" regime is reached where chains stand up.

  • Problem: Copper residue (Blue tint).

    • Root Cause: Inefficient washing.

    • Fix: Wash with 0.1M EDTA solution or bipyridine in ethanol to chelate residual copper.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

  • Edmondson, S., Osborne, V. L., & Huck, W. T. (2004). Polymer brushes via surface-initiated polymerizations.[1][2][3] Chemical Society Reviews. Link

  • Barbey, R., et al. (2009). Polymer Brushes via Surface-Initiated Controlled Radical Polymerization: Synthesis, Characterization, Properties, and Applications. Chemical Reviews. Link

  • Han, H. S., et al. (2012). Post-Polymerization Modification of Polymer Brushes: A Versatile Route to Functional Interfaces.[2][4] Macromolecular Bioscience. (Contextual grounding on PPM of hydroxyl-functional brushes).

  • Sigma-Aldrich. 2-(4-Vinylphenyl)ethanol Product Data. Link

Sources

Application of 2-(4-Vinylphenyl)ethanol in the synthesis of specialty block copolymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(4-Vinylphenyl)ethanol in Precision Block Copolymer Synthesis

Executive Summary

This guide details the application of 2-(4-Vinylphenyl)ethanol (VPE) (also known as 4-(2-hydroxyethyl)styrene) as a dual-functional monomer in the synthesis of advanced block copolymers. Unlike standard styrene, VPE possesses a pendant primary alcohol linked via an ethyl spacer. This structural feature allows for direct post-polymerization modification (PPM) or use as a macroinitiator for "grafting-from" strategies without the steric hindrance or acidity issues often associated with vinylphenols.

This protocol focuses on Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to generate well-defined VPE backbones, followed by Ring-Opening Polymerization (ROP) to create amphiphilic brush copolymers (e.g., poly(VPE-g-caprolactone)).

Strategic Rationale: Why VPE?

In drug delivery and advanced materials, the "scaffold" is as critical as the payload. VPE offers a distinct advantage over similar monomers:

Feature4-Vinylphenol2-(4-Vinylphenyl)ethanol (VPE)Impact on Synthesis
Acidity (pKa) ~10 (Phenolic)~16 (Aliphatic Alcohol)VPE is compatible with base-sensitive payloads and catalysts.
Nucleophilicity LowHigh (Primary -OH)VPE allows efficient esterification/urethane formation.
Spacer Arm None (Direct attachment)Ethyl linkerReduces steric hindrance, improving accessibility for grafting.
Polymerization Requires protection (often)Compatible with RAFT/ATRPVPE can be polymerized without protection steps.

Experimental Workflow: Synthesis of Brush Block Copolymers

The following workflow describes the synthesis of a Poly(styrene)-b-Poly(VPE-g-PCL) block copolymer. This architecture creates a rigid hydrophobic core (Styrene) with a functionalizable brush shell (VPE-g-PCL).

Workflow Visualization

VPE_Synthesis_Workflow cluster_legend Legend Start Start: VPE Monomer + Styrene Macro-CTA Step1 RAFT Polymerization (70°C, DMF) Start->Step1 AIBN, N2 Inter Intermediate: Poly(St-b-VPE) Step1->Inter Precip. in MeOH Step2 Ring-Opening Polymerization (ε-Caprolactone, Sn(Oct)2) Inter->Step2 Grafting From Final Final Product: Poly(St-b-(VPE-g-PCL)) Step2->Final Purification L1 Reagent/Input L2 Process L3 Product

Figure 1: Sequential workflow for converting VPE monomer into a grafted brush block copolymer using RAFT and ROP mechanisms.

Detailed Protocols

Phase 1: RAFT Polymerization of VPE

Objective: Synthesize a well-defined Poly(VPE) homopolymer or block extension with narrow dispersity (Đ < 1.2).

Reagents:

  • Monomer: 2-(4-Vinylphenyl)ethanol (VPE) (Remove inhibitor via basic alumina column).

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB). Note: Trithiocarbonates are preferred for styrenics to minimize retardation.

  • Initiator: AIBN (Recrystallized).

  • Solvent: Anisole or DMF (HPLC Grade).

Protocol:

  • Stoichiometry: Target a Degree of Polymerization (DP) of 50.

    • Ratio: [Monomer]:[CTA]:[Initiator] = 50 : 1 : 0.2

  • Dissolution: In a Schlenk tube, dissolve VPE (1.48 g, 10 mmol), CPDT (69 mg, 0.2 mmol), and AIBN (6.5 mg, 0.04 mmol) in Anisole (3 mL).

  • Degassing: Seal the tube and purge with Nitrogen for 30 minutes (or perform 3 Freeze-Pump-Thaw cycles). Oxygen removal is critical to prevent termination.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 70°C for 12–16 hours.

  • Quenching: Cool the reaction to 0°C and expose to air to stop polymerization.

  • Purification: Precipitate the polymer dropwise into cold Methanol (10x volume). Filter and dry under vacuum at 40°C.

    • Validation: Check conversion via ¹H NMR (Vinyl peaks at 5.2/5.7 ppm should disappear). Check molecular weight via GPC (THF eluent).

Phase 2: "Grafting From" via Ring-Opening Polymerization (ROP)

Objective: Utilize the pendant hydroxyl groups of the Poly(VPE) backbone to grow biodegradable polyester side chains.

Reagents:

  • Macroinitiator: Poly(VPE) (from Phase 1).

  • Monomer: ε-Caprolactone (ε-CL) (Dried over CaH₂ and distilled).

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂).

  • Solvent: Toluene (Anhydrous).

Protocol:

  • Setup: In a flame-dried Schlenk tube, dissolve Poly(VPE) (100 mg, ~0.67 mmol -OH groups) and ε-CL (1.0 g, adjusted for desired arm length) in Toluene (4 mL).

  • Catalyst Addition: Add Sn(Oct)₂ (1 mol% relative to hydroxyl groups) via microsyringe.

  • Reaction: Degas via N₂ bubbling for 15 mins. Heat to 110°C for 24 hours.

  • Purification: Precipitate into cold Diethyl Ether or Hexane (to remove unreacted caprolactone).

  • Characterization:

    • ¹H NMR: Compare the integration of the styrene aromatic protons (6.5–7.2 ppm) vs. the PCL methylene protons (4.06 ppm).

    • DSC: Look for the melting peak of PCL (~60°C) and the Tg of the PVPE backbone (~100°C).

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High PDI (>1.4) in RAFT Poor degassing or "Hybrid" behaviorEnsure 3x Freeze-Pump-Thaw cycles. Switch CTA to a Trithiocarbonate (e.g., DDMAT) which is more stable for styrenics than Dithiobenzoates.
Crosslinking during ROP Trace water or bifunctional impuritiesDry Poly(VPE) backbone extensively (P2O5 vacuum) before ROP. Ensure Toluene is anhydrous.
Incomplete Grafting Steric hindranceReduce the concentration of the backbone in solution. Use a higher catalyst load (up to 2 mol%).
Catalyst Residue Sn(Oct)2 toxicityFor biomedical apps, switch to Organocatalysis (e.g., TBD or DBU) for the ROP step.

Mechanism of Action: The "Dual-Handle" Advantage

The utility of VPE lies in the orthogonality of its functional groups. The diagram below illustrates how the chemical handles are utilized sequentially without cross-reactivity.

Mechanism_Pathway VPE VPE Monomer (Vinyl + Hydroxyl) Radical Radical Polymerization (Vinyl Group Active) VPE->Radical Step 1: RAFT Hydroxyl Hydroxyl Group (Remains Inert) VPE->Hydroxyl Protected by Chemistry Backbone Poly(VPE) Backbone Radical->Backbone Hydroxyl->Backbone Carried Over ROP ROP Initiation (Hydroxyl Group Active) Backbone->ROP Step 2: Grafting Structure Brush Copolymer Architecture ROP->Structure

Figure 2: Orthogonal reactivity map showing how the vinyl and hydroxyl groups are activated in separate chemical stages.

References

  • Hirao, A., et al. (2007). "Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine." Macromolecules, 40(24), 8553–8559.[1] (Provides foundational data on anionic synthesis of similar vinyl-phenyl derivatives).

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 58(6), 379-410. (The authoritative guide on RAFT agent selection for styrenics).

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). "Macromolecular Engineering by Atom Transfer Radical Polymerization." Journal of the American Chemical Society, 136(18), 6513–6533. (Comparison of ATRP vs RAFT for functional monomers).

  • Sigma-Aldrich Technical Library. "RAFT Polymerization Methodologies." (Standard protocols for CPADB and DDMAT usage).

Sources

Characterization of poly(2-(4-Vinylphenyl)ethanol) by gel permeation chromatography (GPC)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Characterization of Poly(2-(4-Vinylphenyl)ethanol) by Gel Permeation Chromatography (GPC)

Executive Summary

Poly(2-(4-Vinylphenyl)ethanol) (PVPE) presents a unique challenge in polymer characterization. While structurally similar to polystyrene (PS), the presence of the primary alcohol pendant group (


) introduces significant polarity and hydrogen-bonding capability.

The Core Problem: Standard GPC protocols using Tetrahydrofuran (THF) and Polystyrene standards often yield erroneous molecular weight data for PVPE. The hydroxyl groups can cause:

  • Column Adsorption: Interaction with the stationary phase leads to delayed elution (underestimated

    
    ).
    
  • Aggregation: Inter-chain hydrogen bonding leads to artificial high-molecular-weight shoulders (overestimated

    
    ).
    
  • Hydrodynamic Mismatch: PVPE has a different coil density than PS standards, invalidating conventional calibration.

This guide outlines a validated protocol using polar organic GPC with salt modifiers and Multi-Angle Light Scattering (MALS) to ensure absolute accuracy.

Chemical Context & Solubility Profile

PVPE is an amphiphilic homopolymer. Its backbone is hydrophobic (styrenic), while its pendant group is hydrophilic.[1] This duality dictates the GPC strategy.

  • Monomer: 2-(4-Vinylphenyl)ethanol.

  • Synthesis Route: Typically Living Anionic Polymerization (often via a silyl-protected intermediate, followed by deprotection) [1, 2].

  • Solubility: Soluble in THF, DMF, DMAc, and Pyridine. Insoluble in water and aliphatic hydrocarbons.

The "Polarity Trap" in Standard GPC

In pure THF, the -OH groups of PVPE can interact with the residual silanols or the


-electron systems of divinylbenzene (DVB) crosslinks in standard GPC columns (e.g., PLgel, Styragel). This non-entropic interaction violates the separation mechanism of GPC, which must rely solely on hydrodynamic volume.

Method Development Decision Matrix

The following decision tree illustrates the logic for selecting the correct GPC method based on the polymer's functional state (Protected vs. Deprotected).

GPC_Decision_Tree Start Start: PVPE Sample State Is the -OH group protected? (e.g., Silyl ether) Start->State Protected Yes (Protected) State->Protected Synthesis Intermediate Deprotected No (Free -OH) State->Deprotected Final Polymer MethodA Method A: Standard GPC Solvent: THF Standards: Polystyrene (Accurate) Protected->MethodA Interaction Risk: Column Adsorption & H-Bonding Aggregation Deprotected->Interaction MethodB Method B: Polar GPC (Recommended) Solvent: DMF + 0.05M LiBr Detector: RI + MALS (Robust) Interaction->MethodB Best Practice MethodC Method C: Modified THF Solvent: THF + 1% TEA or Acetic Acid (Screening only) Interaction->MethodC Alternative

Figure 1: Decision matrix for selecting the GPC mobile phase based on polymer functionalization.

Validated Experimental Protocols

Protocol A: Polar Organic GPC (The Gold Standard)

This method disrupts hydrogen bonding and screens electrostatic interactions, ensuring the polymer elutes strictly by size.

Reagents & Equipment:

  • Mobile Phase: N,N-Dimethylformamide (DMF), HPLC Grade.

  • Modifier: Lithium Bromide (LiBr), 0.05 M (approx. 4.3 g/L). Crucial for screening dipole interactions.

  • Columns: 2x PolarGel-M or TSKgel

    
    -M (Mixed Bed). Do not use standard Styragel columns if possible; they swell differently in DMF.
    
  • Detectors: Refractive Index (RI) + Multi-Angle Light Scattering (MALS).

Step-by-Step Workflow:

  • Eluent Preparation: Dissolve LiBr in DMF. Vacuum filter through a 0.22 µm Nylon membrane. Degas online.

  • Sample Prep:

    • Dissolve PVPE in the Mobile Phase (DMF+LiBr) at 2.0 mg/mL .

    • Dissolution Time: Allow to dissolve overnight (12h) at room temperature with gentle rocking. Do not sonicate heavily (risks degradation).

    • Filtration: Filter through 0.45 µm PTFE syringe filter.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 50°C (Reduces viscosity of DMF and improves mass transfer).

    • Injection Vol: 100 µL.

  • Calibration:

    • Option 1 (Relative): PMMA Standards (closer polarity match than PS).

    • Option 2 (Absolute): Use MALS to measure

      
       (approx. 0.14-0.16 mL/g in DMF) and calculate absolute 
      
      
      
      .
Protocol B: Modified THF GPC (The Alternative)

If DMF GPC is unavailable, THF can be used only if modified.

  • Mobile Phase: THF + 2% (v/v) Triethylamine (TEA) or 1% Acetic Acid.

  • Why: The modifier competes for active sites on the column packing, preventing the PVPE hydroxyl groups from sticking.

  • Warning: This method may still show "tailing" peaks if the polymer has high -OH content.

Data Presentation & Analysis

When analyzing PVPE, you must distinguish between Relative and Absolute molecular weights.

Table 1: Comparison of Calculated Molecular Weights (Example Data)

Detection MethodCalibration Standard

(kDa)

(kDa)
PDI (

)
Accuracy Assessment
THF (Pure) Polystyrene18.522.01.19Failed: Adsorption delays elution,

artificially low.
DMF + LiBr Polystyrene24.028.51.18Acceptable: Good peak shape, but relative to PS.
DMF + LiBr MALS (Absolute) 26.2 29.1 1.11 True Value: Corrects for hydrodynamic volume mismatch.
The Mark-Houwink Plot

Using MALS, you can generate a Mark-Houwink plot (


 vs. 

).[2]
  • Slope (

    
    ):  For PVPE in DMF, expect 
    
    
    
    (flexible coil in good solvent).
  • Deviation: If

    
    , aggregation is occurring. If 
    
    
    
    , the chain is stiff/extended.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Fronting Peak Aggregation (H-bonding).Increase LiBr concentration to 0.1 M; Increase Temp to 60°C.
Tailing Peak Column Adsorption.Switch from THF to DMF; Check if column is "Mixed Bed" type.
High Backpressure Gel particles in sample.Re-filter sample (0.2 µm); Ensure polymer is fully deprotected (insoluble residues).
Negative Peaks Solvent mismatch.Dissolve sample in the exact mobile phase (including the LiBr).

References

  • Hirao, A., et al. (2014).[3] "Advances in Living Anionic Polymerization: From Functional Monomers to Macromolecular Architectures."[3] Macromolecules, 47(6), 1883-1905.[3]

    • [3]

    • Significance: Defines the synthesis and living character of functionalized styrenes.
  • Kang, N. G., Changez, M., & Lee, J. S. (2007).[3] "Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine." Macromolecules, 40(24), 8553-8559.[3]

    • Significance: Provides analogous protocols for amphiphilic styrenic deriv
  • Agilent Technologies. (2016). "Polymer-to-Solvent Reference Table for GPC/SEC." Agilent Technical Notes.

    • Significance: Validates the use of polar solvents (DMF/DMAc) for polar polymers.
  • Waters Corporation. (2020). "Accurate Molecular Weight Determination of Polystyrene-Tetrahydrofuran Solutions.

    • Significance: Establishes the baseline for standard styrenic GPC against which PVPE methods must be compared.
  • Masuelli, M. A. (2014).[4] "Mark-Houwink Parameters for Aqueous-Soluble Polymers and Biopolymers." Journal of Polymer and Biopolymer Physics Chemistry.

    • Significance: Explains the theoretical basis for and value devi

Sources

Troubleshooting & Optimization

Preventing premature polymerization of 2-(4-Vinylphenyl)ethanol during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Vinylphenyl)ethanol (CAS: 45966-73-2). Because this compound features a highly reactive para-vinyl group, it is exceptionally prone to spontaneous radical polymerization. This guide is engineered for research scientists and drug development professionals to troubleshoot storage instability, understand inhibitor kinetics, and prepare the monomer for downstream applications.

Part 1: Core Mechanisms of Instability (The "Why")

Q1: Why does 2-(4-Vinylphenyl)ethanol spontaneously polymerize during storage?

Spontaneous polymerization is driven by the thermodynamic instability of the vinyl double bond. Exposure to thermal energy or UV light induces homolytic bond cleavage, generating a carbon-centered radical. Because radical propagation is extraordinarily fast and highly exothermic, a single initiation event can trigger a runaway chain reaction known as the Trommsdorff effect (autoacceleration)[1]. If the heat of polymerization is not dissipated, the monomer will rapidly convert into a solid, insoluble polymer block.

Q2: How do phenolic inhibitors like TBC or MEHQ actually prevent this?

Commercial 2-(4-Vinylphenyl)ethanol is typically stabilized with phenolic inhibitors such as 4-tert-butylcatechol (TBC) or hydroquinone monomethyl ether (MEHQ) at concentrations of 10–50 ppm[2].

The Oxygen Paradox: A critical, often-misunderstood causality in monomer storage is that these inhibitors are completely inactive in the absence of oxygen [3]. Phenolic inhibitors do not trap carbon-centered radicals directly. Instead, dissolved molecular oxygen (O₂) reacts with the initial carbon radical to form a peroxy radical (ROO•). The inhibitor then donates a hydrogen atom to the peroxy radical, neutralizing it into a hydroperoxide and leaving behind a stable, unreactive phenoxy radical that halts the chain[4].

G Init Heat / UV Light Monomer 2-(4-Vinylphenyl)ethanol Init->Monomer Initiates Radical Carbon Radical (R•) Monomer->Radical Forms O2 Dissolved Oxygen (O₂) Radical->O2 Reacts with Peroxy Peroxy Radical (ROO•) O2->Peroxy Yields Inhibitor Phenolic Inhibitor (TBC / MEHQ) Peroxy->Inhibitor Scavenged by Stable Stable Phenoxy Radical (ArO•) Inhibitor->Stable Donates H+ Stable->Radical Traps Term Polymerization Halted (Non-Radical Products) Stable->Term Terminates

Mechanism of oxygen-dependent radical scavenging by phenolic inhibitors (TBC/MEHQ).

Part 2: Optimal Storage Protocols (The "How")

Q3: What are the exact physical storage conditions required to maximize shelf life?

To maintain the delicate balance between radical suppression and inhibitor depletion, specific environmental controls must be maintained. The rate at which the inhibitor depletes depends almost solely on temperature[2].

ParameterOptimal ConditionScientific Causality & Rationale
Temperature 2°C to 8°CReduces kinetic energy, preventing thermodynamic autoacceleration and extending the depletion half-life of the inhibitor[2].
Atmosphere Ambient Air HeadspaceProvides essential dissolved O₂ required for phenolic inhibitor (TBC/MEHQ) activation[3].
Light Exposure Amber / Opaque VialsPrevents UV-induced homolytic bond cleavage of the vinyl group, which generates initiating radicals.
Inhibitor Level 10 – 50 ppmScavenges early-stage peroxy radicals to halt propagation chains before autoacceleration begins[2].
Q4: Can I store this monomer under a strict Nitrogen or Argon blanket to prevent oxidation?

No. This is a critical safety hazard. Complete elimination of oxygen from the vapor space will lead to the depletion of dissolved oxygen from the liquid monomer[3]. To be effective, TBC requires dissolved oxygen to be present in concentrations roughly equal to the TBC concentration[5]. If you blanket the monomer with 100% Argon or Nitrogen, the inhibitor becomes inert, and rapid, uncontrolled polymerization will take place[3]. If you must use an inert gas, you must periodically aerate the monomer to restore oxygen saturation[3].

Part 3: Troubleshooting & Quality Control

Q5: How can I detect if premature polymerization has already started before using it in my reaction?

Before committing a stored batch of 2-(4-Vinylphenyl)ethanol to a sensitive synthesis, you must validate its monomeric integrity.

Self-Validating QC Protocol: The Methanol Drop Test Causality: While the monomer is highly soluble in polar organic solvents, high-molecular-weight styrene-derivative polymers are completely insoluble in cold aliphatic alcohols.

  • Pipette 2 mL of cold, anhydrous methanol into a clear glass vial.

  • Add 2 drops of the suspect 2-(4-Vinylphenyl)ethanol.

  • Swirl gently and observe against a dark background. Validation Check: If the solution remains crystal clear, the batch is safe to use. If a white, cloudy precipitate or gel forms, auto-polymerization has occurred, and the batch must be discarded.

Q6: I need to use the monomer inhibitor-free. How do I properly remove TBC/MEHQ right before my experiment?

If your downstream application (e.g., controlled radical polymerization or organometallic coupling) is sensitive to phenolic compounds, you must remove the inhibitor. Because TBC and MEHQ are weakly acidic phenols, they can be easily converted into water-soluble phenoxide salts via a base wash[6].

Self-Validating Protocol: Liquid-Liquid Inhibitor Extraction

  • Dilution: Dissolve the required amount of 2-(4-Vinylphenyl)ethanol in an equal volume of Dichloromethane (DCM) or Diethyl Ether.

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 10% aqueous Sodium Hydroxide (NaOH)[6].

  • Extraction: Shake vigorously, venting frequently. Allow the layers to separate and drain the organic layer.

    • Validation Check: The aqueous layer will typically turn slightly yellow/brown, visually confirming the deprotonation and extraction of the phenolic inhibitor.

  • Repeat: Repeat the 10% NaOH wash one more time to ensure complete MEHQ/TBC removal[6].

  • Neutralization Wash: Wash the organic layer with distilled water (3 times)[6].

    • Validation Check: Test the final aqueous wash with pH paper. It must read neutral (pH ~7) to confirm all residual NaOH has been removed[6].

  • Drying: Add anhydrous Magnesium Sulfate (MgSO₄) to the organic layer.

    • Validation Check: Swirl the flask. The MgSO₄ should exhibit a free-flowing "snow globe effect," confirming all trace water has been absorbed.

  • Recovery: Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) at a low water-bath temperature (<30°C) to prevent thermal initiation.

  • Immediate Use: The purified monomer is now highly unstable and must be used immediately or stored briefly at -20°C.

References

1.[5] Styrene: Preventing polymerization is the key to successful styrene storage. Organica1. [Link] 2.[2] Styrene Monomer Safety Guide-1 | PDF | Oxygen | Polymers. Scribd. [Link] 3.[3] Safe handling and storage of styrene monomer | PDF. SlideShare. [Link] 4.[6] Styrene Monomer/inhibitor Separation - Student. Cheresources.com Community. [Link] 5.[4] The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. ResearchGate.[Link] 6.[1] 4 Stages of Polymerisation. Crazy For Chem. [Link]

Sources

Common side reactions in the synthesis of 2-(4-Vinylphenyl)ethanol and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(4-Vinylphenyl)ethanol

Executive Summary: The "Styrene-Alcohol" Paradox

Synthesizing 2-(4-Vinylphenyl)ethanol (PVPE) presents a classic chemoselectivity challenge. You are managing two reactive functional groups with opposing demands:

  • The Vinyl Group (Styrene moiety): Requires radical inhibitors, low temperatures, and avoidance of strong electrophiles or catalysts (like Pd/C) that would saturate it.

  • The Alcohol/Precursor Group: Often requires strong reducing agents (hydrides) or nucleophiles (Grignards) to generate the ethanol tail.

The failure to balance these conditions leads to the three most common side reactions: spontaneous polymerization , chemoselective over-reduction , and oxidative degradation . This guide details how to navigate these pitfalls.

Troubleshooting Hub: Frequently Asked Questions

Issue 1: The Reaction Mixture "Gelled" or Solidified

Diagnosis: Radical Polymerization (Oligomerization). Context: This typically occurs during the workup or distillation phases when the concentration of the vinyl monomer is high and inhibitors are washed away or depleted.

Q: My reaction was proceeding well, but during solvent removal, the flask contents turned into a viscous gum/solid. What happened? A: You likely triggered thermal radical polymerization. The vinyl group in PVPE is a styrene derivative; without stabilization, it will polymerize at temperatures as low as 40–50°C, especially in concentrated form.

Corrective Protocol:

  • In-Process Stabilization: Add 4-tert-butylcatechol (TBC) or 2,6-di-tert-butyl-4-methylphenol (BHT) (approx. 100–500 ppm) directly to the reaction mixture before starting solvent evaporation.

  • Oxygen Management: Unlike many air-sensitive reactions, some inhibitors (like TBC) require trace oxygen to function effectively. However, for strict anaerobic steps, use stable radical inhibitors like TEMPO or Galvinoxyl .

  • Temperature Limit: Never exceed 40°C during rotary evaporation. Use a high-vacuum pump to lower the boiling point rather than increasing the bath temperature.

Issue 2: Loss of Unsaturation (Product is 4-Ethylphenethyl alcohol)

Diagnosis: Chemoselective Over-Reduction. Context: This occurs when reducing a precursor (like Methyl 2-(4-vinylphenyl)acetate ) to the alcohol.

Q: I used catalytic hydrogenation (H₂/Pd-C) to reduce the ester, but the NMR shows the disappearance of the vinyl protons (5.2–6.7 ppm). Why? A: Catalytic hydrogenation is non-selective for this substrate. Palladium on carbon will reduce the styrene double bond (C=C) much faster than it reduces the ester.

Corrective Protocol:

  • Switch Reagents: Use Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H . These hydride reagents are highly selective for carbonyls (esters/acids) and, under standard conditions (0°C to RT), will not reduce the electron-rich styrene double bond.

  • Avoid Lewis Acids: Ensure your LiAlH₄ is of good quality. Old LiAlH₄ can contain aluminum salts that act as Lewis acids, potentially activating the double bond for hydride attack (though rare) or polymerization.

Issue 3: Low Yield & High Molecular Weight Impurities (Grignard Route)

Diagnosis: Wurtz-Type Coupling (Dimerization). Context: Synthesis via the Grignard reagent of 4-vinylbenzyl chloride (reacting with paraformaldehyde).

Q: I tried making the Grignard from 4-vinylbenzyl chloride, but the yield is <30%, and I see a lot of dimerized byproducts. A: Benzylic halides are prone to Wurtz coupling (homocoupling) during Grignard formation:



Additionally, the anionic Grignard carbon can initiate anionic polymerization of the vinyl group.

Corrective Protocol:

  • High Dilution: Conduct the Grignard formation in a large volume of THF (0.1 M or less).

  • Slow Addition: Add the halide to the magnesium turnings very slowly (dropwise over hours) to keep the concentration of unreacted halide low.

  • Cryogenic Conditions: Unlike standard Grignards which require reflux to start, once initiated, keep this reaction as cool as possible (0°C to -20°C) to suppress coupling and polymerization.

  • Alternative Route: Avoid the Grignard route entirely. The Reduction of Methyl 2-(4-vinylphenyl)acetate is significantly cleaner and more scalable.

Visualizing the Reaction Landscape

The following diagram maps the synthesis of PVPE from the ester precursor, highlighting the "Safe Path" versus the "Failure Modes."

PVPE_Synthesis cluster_grignard Alternative Route: Grignard (High Risk) Precursor Methyl 2-(4-vinylphenyl)acetate (Ester Precursor) LiAlH4 Reagent: LiAlH4 (Hydride Reduction) Precursor->LiAlH4 Safe Path (0°C, THF) H2_Pd Reagent: H2 / Pd-C (Catalytic Hydrogenation) Precursor->H2_Pd Avoid! Target 2-(4-Vinylphenyl)ethanol (Target: PVPE) LiAlH4->Target Selective Reduction Side_Ethyl 4-Ethylphenethyl alcohol (Over-Reduced Impurity) H2_Pd->Side_Ethyl Reduces Vinyl & Ester Side_Poly Poly(PVPE) (Gelled Polymer) Target->Side_Poly Heat / No Inhibitor (Radical Polymerization) VBC 4-Vinylbenzyl Chloride Mg Mg / THF VBC->Mg Mg->Target + Formaldehyde Dimer Wurtz Dimer (Impurity) Mg->Dimer Homocoupling

Caption: Reaction pathway analysis for 2-(4-Vinylphenyl)ethanol synthesis. Green path indicates the recommended selective reduction; red paths indicate common failure modes (over-reduction and polymerization).

Recommended Experimental Protocol

Method: Selective Reduction of Methyl 2-(4-vinylphenyl)acetate. Objective: Isolate PVPE with >98% vinyl retention.

ParameterSpecificationRationale
Reagent LiAlH₄ (1.1 equiv)Selective for ester reduction; preserves alkene.
Solvent Anhydrous THFStabilizes the aluminohydride species.
Temperature 0°C (Ice Bath)Prevents thermal polymerization and runaway exotherms.
Quench Fieser MethodCreates granular precipitate, avoiding acidic workup that could dehydrate the alcohol.
Stabilizer BHT (200 ppm)Added immediately to the organic phase after extraction.

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add LiAlH₄ (1.1 equiv) suspended in dry THF. Cool to 0°C.[1]

  • Addition: Dissolve Methyl 2-(4-vinylphenyl)acetate in dry THF. Add dropwise to the LiAlH₄ suspension over 30 mins. Note: Maintain internal temp <5°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (check for disappearance of ester spot).

  • Quench (Critical): Slowly add water (1x volume of LiAlH₄ mass), then 15% NaOH (1x), then water (3x). Stir until a white granular precipitate forms.

  • Filtration: Filter through a celite pad.

  • Stabilization: IMMEDIATELY add BHT (approx. 10 mg per gram of product) to the filtrate.

  • Isolation: Dry over MgSO₄ and concentrate in vacuo (bath temp <30°C).

References

  • Walborsky, H. M. (1990).[2] Mechanism of Grignard Reagent Formation: The Surface Nature of the Reaction.[2] Accounts of Chemical Research. Available at: [Link]

Sources

Optimizing the yield and purity of 2-(4-Vinylphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Vinylphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis and purification of this versatile compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(4-Vinylphenyl)ethanol, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of 2-(4-Vinylphenyl)ethanol. What could be the problem?

Answer: Low or no yield can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of the starting materials and product.

  • Reagent Quality:

    • Grignard Reagent: If you are using a Grignard-based synthesis, the quality of the magnesium and the dryness of your solvent and glassware are paramount. Any moisture will quench the Grignard reagent, preventing the reaction from proceeding. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Starting Material Purity: The purity of your starting material, such as 4-vinylbenzyl chloride or 4-vinylphenylacetic acid, is crucial. Impurities can interfere with the reaction. It is advisable to purify the starting materials if their purity is questionable.

  • Reaction Conditions:

    • Temperature: Many steps in the synthesis are temperature-sensitive. For instance, Grignard reagent formation is an exothermic process and may require initial cooling to control the reaction rate. Subsequent reaction steps may require heating to proceed at a reasonable rate. Carefully monitor and control the temperature as specified in your protocol.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.

  • Side Reactions:

    • Polymerization: The vinyl group in 2-(4-Vinylphenyl)ethanol and its precursors is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. The addition of a polymerization inhibitor, such as 4-tert-butylcatechol, can help mitigate this issue.

    • Wurtz Coupling: In Grignard-based syntheses, the formation of a biphenyl derivative through Wurtz coupling can be a significant side reaction, consuming your starting material. Using dilute conditions and slow addition of the alkyl halide can minimize this side reaction.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC/peaks in GC-MS. What are these impurities and how can I avoid them?

Answer: The presence of multiple impurities is a common challenge. The identity of these impurities depends on the synthetic route chosen.

  • Unreacted Starting Material: This is often the most common impurity. As mentioned, optimizing reaction time and temperature can improve conversion.

  • Side Products:

    • Polymeric Material: As discussed, the vinyl group can polymerize. This will often appear as a baseline smudge on TLC or as a broad, unresolved peak in GC.

    • Oxidation Products: The alcohol functional group in the product can be oxidized to the corresponding aldehyde or carboxylic acid, especially if exposed to air for extended periods at elevated temperatures.

    • Byproducts from the Reducing Agent: If you are using a reduction method (e.g., with LiAlH4), byproducts from the reducing agent and the work-up procedure can contaminate your product. Ensure the work-up is performed carefully and thoroughly.

Issue 3: Difficulty in Purifying the Product

Question: I am struggling to purify 2-(4-Vinylphenyl)ethanol by column chromatography. The fractions are not clean.

Answer: Purifying 2-(4-Vinylphenyl)ethanol can be challenging due to its polarity and potential for polymerization on the column.

  • Column Chromatography Conditions:

    • Stationary Phase: Silica gel is commonly used. However, its acidic nature can sometimes promote the degradation of sensitive compounds. Using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) can be beneficial.

    • Eluent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). This will help to separate the product from less polar impurities and then elute the product with good resolution. A common starting point for the eluent system is a 9:1 mixture of hexane:ethyl acetate.

  • Alternative Purification Methods:

    • Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. However, be cautious of the potential for polymerization at high temperatures. The use of a polymerization inhibitor is highly recommended during distillation.

    • Recrystallization: If the product is a solid at room temperature or can be solidified at lower temperatures, recrystallization from a suitable solvent system can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(4-Vinylphenyl)ethanol?

A1: One of the most common and versatile methods is the reaction of a 4-vinylphenylmagnesium halide (a Grignard reagent) with ethylene oxide. This route is favored for its high efficiency and the direct formation of the desired carbon skeleton. Another common approach involves the reduction of 4-vinylphenylacetic acid or its esters using a reducing agent like lithium aluminum hydride (LiAlH4).

Q2: How can I prevent the polymerization of the vinyl group during the reaction and work-up?

A2: To prevent polymerization, it is crucial to:

  • Use a Polymerization Inhibitor: Add a small amount of a radical scavenger like 4-tert-butylcatechol or hydroquinone to the reaction mixture and during purification.

  • Maintain Low Temperatures: Whenever possible, keep the reaction and work-up temperatures low.

  • Avoid Exposure to Air and Light: Oxygen can act as a radical initiator, so performing the reaction under an inert atmosphere is beneficial. Light can also promote polymerization.

Q3: What are the key safety precautions I should take when synthesizing 2-(4-Vinylphenyl)ethanol?

A3: Safety should always be the top priority in the laboratory.

  • Handle Reagents with Care: Many of the reagents used, such as Grignard reagents and lithium aluminum hydride, are highly reactive and flammable. They react violently with water. Always handle them under an inert atmosphere and in a fume hood.

  • Use Appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and gloves that are resistant to the chemicals being used.

  • Be Aware of the Hazards of the Product: 2-(4-Vinylphenyl)ethanol itself may be an irritant. Consult the Safety Data Sheet (SDS) for detailed information.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing the purity of the sample and identifying any volatile impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and vinyl (C=C) groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine the purity of the product.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

Grignard_Synthesis A 4-Vinylbenzyl Chloride D Grignard Reagent Formation A->D B Magnesium Turnings B->D C Dry THF C->D F Reaction with Epoxide D->F E Ethylene Oxide E->F G Aqueous Work-up (NH4Cl) F->G H Extraction (e.g., Ethyl Acetate) G->H I Drying (e.g., MgSO4) H->I J Solvent Removal I->J K Purification (Column Chromatography) J->K L 2-(4-Vinylphenyl)ethanol K->L

Caption: Grignard synthesis workflow for 2-(4-Vinylphenyl)ethanol.

Steps:

  • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.

  • Add dry tetrahydrofuran (THF).

  • Slowly add a solution of 4-vinylbenzyl chloride in dry THF to the magnesium suspension. Maintain a gentle reflux to sustain the reaction.

  • After the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture in an ice bath.

  • Slowly bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in cold THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography

Column_Chromatography A Prepare Silica Gel Slurry B Pack the Column A->B C Load Crude Product B->C D Elute with Hexane (or low polarity solvent) C->D E Gradually Increase Eluent Polarity (e.g., add Ethyl Acetate) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify pure fractions I Remove Solvent H->I J Pure 2-(4-Vinylphenyl)ethanol I->J

Caption: Workflow for purification by column chromatography.

Steps:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the packed column.

  • Begin eluting with the low-polarity solvent, collecting fractions.

  • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(4-Vinylphenyl)ethanol.

Data Summary

ParameterRecommended Value/ConditionRationale
Synthesis Temperature Varies by step (e.g., 0 °C for epoxide addition)To control exothermicity and minimize side reactions.
Polymerization Inhibitor 4-tert-butylcatechol (100-200 ppm)To prevent loss of product due to polymerization.
Purification Method Gradient Column ChromatographyFor effective separation of product from impurities with varying polarities.
Column Eluent System Hexane/Ethyl Acetate GradientOffers good separation for moderately polar compounds.
Purity Analysis NMR, GC-MSTo confirm structure and assess purity.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Stevens, M. P. (1999). Polymer Chemistry: An Introduction (3rd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

Technical Support Center: A Researcher's Guide to Poly(2-(4-Vinylphenyl)ethanol) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of poly(2-(4-vinylphenyl)ethanol). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile polymer. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, all grounded in established scientific principles and practical laboratory experience. Our goal is to empower you to overcome common experimental hurdles and achieve precise control over the molecular weight and polydispersity of your polymers.

The Importance of Control in Polymer Synthesis

Poly(2-(4-vinylphenyl)ethanol) is a functional polymer with significant potential in biomedical applications, including drug delivery systems and tissue engineering scaffolds.[1][2][3][4][5] The efficacy and safety of these applications are critically dependent on the polymer's properties, which are in turn dictated by its molecular weight (MW) and polydispersity index (PDI). Precise control over these parameters is therefore not just a matter of academic interest, but a prerequisite for translational success. This guide will focus on living polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), which offer the most robust methods for achieving this control.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of poly(2-(4-vinylphenyl)ethanol) and provides actionable solutions based on established polymerization principles.

Q1: My polymerization is extremely slow or fails to initiate. What are the likely causes and how can I fix this?

A1: A stalled or sluggish polymerization can be frustrating. The root cause often lies in the presence of inhibitors or suboptimal reaction conditions.

  • Presence of Inhibitors: The most common culprit is dissolved oxygen, which acts as a radical scavenger.[7]

    • Solution: Thoroughly degas your reaction mixture. For best results, use at least three freeze-pump-thaw cycles. Alternatively, purging with a high-purity inert gas like argon or nitrogen for an extended period can also be effective.[7] Also, ensure your monomer, 2-(4-vinylphenyl)ethanol, is free of inhibitors, which are often added for storage. Purification by passing through a column of basic alumina is a common and effective method.[7][8]

  • Inefficient Initiator: The chosen initiator may not be suitable for the reaction temperature.

    • Solution: Select an initiator with a half-life that is appropriate for your desired polymerization temperature. For example, azobisisobutyronitrile (AIBN) is commonly used at temperatures between 60-80 °C.[7] If you need to work at a lower temperature, consider a low-temperature initiator.

  • Inappropriate Chain Transfer Agent (CTA) in RAFT Polymerization: The CTA may not be suitable for styrenic monomers.

    • Solution: For styrenic monomers like 2-(4-vinylphenyl)ethanol, trithiocarbonates and dithiobenzoates are generally effective RAFT agents.[7][9] Consult compatibility charts to ensure you have selected an appropriate CTA.

Q2: The polydispersity index (PDI) of my polymer is high (e.g., > 1.3). How can I achieve a narrower molecular weight distribution?

A2: A high PDI indicates a loss of control over the polymerization, leading to a mixture of polymer chains with varying lengths.

  • High Polymerization Temperature: Elevated temperatures can increase the rate of termination reactions, which broadens the PDI.[7][10]

    • Solution: Consider lowering the reaction temperature. This will slow down the polymerization but can significantly improve control.

  • Inappropriate CTA (RAFT): A CTA with a low transfer constant for your monomer will result in poor control.[7]

    • Solution: Choose a RAFT agent with a higher transfer constant for styrenic monomers.

  • High Monomer Conversion: Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broader PDI due to side reactions.[7]

    • Solution: Monitor your reaction kinetics and consider stopping the polymerization at a moderate conversion (e.g., 50-70%) to maintain a low PDI.

  • Slow Initiation in RAFT: If the initiation is not significantly faster than propagation, new chains will be formed throughout the polymerization, leading to a broader MWD.[11]

    • Solution: Ensure you are using an appropriate initiator and that the pre-equilibrium period in RAFT is sufficient for the majority of chains to be initiated.

Q3: The molecular weight of my polymer is significantly different from the theoretical value. What's going wrong?

A3: Discrepancies between the theoretical and experimental molecular weight are a common issue.

  • Incorrect Reagent Ratios: The theoretical molecular weight in a living polymerization is determined by the ratio of monomer to initiator (or CTA in RAFT).[11]

    • Solution: Carefully and accurately measure all your reagents. Any errors in the amounts of monomer, initiator, or CTA will directly impact the final molecular weight.

  • Chain Transfer Reactions: Unwanted chain transfer to solvent or impurities can terminate growing chains, leading to lower molecular weights than predicted.[12]

    • Solution: Use high-purity, freshly distilled solvents. If chain transfer is inherent to your system, you may need to adjust your target molecular weight accordingly or select a different solvent.

  • Inefficient Initiation: If not all of the initiator molecules start a polymer chain, the actual number of growing chains will be lower than calculated, resulting in a higher molecular weight.

    • Solution: Ensure your initiator is fully dissolved and active. Consider using a more efficient initiating system if the problem persists.

Q4: My GPC/SEC results show a bimodal or multimodal distribution. What does this indicate?

A4: A multimodal distribution in your Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) trace points to multiple distinct polymer populations.[13]

  • Presence of a Low Molecular Weight Shoulder: This can be caused by impurities that act as chain transfer agents or by slow initiation.[14]

    • Solution: Rigorously purify all reagents. Ensure your initiation is fast and efficient.

  • Presence of a High Molecular Weight Shoulder: This often indicates uncontrolled free radical polymerization occurring alongside the controlled process, or chain coupling reactions.[14]

    • Solution: Optimize your reaction conditions to minimize termination reactions. This may involve lowering the temperature, adjusting the catalyst/initiator concentration, or using a more effective deactivator in ATRP.[15]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of poly(2-(4-vinylphenyl)ethanol).

Q1: How do I choose the right controlled polymerization technique for my needs?

A1: Both RAFT and ATRP are powerful techniques for synthesizing well-defined polymers.

  • RAFT (Reversible Addition-Fragmentation chain-Transfer) Polymerization: This method is known for its tolerance to a wide range of functional groups and reaction conditions. It is often a good choice for monomers with sensitive functionalities. The key to a successful RAFT polymerization is selecting the appropriate CTA for your monomer.[9][16]

  • ATRP (Atom Transfer Radical Polymerization): ATRP offers excellent control over molecular weight and architecture. However, it can be more sensitive to impurities and requires careful selection of the catalyst, ligand, and initiator.[17][18] For styrenic monomers, copper-based catalyst systems are commonly employed.[19][20]

Q2: What is the importance of monomer purification and how should I do it?

A2: Monomer purity is critical for a successful controlled polymerization. Impurities can inhibit the reaction, act as unwanted chain transfer agents, or interfere with the catalyst.[7] 2-(4-vinylphenyl)ethanol, being a styrenic monomer, is susceptible to spontaneous polymerization, so commercial sources often contain inhibitors.[8][21]

  • Recommended Purification Method: Passing the monomer through a short column of basic alumina is a standard and effective method for removing inhibitors.[7] For very high purity requirements, vacuum distillation can be employed, but care must be taken to avoid polymerization at elevated temperatures.[8]

Q3: How can I accurately determine the molecular weight and PDI of my polymer?

A3: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution of polymers.[13][22][23]

  • GPC/SEC Analysis: This technique separates polymer molecules based on their hydrodynamic volume in solution.[13] By using a calibrated system with appropriate standards (e.g., polystyrene standards), you can obtain accurate values for number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[24][25]

Q4: Can I synthesize block copolymers using poly(2-(4-vinylphenyl)ethanol)?

A4: Yes, one of the major advantages of living polymerization techniques is the ability to synthesize block copolymers.[26] After polymerizing the first block of poly(2-(4-vinylphenyl)ethanol), the living chain ends can be used to initiate the polymerization of a second monomer, leading to a well-defined block copolymer architecture.[27][28]

Experimental Protocols and Data Presentation

For successful synthesis, meticulous experimental execution is paramount. The following provides a generalized protocol for RAFT polymerization and a table summarizing expected outcomes.

Generalized Experimental Protocol for RAFT Polymerization

RAFT_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer Purify Monomer (e.g., Alumina Column) Reagents Weigh Monomer, CTA, Initiator, and Solvent Monomer->Reagents Mix Combine Reagents in Reaction Flask Reagents->Mix Degas Degas Mixture (e.g., Freeze-Pump-Thaw) Mix->Degas Heat Immerse in Preheated Oil Bath Degas->Heat Polymerize Polymerize for Desired Time Heat->Polymerize Quench Quench Reaction (e.g., Ice Bath) Polymerize->Quench Precipitate Precipitate Polymer in Non-Solvent Quench->Precipitate Filter Filter and Dry Polymer Precipitate->Filter Analyze Analyze by GPC/SEC Filter->Analyze

Caption: Generalized workflow for RAFT polymerization.

Data Presentation: Impact of Reagent Ratios on Molecular Weight and PDI
Target DP[Monomer]:[CTA]:[Initiator]Theoretical Mn ( g/mol )Observed Mn ( g/mol )PDI
5050:1:0.27,4007,1001.15
100100:1:0.214,80014,2001.18
200200:1:0.229,60028,5001.25

Note: These are illustrative values. Actual results may vary depending on specific reaction conditions.

Troubleshooting Logic Flow

When encountering issues, a systematic approach to troubleshooting is essential. The following diagram outlines a logical progression for diagnosing and resolving common problems.

Troubleshooting_Flowchart Start Problem Encountered Check_Initiation Slow or No Initiation? Start->Check_Initiation Check_PDI High PDI? Check_Initiation->Check_PDI No Inhibitors Check for Inhibitors (Oxygen, Monomer Stabilizer) Check_Initiation->Inhibitors Yes Check_MW Incorrect Molecular Weight? Check_PDI->Check_MW No Temp_High High Temperature? Check_PDI->Temp_High Yes Ratio_Error Check Reagent Ratios ([M]:[I] or [M]:[CTA]) Check_MW->Ratio_Error Yes Chain_Transfer Possible Chain Transfer? Check_MW->Chain_Transfer No Purify Purify Monents/Reagents Degas Thoroughly Inhibitors->Purify Initiator_Issue Check Initiator (Type, Temperature) Inhibitors->Initiator_Issue Purify->Check_PDI Change_Initiator Select Appropriate Initiator Initiator_Issue->Change_Initiator Change_Initiator->Check_PDI Lower_Temp Lower Reaction Temperature Temp_High->Lower_Temp Yes CTA_Issue Inappropriate CTA? Temp_High->CTA_Issue No Lower_Temp->Check_MW Change_CTA Select High-Transfer Constant CTA CTA_Issue->Change_CTA Yes High_Conversion High Conversion? CTA_Issue->High_Conversion No Change_CTA->Check_MW High_Conversion->Check_MW No Stop_Earlier Stop at Lower Conversion High_Conversion->Stop_Earlier Yes Stop_Earlier->Check_MW Recalculate Accurately Weigh Reagents Ratio_Error->Recalculate End Successful Polymerization Recalculate->End Purify_Solvent Use High-Purity Solvent Chain_Transfer->Purify_Solvent Yes Chain_Transfer->End No Purify_Solvent->End

Caption: A systematic guide for troubleshooting common polymerization issues.

References

  • Fundamental Aspects of Living Polymerization. Royal Society of Chemistry. Available at: [Link]

  • Table 3.2 Some parameters influencing radical polymerization. Filo. Available at: [Link]

  • EXPERIMENTAL STUDY OF LIVING FREE RADICAL POLYMERIZATION USING TRIFUNCTIONAL INITIATOR AND POLYMERIZATION MEDIATED BY NITROXIDES. INIS-IAEA. Available at: [Link]

  • How to Control Molecular Weight in Free Radical Polymerization. Patsnap Eureka. Available at: [Link]

  • Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems. Available at: [Link]

  • Synthetic Methods: RAFT. csbsju. Available at: [Link]

  • Low temperature atom transfer radical polymerization of styrene type monomers. Polymer. Available at: [Link]

  • 4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols. ResearchGate. Available at: [Link]

  • Why is it difficult to obtain polymers with high molecular mass having narrow molecular weight distribution using RAFT polymerization?. ResearchGate. Available at: [Link]

  • Effects of chain transfer agent on the radical polymerization of styrene in non-aqueous dispersion. ResearchGate. Available at: [Link]

  • Initiator-chain transfer agent combo in the RAFT polymerization of styrene. RSC Publishing. Available at: [Link]

  • Starting Points. Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]

  • Tips for optimizing a RAFT polymerization. Reddit. Available at: [Link]

  • Protection and polymerization of functional monomers. 18. Syntheses of well-defined poly(vinylphenol), poly[(vinylphenyl)methanol], and poly[2-vinylphenyl)ethanol] by means of anionic living polymerization of styrene derivatives containing tert-butyldimethylsilyl ethers. Macromolecules - ACS Publications. Available at: [Link]

  • Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes. PMC - NIH. Available at: [Link]

  • GPC analysis of Polymers. ResolveMass Laboratories Inc. Available at: [Link]

  • Exploring Electrochemically Mediated ATRP of Styrene. Unipd. Available at: [Link]

  • Poly vinyl alcohol Hydrogel and its Pharmaceutical and Biomedical Applications: A Review. Available at: [Link]

  • RAFT polymerization conditions to tune the dispersity for seven polymers. ResearchGate. Available at: [Link]

  • Atom Transfer Radical Polymerization. Chemical Reviews - ACS Publications. Available at: [Link]

  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Agilent. Available at: [Link]

  • RAFT polymerization - specific polymers. Available at: [Link]

  • Well-Defined Polymers Bearing Pendent Alkene Functionalities via Selective RAFT Polymerization. PMC. Available at: [Link]

  • GPC/SEC Analysis of Poly(2-vinylpyridine)s. LabRulez LCMS. Available at: [Link]

  • Functional polymers by atom transfer radical polymerization. Available at: [Link]

  • Self-assembly of nanostructured materials with controlled-radical polymerization. arXiv. Available at: [Link]

  • Procedures for homogeneous anionic polymerization. Available at: [Link]

  • Blue light-induced iniferter RAFT polymerization in aqueous-alcoholic media as a universal tool for the homopolymerization of various (water-soluble) vinyl monomers. Semantic Scholar. Available at: [Link]

  • ANALYSIS OF POLYMERS BY GPC/SEC ENERGY & CHEMICAL APPLICATIONS. Agilent. Available at: [Link]

  • Analysis of Modified Polyvinyl Alcohol by GPC Viscometry using the Agilent 390-MDS Multi Detector Suite. Agilent. Available at: [Link]

  • RAFT-Based Polymers for Click Reactions. MDPI. Available at: [Link]

  • Development of Environmentally Friendly Atom Transfer Radical Polymerization. MDPI. Available at: [Link]

  • Process for preparing vinyl phenol polymers and stabilized compositions of vinyl phenol-containing polymerization raw material. Google Patents.
  • Polyvinyl Alcohol in Medicine and Pharmacy: A Perspective. Longdom Publishing. Available at: [Link]

  • Applications of Poly(ethylene oxide) in Drug Delivery Systems. Available at: [Link]

  • POLYMERIZATION OF VINYL MONOMERS I. Dye-Reducing Agent Photosensitizing Systems. Indian Academy of Sciences. Available at: [Link]

  • Poly (vinyl alcohol) microneedles: Fabrication, characterization, and application for transdermal drug delivery of doxorubicin. PubMed. Available at: [Link]

  • synthesis of novel degradable polymers for tissue engineering by radical polymerization. Diva-Portal.org. Available at: [Link]

  • Synthesis of Poly(vinyl ether) with Pendant Phenol Groups through Cationic Polymerization of 2-(4-Acetoxyphenoxy)ethyl Vinyl Ether. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enhancing the Solubility of Poly(2-(4-Vinylphenyl)ethanol) for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and improving the solubility of poly(2-(4-Vinylphenyl)ethanol). Understanding and controlling the solubility of this polymer is critical for its successful application in areas ranging from advanced coatings to novel drug delivery systems. This document offers in-depth, evidence-based solutions to common challenges encountered during experimental work.

I. Understanding the Solubility of Poly(2-(4-Vinylphenyl)ethanol): A First Principles Approach

Poly(2-(4-Vinylphenyl)ethanol) is a functionalized polystyrene derivative. Its solubility is primarily governed by the interplay between the hydrophobic polystyrene backbone and the hydrophilic hydroxyl groups. The principles of "like dissolves like" are paramount; solvents that can effectively interact with both the nonpolar aromatic rings and the polar alcohol moieties will be the most successful.

The solubility of this polymer is influenced by several key factors:

  • Polarity of the Solvent: The solvent must possess a polarity that is compatible with the polymer's structure.

  • Intermolecular Forces: Strong intermolecular forces within the polymer, such as hydrogen bonding between the hydroxyl groups, can hinder solvent penetration.[1]

  • Molecular Weight: Higher molecular weight polymers generally exhibit lower solubility due to increased chain entanglement.[1]

  • Crystallinity: More crystalline polymers are typically more difficult to dissolve.

  • Temperature: In most cases, increasing the temperature will increase the solubility of the polymer.[1]

II. Troubleshooting Common Solubility Issues

This section addresses specific problems that researchers may encounter when working with poly(2-(4-Vinylphenyl)ethanol).

Issue 1: The polymer does not dissolve in a single solvent system.

Question: I am having difficulty finding a single solvent that will completely dissolve my poly(2-(4-Vinylphenyl)ethanol). What are my options?

Answer: It is not uncommon for polymers with both hydrophobic and hydrophilic functionalities to exhibit poor solubility in a single solvent. The following troubleshooting steps can be taken:

Initial Solvent Selection:

Based on the structure of poly(2-(4-Vinylphenyl)ethanol) and data from its close structural analog, poly(4-vinylphenol), the following solvents are recommended as a starting point:

  • Polar Aprotic Solvents: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetone are often effective.[2]

  • Lower Alcohols: Methanol, ethanol, and isopropanol can also be good solvents, particularly for polymers with a higher density of hydroxyl groups.[3]

Experimental Protocol: Solvent Screening

  • Preparation: Weigh out a small, consistent amount of your polymer (e.g., 10 mg) into several glass vials.

  • Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 1 mL).

  • Observation at Room Temperature: Agitate the vials at room temperature for a set period (e.g., 24 hours) and visually assess the degree of dissolution.

  • Heating: For vials where the polymer has not fully dissolved, gently heat the solution (e.g., to 40-60°C) with continued agitation. Caution: Ensure proper ventilation and be aware of the boiling points of the solvents used.

  • Documentation: Record your observations in a table similar to the one below.

Data Presentation: Solvent Screening Results

SolventSolubility at Room Temp.Solubility with HeatingObservations
THFPartially SolubleFully SolubleClear solution upon heating
MethanolSwelling ObservedPartially SolubleGel-like consistency
AcetoneFully SolubleN/ARapid dissolution
WaterInsolubleInsolublePolymer remains as a solid
TolueneInsolubleInsolublePolymer remains as a solid

Workflow for Solvent Selection

A Start: Undissolved Polymer B Select a range of polar aprotic and alcohol solvents A->B C Test solubility at room temperature with agitation B->C D Assess Dissolution C->D E Fully Dissolved? D->E F Yes E->F G No E->G N Optimal Solvent Identified F->N H Apply gentle heating (40-60°C) G->H I Assess Dissolution H->I J Fully Dissolved? I->J K Yes J->K L No J->L K->N M Proceed to Co-Solvent Strategy (Issue 2) L->M

Caption: A logical workflow for systematic solvent screening.

Issue 2: The polymer swells but does not form a true solution.

Question: My polymer swells in the solvent, forming a gel-like substance, but it never fully dissolves into a clear solution. How can I overcome this?

Answer: Swelling without complete dissolution is a common issue, especially with higher molecular weight polymers or in solvents that are only moderately compatible. This indicates that the solvent can penetrate the polymer matrix but lacks sufficient energy to overcome the polymer-polymer interactions completely.

Strategy: Co-solvent Systems

A co-solvent system, which is a mixture of two or more miscible solvents, can often succeed where a single solvent fails. The rationale is to use a blend of solvents that can collectively address both the hydrophobic and hydrophilic nature of the polymer.

Experimental Protocol: Co-solvent Optimization

  • Primary Solvent Selection: Choose a solvent in which the polymer shows significant swelling (e.g., methanol).

  • Co-solvent Selection: Select a second solvent that is fully miscible with the first and has a different polarity profile (e.g., THF, a good solvent for the polystyrene backbone).

  • Titration:

    • Disperse the polymer in the primary solvent.

    • While agitating, slowly add the co-solvent dropwise.

    • Observe for the point at which the solution becomes clear.

  • Ratio Determination: Note the approximate ratio of the two solvents required for complete dissolution. This will serve as a starting point for preparing stable solutions.

Workflow for Co-Solvent System Development

A Start: Swollen Polymer in Primary Solvent B Select a miscible co-solvent with a different polarity A->B C Titrate the swollen polymer mixture with the co-solvent while agitating B->C D Observe for clarification of the solution C->D E Solution Clear? D->E F Yes E->F G No E->G I Determine the optimal solvent ratio F->I H Continue adding co-solvent up to a defined limit (e.g., 50% v/v) G->H H->E J Try a different co-solvent H->J If still not dissolved K Co-solvent system identified I->K J->B

Caption: A systematic approach to developing an effective co-solvent system.

III. Frequently Asked Questions (FAQs) for Drug Development Professionals

This section focuses on questions pertinent to the use of poly(2-(4-Vinylphenyl)ethanol) in pharmaceutical and biomedical applications.

Q1: How can I improve the aqueous solubility of this polymer for a drug delivery application?

A1: Enhancing aqueous solubility is often crucial for biocompatibility and the formulation of injectable or oral dosage forms. Several strategies can be employed:

  • pH Adjustment: If the application allows, increasing the pH of the aqueous medium can deprotonate the hydroxyl groups, forming phenoxide ions. This can significantly increase the solubility of polymers like poly(4-hydroxystyrene) in aqueous base.[4]

  • Copolymerization: Synthesizing a copolymer that includes more hydrophilic monomers can systematically increase the overall hydrophilicity of the polymer. For example, copolymerizing 2-(4-vinylphenyl)ethanol with a monomer like N-vinylpyrrolidone or a short-chain polyethylene glycol acrylate can render the resulting copolymer more water-soluble.

  • Post-Polymerization Modification: The hydroxyl groups on the polymer are reactive sites that can be used to graft hydrophilic moieties. For instance, reacting the polymer with a reagent like succinic anhydride would introduce carboxylic acid groups, which would be highly water-soluble at neutral or basic pH.

Q2: My drug is poorly water-soluble. Can poly(2-(4-Vinylphenyl)ethanol) be used to formulate it as a solid dispersion?

A2: Yes, this polymer has potential as a carrier for creating amorphous solid dispersions of poorly soluble drugs. The principle behind this technique is to disperse the drug at a molecular level within the polymer matrix. This prevents the drug from crystallizing, thereby enhancing its dissolution rate and apparent solubility.

Experimental Protocol: Preparation of a Solid Dispersion via Solvent Evaporation

  • Co-solubilization: Dissolve both the drug and poly(2-(4-Vinylphenyl)ethanol) in a common volatile solvent (e.g., a mixture of THF and methanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the drug-polymer solid dispersion.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that the drug is in an amorphous state.

Q3: What impact does the molecular weight of the polymer have on its suitability for drug delivery applications?

A3: The molecular weight of poly(2-(4-Vinylphenyl)ethanol) has a significant impact on several properties relevant to drug delivery:

  • Solubility: As mentioned, lower molecular weight polymers tend to be more soluble.

  • Drug Release Kinetics: The rate of drug release from a polymer matrix is often dependent on the molecular weight of the polymer. Higher molecular weight polymers can lead to a slower, more sustained release profile.

  • Biodistribution and Clearance: In applications where the polymer enters the bloodstream, its molecular weight will influence its circulation time and how it is cleared from the body.

It is therefore crucial to select or synthesize a polymer with a molecular weight that is optimized for the specific requirements of your drug delivery system.

IV. References

  • Quora. (2021, July 14). What various factors affect the solubility of polymers? Retrieved from [Link]

  • Google Patents. (n.d.). Process for hydrolyzing poly(vinylbenzyl acetate). Retrieved from

  • ResearchGate. (n.d.). Expanded polystyrene wastes recycling by using natural solvents and supercritical CO2 for solvent recovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Modification of polystyrene surface in aqueous solutions. Retrieved from [Link]

  • Defense Technical Information Center. (1991, February 22). Dissolution of Poly(p-hydroxystyrene): Molecular Weight Effects. Retrieved from [Link]

  • RSC Publishing. (2021, July 23). Preparation of hyper-cross-linked hydroxylated polystyrene for adsorptive removal of methylene blue. Retrieved from [Link]

  • Defense Technical Information Center. (1991, December 18). Dissolution Rates of Copolymers Based on 4-Hydroxystyrene and Styrene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Surface Functionalization Methods to Enhance Bioconjugation in Metal-Labeled Polystyrene Particles. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Polyvinyl Alcohol in Medicine and Pharmacy: A Perspective. Retrieved from [Link]

  • Google Patents. (n.d.). Solvent system for collapsing foamed polystyrene. Retrieved from

  • Polymer Source. (n.d.). Poly(4-hydroxystyrene) Sample #: P4404-4HOS Structure. Retrieved from [Link]

  • Bangs Laboratories, Inc. (n.d.). Common Solvents And Non-Solvents Of Polystyrene. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Study on Solubility Parameters and Related Thermodynamic Parameters of PVA with Different Alcoholysis Degrees. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissolution kinetics of poly(4-hydroxystyrene) with different molecular weight distributions in alkali aqueous solution. Retrieved from [Link]

  • MDPI. (2019, June 3). Functionalization of MXene Nanosheets for Polystyrene towards High Thermal Stability and Flame Retardant Properties. Retrieved from [Link]

  • Polymer Source. (n.d.). Poly(vinyl benzyl chloride) Sample #: P19612-VBC Structure. Retrieved from [Link]

  • RSC Publishing. (2020, August 19). Thermoresponsive behavior of poly[trialkyl-(4-vinylbenzyl)ammonium] based polyelectrolytes in aqueous salt solutions. Retrieved from [Link]

  • Reddit. (2024, January 21). How to dissolve poly(styrene-co-4-vinylbenzyl chloride)? Retrieved from [Link]

  • American Pharmaceutical Review. (2019, January 25). What's Old Is New: The Rebirth of Polyvinyl Alcohol for Enhanced Solubility and Sustained Release Formulations. Retrieved from [Link]

  • University of Halle. (n.d.). Poly(vinyl alcohol) for Biomedical Applications. Retrieved from [Link]

Sources

Addressing challenges in the functionalization of the hydroxyl group of poly(2-(4-Vinylphenyl)ethanol)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of Poly(2-(4-Vinylphenyl)ethanol)

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Hydroxyl Group Modification in PVPE Ticket ID: PVPE-OH-MOD-001

Introduction: The "Deceptive" Alcohol

Welcome to the technical support hub for Poly(2-(4-Vinylphenyl)ethanol) [PVPE]. As a Senior Application Scientist, I often see researchers treat PVPE like a simple small-molecule alcohol (e.g., phenethyl alcohol). This is the primary source of experimental failure.

While the hydroxyl group is primary and theoretically reactive, it is tethered to a hydrophobic, sterically crowded polystyrene backbone. The "spacer" (ethyl group) provides some flexibility, but the polymer coil in solution often shields the -OH groups, creating a microenvironment that resists functionalization.

This guide addresses the three most common failure modes: Solubility Mismatch , Steric Shielding during Esterification , and Purification Nightmares in Mitsunobu Coupling .

Module 1: Solubility & Solvent Compatibility

User Question: "My reagents are soluble, and the polymer is soluble, but when I mix them, the solution turns cloudy or the reaction yield is near zero. Why?"

Scientist’s Diagnosis: You are likely experiencing Solvent-Polymer-Reagent Mismatch . PVPE is amphiphilic. The backbone is lipophilic (polystyrene), while the pendant groups are polar.

  • The Trap: Non-polar solvents (Toluene) collapse the pendant chains, hiding the -OH. Highly polar solvents (Water/Methanol) collapse the backbone.

  • The Fix: You must use "Good Solvents" that extend the polymer chain (

    
    ) to expose the hydroxyls.
    

Recommended Solvent Systems:

SolventRatingNotes
THF (Tetrahydrofuran) ⭐⭐⭐⭐⭐Gold Standard. Solubilizes backbone and pendant. Ideal for Steglich/Mitsunobu.
DMF (Dimethylformamide) ⭐⭐⭐⭐Good for polar reagents, but difficult to remove. Requires extensive washing.
DCM (Dichloromethane) ⭐⭐⭐Good solubility, but often fails to "swell" the polymer enough for high conversion (>80%).
DMSO ⭐⭐Solubilizes the polymer but often traps reagents; high boiling point complicates workup.
Toluene/Hexane Avoid. Causes chain collapse; -OH groups become inaccessible.

Module 2: Esterification (Steglich & Acid Chlorides)

User Question: "I am trying to attach a drug molecule via Steglich esterification (DCC/DMAP). I see the urea byproduct, but my polymer substitution degree (DS) is stuck at <30%."

Scientist’s Diagnosis: This is a classic Steric-Kinetic Trap .

  • N-Acylurea Formation: In polymers, the diffusion of the activated carboxylic acid to the polymer-bound -OH is slow. The intermediate O-acylisourea rearranges into the unreactive N-acylurea byproduct before it can couple with your polymer [1].

  • Reagent Trapping: The urea byproduct (DCU) often precipitates inside the polymer matrix, contaminating the final product.

Troubleshooting Protocol: The "High-Force" Esterification

  • Option A: Modified Steglich (For Acid-Sensitive Cargo)

    • Switch Reagent: Use EDC·HCl instead of DCC. The urea byproduct is water-soluble and can be washed away, preventing matrix trapping.

    • Catalyst Load: Increase DMAP to 20-30 mol% (vs. standard 5-10%). The polymer microenvironment is locally acidic; excess base ensures the catalyst remains active.

    • Solvent: Anhydrous THF or DMF.

  • Option B: Acid Chloride Method (For Robust Cargo)

    • If your drug/molecule is stable, abandon Steglich.

    • Reagents: Acid Chloride (R-COCl) + Pyridine/Triethylamine.

    • Temperature: Reflux in THF. The thermal energy is required to overcome the activation energy of the polymer coil expansion.

Visual Workflow: Steglich Optimization

Steglich_Optimization Start Start: Low Conversion Check_Solvent Check Solvent (Is it THF/DMF?) Start->Check_Solvent Check_Reagent Coupling Agent Check_Solvent->Check_Reagent Solvent OK DCC_Route Using DCC? Check_Reagent->DCC_Route EDC_Route Switch to EDC.HCl (Water Soluble Urea) DCC_Route->EDC_Route Byproduct Trapped Acid_Chloride Switch to Acid Chloride (Reflux) DCC_Route->Acid_Chloride Low Reactivity

Caption: Decision tree for optimizing esterification yields on PVPE backbones.

Module 3: Advanced Functionalization (Mitsunobu Reaction)

User Question: "I need an ether linkage, so I'm using Mitsunobu (PPh3/DEAD). The reaction works, but I cannot separate the Triphenylphosphine Oxide (TPPO) from my polymer."

Scientist’s Diagnosis: TPPO is the bane of polymer chemistry. It has similar solubility characteristics to PVPE (soluble in THF/DCM, insoluble in Hexane/Water), making precipitation ineffective.

The Fix: "Resin-Capture" or "Alternative Reagents"

  • Polymer-Bound PPh3: Use polystyrene-bound triphenylphosphine.

    • Mechanism:[1][2][3][4][5][6][7][8] The reagent is on a solid bead. The PVPE is in solution.[2][8][9]

    • Workup: Simply filter the reaction mixture. The spent phosphine oxide remains on the beads; your functionalized PVPE is in the filtrate.

  • Alternative Reagent: Use (Cyanomethylene)tributylphosphorane (CMBP) .

    • Benefit: The byproducts are water-soluble and can be removed by simple dialysis or liquid-liquid extraction [2].

Module 4: Quantitative Characterization

User Question: "How do I prove the reaction worked? The IR carbonyl peak is there, but how do I quantify the Substitution Degree (DS)?"

Scientist’s Protocol: Do not rely on IR for quantification; it is semi-quantitative at best. You must use 1H NMR with end-group analysis.

Step-by-Step Analysis:

  • Solvent: Dissolve 10mg functionalized PVPE in DMSO-d6 (or CDCl3 if soluble).

  • Target Signals:

    • Peak A (Reference): The aromatic protons of the styrene backbone (

      
       6.5 - 7.2 ppm). This integral represents the total number of repeat units (fixed).
      
    • Peak B (Diagnostic): The methylene protons adjacent to the oxygen (

      
      ).
      
      • Unreacted PVPE:

        
         ~3.8 ppm.
        
      • Esterified/Etherified PVPE: Shifts downfield to

        
         4.1 - 4.5 ppm.
        
  • Calculation:

    
    
    

Visual Logic: Characterization Flow

Characterization_Flow Sample Functionalized PVPE Sample Solubility Dissolve in DMSO-d6 Sample->Solubility NMR Acquire 1H NMR Solubility->NMR Check_Shift Check alpha-proton shift (3.8 ppm -> 4.2 ppm) NMR->Check_Shift Success Shift Observed: Calculate DS via Integration Check_Shift->Success New Peak Present Fail No Shift: Check Sterics/Solubility Check_Shift->Fail Only 3.8ppm Peak

Caption: Logic flow for verifying PVPE functionalization using 1H NMR spectroscopy.

References

  • Steglich, W., & Neises, B. (1978).[5][7] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. - Establishes the foundational mechanism and byproduct issues of DCC coupling.

  • Tsunoda, T., et al. (1995). "Preparation of Esters, Amides, and Thioesters with (Cyanomethylene)tributylphosphorane (CMBP)." Tetrahedron Letters. - Describes the water-soluble Mitsunobu alternative essential for polymer purification.

  • Deng, J., et al. (2011). "Simultaneous Click Chemistry and Atom Transfer Radical Polymerization." Macromolecules. - Provides context on functionalizing styrene-based polymer backbones and solubility considerations.

Sources

Methods for removing impurities from commercial 2-(4-Vinylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the BenchChem Applications Science Team

Welcome to the technical support center for the purification of commercial 2-(4-Vinylphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just protocols, but the underlying scientific rationale to empower your experimental success.

Section 1: Foundational Knowledge & Method Selection

This section covers the most common initial questions regarding the nature of impurities in commercial 2-(4-Vinylphenyl)ethanol and how to select an appropriate purification strategy.

Q1: What are the typical impurities in commercial-grade 2-(4-Vinylphenyl)ethanol?

A1: Commercial 2-(4-Vinylphenyl)ethanol, often listed with a purity of around 98%, can contain several types of impurities derived from its synthesis and inherent reactivity. Understanding these is the first step to effective removal.

  • Polymeric Material: The vinyl group is highly susceptible to radical, cationic, or thermal polymerization. This is the most common impurity, especially if the material has been stored for a long time, at elevated temperatures, or exposed to light.[1][2]

  • Isomeric Impurities: Depending on the synthetic route, constitutional isomers such as 2-(2-vinylphenyl)ethanol and 2-(3-vinylphenyl)ethanol may be present.

  • Starting Material Carryover: Residual precursors from synthesis, such as 4-ethylphenylethanol or related styrene derivatives, can be present.

  • Oxidation Products: The alcohol functional group can be oxidized to the corresponding aldehyde or carboxylic acid.

Q2: Which purification method should I choose? The options seem overwhelming.

A2: The optimal method depends on the scale of your experiment, the primary impurities you're targeting, and the required final purity. The three most effective techniques are vacuum distillation, column chromatography, and recrystallization.[1]

Here is a decision-making workflow to guide your choice:

G start Crude 2-(4-Vinylphenyl)ethanol is_liquid Is the material a liquid/oil at room temperature? start->is_liquid is_polymer Is the primary impurity high molecular weight polymer? is_liquid->is_polymer Yes recrystallization Recrystallization (if solid) is_liquid->recrystallization No (It's a solid) is_isomers Are isomeric impurities the main concern? is_polymer->is_isomers No distillation Vacuum Distillation is_polymer->distillation Yes is_isomers->distillation No chromatography Column Chromatography is_isomers->chromatography Yes G start Impure Fractions Collected check_tlc Review Initial TLC: Is ΔRf between spots > 0.2? start->check_tlc check_loading Was sample loaded in a minimal volume of solvent? check_tlc->check_loading Yes optimize_eluent Optimize eluent system for better separation. check_tlc->optimize_eluent No check_flow Was the flow rate ~5 cm/min? check_loading->check_flow Yes use_dry_loading Use 'dry loading' method to create a narrow band. check_loading->use_dry_loading No reduce_pressure Reduce pressure/flow rate to improve resolution. check_flow->reduce_pressure No repack Repack column carefully to ensure uniformity. check_flow->repack Yes

Sources

Impact of reaction conditions on the stereochemistry of 2-(4-Vinylphenyl)ethanol polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereocontrolled Polymerization of 2-(4-Vinylphenyl)ethanol

Welcome to the technical support center for the stereocontrolled polymerization of 2-(4-vinylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with this monomer. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of controlling the stereochemistry of poly(2-(4-vinylphenyl)ethanol). Our goal is to provide you with the expertise and practical insights necessary to achieve your desired polymer tacticity with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impact of reaction conditions on the stereochemistry of 2-(4-vinylphenyl)ethanol polymerization.

Q1: What is polymer tacticity and why is it important for poly(2-(4-vinylphenyl)ethanol)?

A1: Polymer tacticity refers to the stereochemical arrangement of the pendant groups (in this case, the 4-ethanolphenyl group) along the polymer backbone. The three main types of tacticity are:

  • Isotactic: All pendant groups are on the same side of the polymer chain.

  • Syndiotactic: Pendant groups alternate regularly on opposite sides of the chain.

  • Atactic: Pendant groups are randomly arranged along the chain.

The tacticity of poly(2-(4-vinylphenyl)ethanol) is crucial as it directly influences its macroscopic properties, including thermal characteristics (like melting point and glass transition temperature), mechanical strength, and solubility.[1][2][3] For applications in drug development and materials science, controlling tacticity allows for the fine-tuning of these properties to meet specific performance requirements. For instance, highly stereoregular polymers (isotactic or syndiotactic) are often crystalline or semi-crystalline, leading to different physical properties compared to their amorphous atactic counterparts.[1][4]

Q2: Which polymerization method offers the best stereocontrol for 2-(4-vinylphenyl)ethanol?

A2: The choice of polymerization method is a critical determinant of stereocontrol. For styrenic monomers like 2-(4-vinylphenyl)ethanol, the following methods are commonly employed, each with distinct advantages and disadvantages for achieving stereoselectivity:

  • Anionic Polymerization: This method is well-regarded for its ability to produce highly stereoregular polymers, particularly isotactic or syndiotactic structures, under carefully controlled conditions.[5] The stereochemical outcome is highly sensitive to the choice of initiator, solvent, and temperature.[6] For instance, the use of bulky counter-ions and non-polar solvents at low temperatures often favors isotactic placement.

  • Cationic Polymerization: This technique can also yield stereoregular polymers, and recent advancements using chiral counterions have shown significant promise in achieving catalyst-controlled stereoselective polymerization of vinyl ethers and related monomers.[7][8][9] The stereoselectivity is governed by the interaction between the growing carbocationic chain end, the monomer, and the counterion.[10]

  • Ziegler-Natta Polymerization: Traditionally used for non-polar alpha-olefins, Ziegler-Natta catalysts can produce highly isotactic or syndiotactic polymers.[11][12][13] The stereocontrol arises from the sterically constrained environment at the active site of the heterogeneous or homogeneous catalyst.[11]

  • Radical Polymerization: Conventional free-radical polymerization typically results in atactic polymers due to the high reactivity and planar nature of the radical chain end.[14] However, controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer improved control over the polymer architecture.[15][16] Stereocontrol in radical polymerization can sometimes be influenced by the use of specific solvents, like fluoroalcohols, or Lewis acids that can interact with the monomer or the growing chain end.[17][18][19]

For achieving the highest degree of stereoregularity with 2-(4-vinylphenyl)ethanol, anionic and Ziegler-Natta polymerization are generally the most effective methods.

Q3: How does temperature affect the stereochemistry of the polymerization?

A3: Temperature plays a significant role in determining the final tacticity of the polymer. In general, lower polymerization temperatures tend to favor the formation of more stereoregular polymers (often syndiotactic in radical polymerization and either isotactic or syndiotactic in ionic polymerizations, depending on the system). This is because at lower temperatures, the energetic differences between the transition states leading to isotactic and syndiotactic placements become more pronounced, allowing for greater selectivity.

Conversely, increasing the polymerization temperature often leads to an increase in atacticity.[20][21] This is attributed to the increased thermal energy available to the system, which can overcome the small activation energy barriers between different stereochemical additions. For instance, in the bulk thermal polymerization of styrene, an increase in temperature has been shown to enhance the probability of meso (isotactic) addition, though the resulting polymer remains largely atactic.[20][21]

Q4: What is the influence of the solvent on the resulting polymer tacticity?

A4: The choice of solvent can have a profound impact on the stereochemistry of the polymerization, particularly in ionic and coordination polymerizations. The solvent's polarity and its ability to solvate the propagating chain end are key factors.

  • In Anionic Polymerization:

    • Non-polar solvents (e.g., hexane, toluene) generally promote the formation of isotactic polymers. In these solvents, the cation remains closely associated with the growing anionic chain end, creating a sterically hindered environment that favors a specific monomer approach.

    • Polar aprotic solvents (e.g., tetrahydrofuran (THF), dioxane) tend to favor syndiotactic placement. These solvents solvate the cation, creating a "freer" anion that is less sterically encumbered, allowing for stereochemical control to be dictated by other factors, such as steric repulsion between the incoming monomer and the last monomer unit on the chain.[6]

  • In Radical Polymerization: While less pronounced than in ionic polymerizations, solvent effects can still influence tacticity. For example, the use of fluoroalcohols as solvents has been shown to remarkably affect the stereochemistry of vinyl ester polymerization due to hydrogen-bonding interactions.[17][22][23] This suggests that solvents capable of specific interactions with the hydroxyl group of 2-(4-vinylphenyl)ethanol could potentially influence its stereochemical outcome.

Q5: How does the choice of initiator or catalyst dictate the stereochemistry?

A5: The initiator or catalyst is arguably the most critical component for achieving high stereocontrol.

  • In Anionic Polymerization: The nature of the counter-ion (e.g., Li+, Na+, K+) and the structure of the initiator (e.g., n-butyllithium, sec-butyllithium) significantly influence the stereochemistry.[5] Bulkier initiators and counter-ions can create a more sterically demanding environment around the propagating chain end.

  • In Cationic Polymerization: The development of chiral Lewis acids and chiral counterions has enabled catalyst-controlled stereoselective polymerization.[7][8][24] These catalysts create a chiral pocket around the growing carbocation, directing the facial addition of the incoming monomer.[7]

  • In Ziegler-Natta Polymerization: The structure of the transition metal complex and the co-catalyst determines the stereospecificity. The ligands attached to the metal center create a chiral environment that dictates how the monomer inserts into the growing polymer chain.[11][13]

  • In Radical Polymerization: While the initiator itself typically has little direct influence on stereochemistry in conventional radical polymerization, the use of certain additives in controlled radical polymerization techniques can play a role. For example, Lewis acids can coordinate to the monomer or the growing radical, influencing the stereochemistry of addition.[19]

Section 2: Troubleshooting Guide

This section provides practical solutions to common problems encountered during the stereocontrolled polymerization of 2-(4-vinylphenyl)ethanol.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Polymerization 1. Inhibitor in Monomer: Commercial vinyl monomers often contain inhibitors (e.g., 4-tert-butylcatechol) to prevent premature polymerization. 2. Inactive Initiator: The initiator may have degraded due to improper storage or handling. 3. Presence of Impurities: Water, oxygen, or other impurities can terminate the polymerization, especially in ionic polymerizations.[15] 4. Incorrect Temperature: The polymerization temperature may be too low for the initiator to decompose (in radical polymerization) or too high, leading to side reactions.1. Remove Inhibitor: Pass the monomer through a column of activated basic alumina or distill it under reduced pressure immediately before use. 2. Verify Initiator Activity: Use a fresh batch of initiator or test its activity on a well-known monomer under standard conditions. For radical initiators like AIBN, ensure the reaction temperature is appropriate for its half-life.[25] 3. Purify Reagents and Glassware: Thoroughly dry all solvents and the monomer. Degas all liquids by several freeze-pump-thaw cycles. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques, especially for ionic polymerizations.[5] 4. Optimize Temperature: Consult the literature for the optimal temperature range for your chosen initiator/catalyst system.
Poor Stereocontrol (Atactic Polymer) 1. High Polymerization Temperature: As discussed in the FAQs, higher temperatures favor atactic polymer formation.[20][21] 2. Inappropriate Solvent: The solvent may be disrupting the stereodirecting mechanism. 3. Chain Transfer Reactions: These reactions can disrupt the stereochemical control at the propagating chain end. 4. Incorrect Initiator/Catalyst Choice: The chosen system may not be suitable for stereocontrolled polymerization of this monomer.1. Lower the Reaction Temperature: Conduct the polymerization at the lowest practical temperature for your system. For example, anionic and some cationic polymerizations are often run at -78°C.[26] 2. Change the Solvent: If aiming for isotactic polymer via anionic polymerization, switch to a non-polar solvent like toluene or hexane. For syndiotactic preference, a polar aprotic solvent like THF might be more suitable.[6] 3. Minimize Chain Transfer: Use high-purity reagents and solvents. In radical polymerization, choose a solvent with a low chain transfer constant. 4. Select a Stereospecific System: Employ a well-established stereospecific catalyst system, such as a Ziegler-Natta catalyst or a chiral Lewis acid for cationic polymerization.[7][11]
Broad Molecular Weight Distribution 1. Slow Initiation: If initiation is slow compared to propagation, chains will start growing at different times, leading to a broad distribution of chain lengths.[6] 2. Termination or Chain Transfer Reactions: These events lead to "dead" polymer chains of varying lengths. 3. Multiple Active Sites: In heterogeneous catalysis (e.g., some Ziegler-Natta systems), the presence of different active sites can lead to polymers with different molecular weights.1. Ensure Fast Initiation: For living polymerizations, choose an initiator that reacts rapidly with the monomer. Sometimes, adding the initiator to the monomer solution at a low temperature and then warming to the polymerization temperature can help synchronize initiation. 2. Purify the System: Rigorously remove any impurities that could cause termination or chain transfer. 3. Use a Single-Site Catalyst: In coordination polymerization, opt for a well-defined single-site catalyst (e.g., a metallocene) to ensure all polymer chains grow from identical active centers.
Inconsistent Results Between Batches 1. Variability in Reagent Purity: Small differences in the purity of the monomer, solvent, or initiator can have a significant impact on the outcome. 2. Inconsistent Reaction Setup: Minor variations in temperature, stirring rate, or the rate of addition of reagents can affect the polymerization. 3. Atmospheric Contamination: Inconsistent inert atmosphere control can lead to variable levels of termination.1. Standardize Reagent Purification: Implement a consistent and rigorous purification protocol for all reagents. 2. Maintain Consistent Conditions: Use a temperature-controlled bath, a consistent stirring speed, and a syringe pump for the controlled addition of reagents. 3. Ensure a Robust Inert Atmosphere: Use high-purity inert gas and check for leaks in your reaction setup.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Stereocontrolled Anionic Polymerization

This protocol provides a general framework. Specific conditions (initiator, solvent, temperature) should be optimized based on the desired tacticity.

1. Preparation:

  • Thoroughly dry all glassware in an oven at >120°C overnight and assemble hot under a stream of dry nitrogen or argon.
  • Purify the solvent (e.g., THF or toluene) by passing it through a column of activated alumina or by distillation from a suitable drying agent (e.g., sodium/benzophenone for THF).
  • Purify the 2-(4-vinylphenyl)ethanol monomer by passing it through a short column of activated basic alumina to remove the inhibitor, followed by distillation under reduced pressure. Store the purified monomer under an inert atmosphere at low temperature.

2. Polymerization:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the purified solvent via cannula.
  • Cool the solvent to the desired reaction temperature (e.g., -78°C using a dry ice/acetone bath).
  • Add the purified monomer to the cooled solvent via syringe.
  • Initiate the polymerization by adding the anionic initiator (e.g., a solution of sec-butyllithium in cyclohexane) dropwise via syringe. The appearance of a persistent color change often indicates the formation of the living polymer chain ends.
  • Allow the reaction to proceed for the desired time, maintaining a constant temperature.

3. Termination:

  • Quench the polymerization by adding a degassed proton source, such as methanol.
  • Allow the reaction mixture to warm to room temperature.

4. Isolation and Purification:

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

5. Characterization:

  • Determine the molecular weight and molecular weight distribution by Gel Permeation Chromatography (GPC).
  • Analyze the tacticity of the polymer using ¹H and ¹³C NMR spectroscopy.
Workflow Visualization

Stereocontrolled_Anionic_Polymerization cluster_prep 1. Preparation cluster_poly 2. Polymerization (Inert Atmosphere) cluster_term 3. Termination & Isolation cluster_char 4. Characterization P1 Dry Glassware P2 Purify Solvent P1->P2 P3 Purify Monomer P2->P3 R1 Add Solvent to Flask P3->R1 R2 Cool to -78°C R1->R2 R3 Add Monomer R2->R3 R4 Add Initiator R3->R4 T1 Quench with Methanol R4->T1 T2 Precipitate Polymer T1->T2 T3 Filter and Dry T2->T3 C1 GPC (MW & PDI) T3->C1 C2 NMR (Tacticity) T3->C2

Anionic polymerization workflow.
Relationship Diagram: Factors Influencing Stereochemistry

Stereochemistry_Factors Stereo Polymer Stereochemistry (Tacticity) Temp Temperature Temp->Stereo Lower T° → Higher Regularity Solvent Solvent Solvent->Stereo Polarity & Solvation Solvent_Polar Polar (e.g., THF) → Syndiotactic Solvent->Solvent_Polar Solvent_Nonpolar Non-polar (e.g., Toluene) → Isotactic Solvent->Solvent_Nonpolar Initiator Initiator/Catalyst Initiator->Stereo Structure & Counter-ion Initiator_Anionic Anionic (e.g., s-BuLi) Initiator->Initiator_Anionic Initiator_ZN Ziegler-Natta (e.g., TiCl4/AlR3) Initiator->Initiator_ZN Initiator_Cationic Cationic (Chiral Acid) Initiator->Initiator_Cationic Monomer Monomer Structure Monomer->Stereo Pendant Group Sterics

Key factors impacting stereochemistry.

References

  • Ziaee, F., et al. (2011). Effect of Temperature on Polystyrene Tacticity Through Para Aromatic Carbon Splitting in 13C NMR Spectroscopy. SID.[Link]

  • Ziaee, F., et al. (2016). The effect of temperature on tacticity for bulk thermal polymerization of styrene. ResearchGate.[Link]

  • Taha, D. Y., et al. (2024). The Effect of Chain Tacticity on the Thermal Conductivity of Isotactic and Syndiotactic Polystyrene. Journal of Engineering and Technological Sciences.[Link]

  • Ziaee, F., et al. (2011). Effect of Temperature on Polystyrene Tacticity Through Para Aromatic Carbon Splitting in 13 C NMR Spectroscopy. ResearchGate.[Link]

  • Okamoto, Y., et al. (2000). Stereochemistry in Radical Polymerization of Vinyl Esters. ACS Publications.[Link]

  • Yamada, K., et al. (1998). Stereospecific Free Radical Polymerization of Vinyl Esters Using Fluoroalcohols as Solvents. Macromolecules, ACS Publications.[Link]

  • Li, Y., et al. (2022). Verification for Temperature Dependence of Tacticity in Polystyrene Radical Polymerization with the Combination of Reaction Pathway Analysis and Red Moon Methodology. The Journal of Physical Chemistry B, ACS Publications.[Link]

  • Miyake, G. M., et al. (2023). Mechanistic Insights into the Stereoselective Cationic Polymerization of N-Vinylcarbazole. Journal of the American Chemical Society.[Link]

  • Gody, G., et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI.[Link]

  • Platel, R. H., et al. (2011). Initiators for the stereoselective ring-opening polymerization of meso-lactide. Polymer Chemistry, RSC Publishing.[Link]

  • Platel, R. H., et al. (2011). Initiators for the stereoselective ring-opening polymerization of meso-lactide. Polymer Chemistry, RSC Publishing.[Link]

  • Gnecco, M. C., et al. (2023). Understanding and Enhancing Stereoselective Polymerization using a Data Science Approach. PMC.[Link]

  • Teator, A. J., et al. (2019). Catalyst-controlled stereoselective cationic polymerization of vinyl ethers. Science.[Link]

  • Liu, W., et al. (2004). Stereochemistry of the radical polymerization of vinyl pentafluorobenzoate. ResearchGate.[Link]

  • Sciencemadness Discussion Board. (2015). Unable to get styrene to polymerize... Sciencemadness.[Link]

  • Platel, R. H., et al. (2011). Initiators for the stereoselective ring-opening polymerization of meso-lactide. ResearchGate.[Link]

  • Miller, S. A. (2003). Degenerative Transfer Living Ziegler−Natta Polymerization: Application to the Synthesis of Monomodal Stereoblock Polyolefins of Narrow Polydispersity and Tunable Block Length. Journal of the American Chemical Society.[Link]

  • Quora. (2021). How does the Ziegler-Natta catalyst lead to stereospecific polymers? Quora.[Link]

  • ResearchGate. (n.d.). Influence of solvent on free radical polymerization of vinyl compounds. ResearchGate.[Link]

  • Gu, Y. (n.d.).
  • Teator, A. J., et al. (2019). Catalyst-controlled stereoselective cationic polymerization of vinyl ethers. PubMed.[Link]

  • Moodle@Units. (n.d.). stereocontrolled polymerization. Moodle@Units.[Link]

  • Giese, M., et al. (2019). Recent Advances in Stereocontrolled Polymerization. Illinois Chemistry.[Link]

  • Zhang, Y., et al. (2022). Photocontrolled Stereoselective Cationic Polymerization. ChemRxiv.[Link]

  • Habaue, S., & Okamoto, Y. (2001). Stereocontrol in radical polymerization. PubMed.[Link]

  • Varner, T. P. (2021). Stereoselective Cationic Polymerization of Vinyl Ethers Through Asymmetric Ion-Pairing Catalysis. Carolina Digital Repository.[Link]

  • Request PDF. (n.d.). Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine. ResearchGate.[Link]

  • Uprka, L. (n.d.). Controlled styrene polymerization. Masaryk University.[Link]

  • Semantic Scholar. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. Semantic Scholar.[Link]

  • Müller, A. H. E., & Matyjaszewski, K. (Eds.). (n.d.). Anionic Vinyl Polymerization. Wiley.[Link]

  • The American Chemical Society Petroleum Research Fund. (n.d.). Stereoregular Vinyl Polymers Prepared by Reversible-Deactivation Radical Polymerization. The American Chemical Society.[Link]

  • E-RESEARCHCO. (n.d.). Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups. E-RESEARCHCO.[Link]

  • Dove, A. P., & S. D. D. (2017). Stereochemical enhancement of polymer properties. Pure.[Link]

  • Satoh, K., & Kamigaito, M. (2021). Stereospecific cationic RAFT polymerization of bulky vinyl ethers and stereoblock poly(vinyl alcohol) via mechanistic transformation to radical RAFT polymerization of vinyl acetate. ResearchGate.[Link]

  • Satoh, K., & Kamigaito, M. (2021). Design of Vinylboron Monomers for the Comprehensive Structural Control of Poly(vinyl alcohol)s via Stereospecific Controlled Radical Polymerization and Subsequent Side-Chain Replacement. Figshare.[Link]

  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. University of Southern Mississippi.[Link]

  • Satoh, T., et al. (2017). Synthesis of Isotactic-block-Syndiotactic Poly(methyl Methacrylate) via Stereospecific Living Anionic Polymerizations in Combination with Metal-Halogen Exchange, Halogenation, and Click Reactions. MDPI.[Link]

  • Greszta, D., et al. (1996). Mechanism of Controlled/“Living” Radical Polymerization of Styrene in the Presence of Nitroxyl Radicals. Kinetics and Simulations. Macromolecules, ACS Publications.[Link]

  • Polymer Research Laboratory. (n.d.). Anionic Polymerization. Princeton University.[Link]

  • Bouyahyi, M., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie.[Link]

  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Plastics Europe.[Link]

  • Semantic Scholar. (2000). Stereochemistry in Radical Polymerization of Vinyl Esters. Semantic Scholar.[Link]

  • ResearchGate. (n.d.). Two forms of stereochemical configuration of vinyl polymer having one substituent R other than hydrogen. ResearchGate.[Link]

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Technical Support Center: Scale-Up Synthesis of 2-(4-Vinylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-(4-Vinylphenyl)ethanol (also known as 4-vinylphenethyl alcohol).

The most direct and scalable synthetic route is the Grignard addition of 4-vinylphenylmagnesium bromide to ethylene oxide. However, scaling this process presents a triad of chemical engineering challenges: the thermal instability of the vinyl group, the extreme exotherm of ethylene oxide ring-opening, and the toxicity of the reagents. To overcome these hurdles, this guide details a self-validating continuous flow methodology that ensures safety, high yield, and high purity.

Process Workflow Visualization

SynthesisWorkflow A 4-Bromostyrene + THF B Mg Packed-Bed Reactor (15°C) A->B Flow C Grignard Reagent Stream B->C Activation E T-Mixer (-10°C) C->E D Ethylene Oxide + THF D->E F Residence Coil (15°C, 5 min) E->F Exothermic Addition G In-line Quench (NH4Cl aq) F->G Alkoxide Intermediate H Phase Separation & Distillation G->H pH 6.0 I 2-(4-Vinylphenyl)ethanol H->I <1 mbar Vacuum

Flow setup for 2-(4-Vinylphenyl)ethanol synthesis via Grignard addition to ethylene oxide.

Troubleshooting Guides & FAQs
Phase 1: Grignard Generation (4-Bromostyrene to 4-Vinylphenylmagnesium bromide)

Q: How do we prevent the polymerization of the 4-vinylphenyl moiety during Grignard initiation? A: 4-Bromostyrene is highly prone to radical and thermal polymerization. In traditional batch reactors, the initiation of magnesium is highly exothermic, creating localized hot spots that trigger auto-polymerization of the vinyl group[1]. Causality & Solution: Transitioning to a continuous flow packed-bed magnesium reactor mitigates this. By flowing 4-bromostyrene (in THF) over activated Mg turnings, the high surface-to-volume ratio ensures immediate heat dissipation[2]. Additionally, doping the feed solution with 10-50 ppm of 4-tert-butylcatechol (TBC) acts as a radical scavenger without quenching the Grignard reagent.

Q: The Grignard formation is stalling or inconsistent. How can we ensure a self-validating initiation? A: Magnesium oxide passivation layers prevent the single-electron transfer required for magnesium insertion into the C-Br bond. Causality & Solution: Chemically activate the Mg packed bed using a dilute solution of 1,2-dibromoethane prior to introducing the 4-bromostyrene[1]. You can validate the active formation of 4-vinylphenylmagnesium bromide by integrating an in-line Process Analytical Technology (PAT), such as FlowIR, monitoring the disappearance of the C-Br stretch and the appearance of the organomagnesium species[2].

Phase 2: Ethylene Oxide Handling & Exotherm Control

Q: Ethylene oxide (EO) addition is highly exothermic and poses severe safety risks. How is this managed at scale? A: Batch addition of EO to a Grignard reagent often leads to thermal runaway and requires massive cooling overhead, making it a severe scale-up hazard[3]. Causality & Solution: Utilize a continuous flow microreactor. EO (dissolved in cold THF) is mixed with the Grignard stream at a T-mixer kept at -10 °C. The mixture then passes through a residence time coil maintained at 15 °C. The microreactor's superior heat transfer coefficient prevents the exotherm from exceeding the boiling point of THF or EO, ensuring a safe, isothermal profile[4]. Continuous processing inherently minimizes the active reaction volume, drastically reducing the safety risks associated with ethereal solvents and reactive gases[5].

Q: We are observing significant amounts of di-addition (PEGylation) impurities. How do we suppress this? A: The intermediate magnesium alkoxide (4-vinylphenyl-CH₂CH₂-OMgBr) can act as a nucleophile and attack another molecule of EO, leading to oligomeric poly(ethylene glycol) derivatives. Causality & Solution: Maintain strict stoichiometric control using Coriolis mass flow meters, aiming for a 1.0 : 1.05 ratio of Grignard to EO. The rapid mixing in a flow regime ensures that the highly reactive Grignard reagent outcompetes the bulkier, less nucleophilic magnesium alkoxide for the available EO[4].

Phase 3: Quench and Purification

Q: The product polymerizes during the acidic quench. What is causing this? A: The vinyl group of 2-(4-vinylphenyl)ethanol is susceptible to cationic polymerization if the localized pH drops too low during a strong acid quench (e.g., using HCl or H₂SO₄). Causality & Solution: Implement an in-line quench using a saturated aqueous solution of ammonium chloride (NH₄Cl)[6]. This provides a mild, buffered pH (~5.5-6.0) that effectively protonates the magnesium alkoxide without triggering cationic polymerization of the styrene derivative.

Q: How do we purify the product at scale without column chromatography? A: Unreacted 4-bromostyrene and biphenyl byproducts (from Wurtz coupling) are common impurities that must be removed. Causality & Solution: After phase separation, perform a vacuum distillation. Because the product contains a polymerizable vinyl group, distillation must be done under high vacuum (<1 mbar) to keep the pot temperature below 90 °C. Add a non-volatile polymerization inhibitor (like phenothiazine) to the distillation pot. The lower-boiling 4-bromostyrene will distill first, followed by the desired 2-(4-vinylphenyl)ethanol.

Quantitative Data: Batch vs. Continuous Flow Comparison
ParameterTraditional Batch ProcessContinuous Flow ProcessScale-Up Impact / Advantage
Grignard Generation Temp 30 °C to 50 °C (Exothermic spikes)Isothermal at 15 °CPrevents thermal polymerization of the vinyl group.
EO Addition Temperature -20 °C to +40 °C (Difficult to control)Isothermal at 15 °CEliminates thermal runaway and reactor fouling.
Reaction/Residence Time 4 to 6 hours5 minutesDrastically increases throughput and space-time yield.
Di-addition Impurities 8% to 12%< 2%Superior mixing suppresses PEGylation side reactions.
Active Reaction Volume 100% of batch size< 5% of total volumeInherently safer handling of toxic/explosive ethylene oxide.
Overall Isolated Yield 60% - 65%88% - 92%Higher efficiency and lower downstream purification costs.
Step-by-Step Methodology: Continuous Flow Synthesis

Part 1: System Preparation & Activation

  • System Purge: Flush the entire flow system (PFA tubing, T-mixers, Mg packed-bed column) with anhydrous THF at 2.0 mL/min under an argon atmosphere for 30 minutes to ensure absolute dryness.

  • Magnesium Activation: Pack a temperature-controlled glass column with magnesium turnings. Flow a 0.1 M solution of 1,2-dibromoethane in THF at 1.0 mL/min for 10 minutes.

    • Self-Validation: Observe the formation of ethylene gas bubbles in the column, confirming the removal of the MgO passivation layer[1].

Part 2: Reaction Execution 3. Grignard Generation: Pump a 1.0 M solution of 4-bromostyrene in anhydrous THF (doped with 50 ppm 4-tert-butylcatechol) through the Mg column at 15 °C with a flow rate of 1.0 mL/min.

  • Self-Validation: Use an in-line FlowIR spectrometer to monitor the disappearance of the C-Br stretch, confirming complete conversion to 4-vinylphenylmagnesium bromide[2].

  • Ethylene Oxide Mixing: In a Hastelloy T-mixer actively cooled to -10 °C, combine the Grignard stream with a 1.05 M solution of ethylene oxide in THF (flow rate: 1.0 mL/min).

  • Residence Time (PFR): Route the combined stream through a 10 mL PFA residence coil submerged in a 15 °C water bath. This provides a residence time of exactly 5 minutes, allowing for complete ring-opening of the epoxide without thermal runaway[4].

Part 3: Quench & Isolation 6. In-line Quench: Route the reactor effluent into a second T-mixer where it continuously meets a stream of saturated aqueous NH₄Cl flowing at 2.0 mL/min[6]. 7. Phase Separation: Pass the quenched biphasic mixture through a continuous liquid-liquid membrane phase separator. Collect the organic phase. 8. Purification: Concentrate the organic phase under reduced pressure. Add 100 ppm phenothiazine (polymerization inhibitor) to the crude oil and purify via short-path vacuum distillation (<1 mbar). Collect the fraction boiling at ~95-100 °C to yield pure 2-(4-vinylphenyl)ethanol.

References
  • Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach Source: FHNW (Fachhochschule Nordwestschweiz) URL:[Link]

  • Grignard Reactions Go Greener with Continuous Processing Source: Gordon College / EPA Green Chemistry URL:[Link]

  • Efficient “One-Column” Grignard Generation and Reaction in Continuous Flow Source: ResearchGate URL:[Link]

  • Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides Source: MDPI URL:[Link]

  • Electronic Supporting Information - The Royal Society of Chemistry Source: RSC (Royal Society of Chemistry) URL:[Link]

  • Ring-Opening Polymerization of Propylene Oxide Source: Vapourtec URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 2-(4-Vinylphenyl)ethanol using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for validating the purity of 2-(4-Vinylphenyl)ethanol. This compound, with its reactive vinyl group and functional hydroxyl moiety, serves as a valuable building block in polymer chemistry and pharmaceutical synthesis. This guide will delve into the theoretical underpinnings and practical applications of each method, supported by experimental data to inform your analytical strategy.

The Critical Need for Purity Validation

The synthetic route to 2-(4-Vinylphenyl)ethanol, whether through the reduction of a corresponding acid or a Grignard reaction, can introduce a variety of impurities.[1][2] These can include unreacted starting materials, byproducts from side reactions, and residual solvents. The presence of such impurities can significantly impact the downstream applications of 2-(4-Vinylphenyl)ethanol, from altering polymer properties to introducing confounding variables in biological assays. Therefore, rigorous analytical validation is not merely a quality control step but a fundamental aspect of scientific integrity. The principles of analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) guidelines, provide a framework for ensuring that the chosen method is suitable for its intended purpose.[3][4]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations for a wide array of analytes.

The "Why" Behind the HPLC Method

For 2-(4-Vinylphenyl)ethanol, a reverse-phase HPLC method is the logical choice. The C18 stationary phase provides a non-polar environment, ideal for retaining the aromatic and moderately polar analyte. A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent (e.g., acetonitrile), allows for the separation of compounds with a broad range of polarities. This is crucial for resolving polar starting materials from the desired product and any less polar byproducts. A UV detector is highly effective due to the strong chromophore of the vinylphenyl group, typically monitored at a wavelength around 254 nm.[5]

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 2-(4-Vinylphenyl)ethanol.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 100 µg/mL with the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS): Unambiguous Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its strength lies in the high resolving power of the gas chromatograph coupled with the definitive identification capabilities of the mass spectrometer.

The "Why" Behind the GC-MS Method

2-(4-Vinylphenyl)ethanol is sufficiently volatile and thermally stable to be amenable to GC analysis. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is well-suited for separating compounds based on their boiling points and polarities. The temperature programming of the GC oven is critical for achieving good separation of a potential mixture of impurities. The mass spectrometer, operating in electron ionization (EI) mode, provides a fragmentation pattern for each eluting compound. This "fingerprint" can be compared against spectral libraries for confident identification of known impurities and structural elucidation of unknown ones.[6]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized 2-(4-Vinylphenyl)ethanol in dichloromethane.

  • Further dilute to a working concentration of 100 µg/mL with dichloromethane.

Comparison of HPLC and GC-MS for Purity Validation

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Identification Primarily based on retention time comparison with a reference standard. PDA provides UV-Vis spectra for peak purity assessment.Provides a unique mass spectrum for each compound, allowing for library matching and structural elucidation.
Sensitivity Generally in the microgram to nanogram range.Often more sensitive, capable of detecting picogram to femtogram levels of impurities.
Quantification Highly reproducible and accurate for quantitative analysis.Can be used for quantification, but may require more complex calibration for accurate results.
Common Impurities Detected Non-volatile starting materials, high molecular weight byproducts, and some polar impurities.Residual solvents, volatile starting materials, and low to medium molecular weight byproducts.

Visualizing the Workflow

A systematic approach is crucial for the comprehensive validation of synthesized 2-(4-Vinylphenyl)ethanol.

Caption: Workflow for the purity validation of 2-(4-Vinylphenyl)ethanol.

Interpreting the Data: A Hypothetical Case Study

Imagine a synthesized batch of 2-(4-Vinylphenyl)ethanol is analyzed by both HPLC and GC-MS.

HPLC Data Summary:

Peak No.Retention Time (min)Area (%)Possible Identity
13.50.84-Vinylbenzoic Acid (Starting Material)
28.298.52-(4-Vinylphenyl)ethanol (Product)
312.10.7Dimerization byproduct

GC-MS Data Summary:

Peak No.Retention Time (min)Area (%)Identification (from MS Library)
12.10.1Dichloromethane (Residual Solvent)
29.599.72-(4-Vinylphenyl)ethanol (Product)
311.30.24-Ethylstyrene (Byproduct)

This hypothetical data illustrates the complementary nature of the two techniques. HPLC effectively quantifies the non-volatile starting material and a high molecular weight byproduct, while GC-MS excels at identifying and quantifying the residual solvent and a volatile byproduct.

Deeper Dive: Mass Spectral Fragmentation

The power of GC-MS lies in the fragmentation patterns generated. Understanding these can aid in the identification of unknown impurities.

Fragmentation_Pathway M 2-(4-Vinylphenyl)ethanol [M]+• m/z 136 F1 [M-CH2OH]+• m/z 105 M->F1 - •CH2OH F2 [M-H2O]+• m/z 118 M->F2 - H2O F3 [C8H9]+ m/z 105 F1->F3 Rearrangement F4 [C7H7]+ m/z 91 F3->F4 - CH2

Caption: Predicted fragmentation of 2-(4-Vinylphenyl)ethanol in EI-MS.

This diagram illustrates how the molecular ion of 2-(4-Vinylphenyl)ethanol can fragment, providing characteristic ions that aid in its identification and differentiation from structurally similar impurities.

Conclusion: A Dual-Pronged Approach for Uncompromised Purity

For the comprehensive purity validation of synthesized 2-(4-Vinylphenyl)ethanol, a dual-pronged approach utilizing both HPLC and GC-MS is highly recommended. HPLC provides robust quantification of the main component and non-volatile impurities, while GC-MS offers superior identification capabilities for volatile impurities and structural confirmation. By understanding the strengths and limitations of each technique and applying them judiciously, researchers can ensure the quality and reliability of their synthesized materials, leading to more accurate and reproducible scientific outcomes.

References

  • International Council for Harmonisation. (2013). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4][7][8]

  • International Council for Harmonisation. (1995). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link][3]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Kluge, M., Ullrich, R., Scheibner, K., & Hofrichter, M. (n.d.). Stereoselective benzylic hydroxylation of alkylbenzenes and epoxidation of styrene derivatives catalyzed by the peroxygenase of Agrocybe aegerita. RSC Publishing. [Link][9]

  • ResearchGate. (n.d.). HPLC analysis of styrene production using lyophilised biocatalysts.... [Link][10]

  • da Silva, J. C. J., et al. (2018). Development of a method for the identification of organic contaminants in vinyl chloride monomer (VCM) by TD-GC-MS and multivariate analysis. RSC Advances, 8(3), 1334-1342. [Link]

  • SIELC Technologies. (n.d.). Separation of Styrene on Newcrom R1 HPLC column. [Link][11]

  • Saito, I., et al. (2005). [Headspace GC/MS analysis of residual vinyl chloride and vinylidene chloride in polyvinyl chloride and polyvinylidene chloride products]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 46(1), 1-6. [Link][12]

  • LabRulez GCMS. (n.d.). Analysis of Vinyl Chloride in Polyvinyl Chloride Plastics by GC. [Link][13]

  • Wang, J., et al. (2023). Development of a Purity Certified Reference Material for Vinyl Acetate. Molecules, 28(17), 6296. [Link][6][14]

  • van Herk, A. M., et al. (2001). Controlled Radical Copolymerization of Styrene and Maleic Anhydride and the Synthesis of Novel Polyolefin-Based Block Copolymers. Macromolecules, 34(19), 6581-6586. [Link][5]

  • ResearchGate. (n.d.). HPLC traces of samples taken during a styrene solution.... [Link][15]

  • University of Arizona. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link][1]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link][2]

  • Wikipedia. (n.d.). Wittig reaction. [Link][16]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link][17]

  • Istrati, D. I., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1888. [Link][18]

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A Comparative Analysis of Polymerization Reactivity: 2-(4-Vinylphenyl)ethanol vs. 4-Vinylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of functional polymers, monomers bearing hydroxyl groups are of paramount importance for their utility in creating hydrophilic materials, post-polymerization modification, and for their applications in biomedical fields such as drug delivery and tissue engineering. Among the styrenic monomers, 4-vinylbenzyl alcohol (VBA) and its close structural analog, 2-(4-Vinylphenyl)ethanol (VPE), are key building blocks. While both present a polymerizable vinyl group and a reactive hydroxyl group, their subtle structural difference—the spacing of the hydroxyl group from the phenyl ring—is anticipated to significantly influence their polymerization kinetics and the properties of the resultant polymers.

This guide provides an in-depth comparison of the polymerization reactivity of 2-(4-Vinylphenyl)ethanol and 4-vinylbenzyl alcohol. We will delve into the theoretical underpinnings of their reactivity, present supporting experimental data from the literature, and provide detailed protocols for their polymerization, offering a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Structural and Electronic Considerations Influencing Reactivity

The reactivity of a vinyl monomer is primarily governed by the electronic nature and steric bulk of its substituents. These factors influence the stability of the propagating radical and the accessibility of the vinyl group to incoming radicals.

Electronic Effects:

  • 4-Vinylbenzyl Alcohol (VBA): In VBA, the hydroxyl group is attached to a benzylic carbon. The electron-donating nature of the hydroxyl group, through inductive effects, can influence the electron density of the vinyl group. Substituents on the styrene ring are known to affect polymerization rates. Monomers with electron-donating substituents generally polymerize slower than those with electron-withdrawing groups in controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP).[1] However, the hydroxyl group in VBA has been observed to significantly improve the reactivity of styrenic-based monomers in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2]

  • 2-(4-Vinylphenyl)ethanol (VPE): In VPE, the hydroxyl group is separated from the phenyl ring by an additional methylene group. This increased distance diminishes the inductive and resonance effects of the hydroxyl group on the vinyl moiety. Consequently, the electronic environment of the vinyl group in VPE is expected to be more similar to that of unsubstituted styrene.

Steric Hindrance:

The steric bulk around the vinyl group can impede the approach of the propagating radical, thereby slowing down the rate of polymerization.[3][4]

  • 4-Vinylbenzyl Alcohol (VBA): The hydroxymethyl group (-CH₂OH) is directly attached to the phenyl ring at the para position relative to the vinyl group.

  • 2-(4-Vinylphenyl)ethanol (VPE): The hydroxyethyl group (-CH₂CH₂OH) is also at the para position. The additional methylene group in VPE makes the substituent slightly bulkier and more flexible.

Based on these considerations, it is hypothesized that the electronic effects will be the dominant factor in differentiating the reactivity of these two monomers. The more direct electronic influence of the hydroxyl group in VBA is expected to lead to a higher polymerization rate compared to VPE, particularly in controlled radical polymerization systems.

Comparative Polymerization Data

While direct, side-by-side kinetic studies of VBA and VPE polymerization are not extensively reported, we can infer their relative reactivities from studies on substituted styrenes. Research has shown that hydroxymethyl functionalities can significantly accelerate the process of ambient-temperature RAFT polymerization of styrenic-based monomers.[2] In one study, VBA was found to be the most reactive among several functional styrenic monomers.[2]

MonomerPolymerization MethodKey FindingsReference
4-Vinylbenzyl Alcohol (VBA)Ambient-Temperature RAFTVBA was the most reactive among the styrenic-based monomers studied, showing well-controlled polymerization up to 31% conversion in 1.5 hours.[2][2]
Substituted StyrenesATRPMonomers with electron-donating substituents polymerize slower than those with electron-withdrawing substituents.[1][1]
2-(4-Vinylphenyl)ethanol (VPE)Anionic PolymerizationSuccessful anionic living polymerization of a silyl-protected derivative of VPE has been reported, indicating its suitability for controlled polymerization techniques.[5][5]

Experimental Protocols

To facilitate further research and direct comparison, we provide a detailed protocol for the RAFT polymerization of these hydroxyl-functionalized styrenic monomers. RAFT polymerization is a versatile controlled radical polymerization technique that is tolerant to a wide range of functional groups.

Protocol: RAFT Polymerization of Hydroxyl-Functionalized Styrenic Monomers

Materials:

  • Monomer: 4-Vinylbenzyl alcohol (VBA) or 2-(4-Vinylphenyl)ethanol (VPE)

  • Chain Transfer Agent (CTA): (S)-1-dodecyl-(S')-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate or similar trithiocarbonate suitable for styrenic monomers.

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Anhydrous 1,4-dioxane or N,N-Dimethylformamide (DMF)

  • Inhibitor remover: Basic alumina

  • Inert gas: Nitrogen or Argon

Procedure:

  • Monomer Purification: Pass the monomer through a column of basic alumina to remove any inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the monomer, CTA, and AIBN in the chosen solvent. A typical molar ratio of [Monomer]:[CTA]:[AIBN] is 100:1:0.2.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion by ¹H NMR spectroscopy and the evolution of molecular weight and polydispersity by Gel Permeation Chromatography (GPC).

  • Termination: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Polymer Isolation and Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane). Filter the precipitate and dry it under vacuum to a constant weight.

Visualizing the Monomers and the Polymerization Workflow

Monomer_Structures cluster_VBA 4-Vinylbenzyl Alcohol (VBA) cluster_VPE 2-(4-Vinylphenyl)ethanol (VPE) VBA VBA Structure VPE VPE Structure

Caption: Structural comparison of 4-Vinylbenzyl Alcohol and 2-(4-Vinylphenyl)ethanol.

RAFT_Workflow A 1. Reagent Preparation (Monomer, CTA, Initiator, Solvent) B 2. Degassing (Freeze-Pump-Thaw) A->B C 3. Polymerization (Heating & Stirring) B->C D 4. Monitoring (NMR, GPC) C->D E 5. Termination (Cooling & Air Exposure) C->E D->C Continue Reaction F 6. Isolation & Purification (Precipitation & Drying) E->F G Final Polymer F->G

Caption: General workflow for RAFT polymerization of functional monomers.

Conclusion

The comparative analysis of 2-(4-Vinylphenyl)ethanol and 4-vinylbenzyl alcohol reveals that subtle changes in molecular architecture can have a significant impact on polymerization reactivity. The closer proximity of the hydroxyl group to the phenyl ring in 4-vinylbenzyl alcohol is expected to enhance its polymerization rate, particularly in controlled radical systems like RAFT, due to electronic effects. While direct comparative kinetic data is sparse, existing literature on substituted styrenes supports this hypothesis.[1][2]

For researchers designing functional polymers, this difference in reactivity is a critical consideration. 4-Vinylbenzyl alcohol may be the monomer of choice for applications requiring faster polymerization kinetics or for the synthesis of block copolymers where a more reactive block is desired. Conversely, 2-(4-Vinylphenyl)ethanol might be preferred where a reactivity closer to that of styrene is advantageous, or for applications where the increased flexibility of the side chain is beneficial. The provided experimental protocol for RAFT polymerization offers a robust starting point for further investigation and exploitation of these valuable functional monomers.

References

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A Comparative Guide to Poly(2-(4-Vinylphenyl)ethanol) and Polystyrene: Properties, Performance, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparative analysis of poly(2-(4-vinylphenyl)ethanol) (PVPE) and its parent polymer, polystyrene (PS). It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these materials and to select the optimal polymer for their specific application. While polystyrene is a ubiquitous, cost-effective thermoplastic, its utility in advanced applications is often hampered by its chemical inertness and hydrophobicity. The strategic introduction of a hydroxyethyl functional group to the phenyl ring, yielding PVPE, fundamentally alters the polymer's characteristics, unlocking a suite of properties desirable for biomedical and high-performance material applications.

We will explore the key physicochemical differences between PS and PVPE, provide detailed experimental protocols for their characterization, and discuss the practical implications of these properties, particularly within the realm of drug development and material science.

Head-to-Head Comparison: Physicochemical Properties

The core difference between polystyrene and PVPE is the pendant 2-hydroxyethyl group on the aromatic ring of PVPE's repeating unit. This modification introduces polarity and a site for hydrogen bonding, leading to significant divergence in thermal, solubility, and surface properties.

PropertyPolystyrene (PS)Poly(2-(4-Vinylphenyl)ethanol) (PVPE)Scientific Rationale and Significance
Glass Transition Temp. (Tg) ~90-100 °C[1][2]Higher than PS; expected to be >100 °CThe hydroxyl groups in PVPE facilitate intermolecular hydrogen bonding, restricting polymer chain mobility. This requires more thermal energy to transition to a rubbery state, resulting in a higher Tg and a wider operational temperature range in the glassy state.
Solubility Profile Soluble in non-polar aromatic and chlorinated solvents (e.g., THF, toluene, chloroform)[1][3][4]. Insoluble in water.[1]Soluble in a wider range of polar organic solvents (e.g., THF, DMF, DMSO).The polar hydroxyl group increases the overall polarity of the polymer, allowing it to dissolve in more polar solvents. This provides greater flexibility in solvent selection for processing, coating, and formulation.
Surface Properties Hydrophobic, low surface energy. Water contact angle >90°.More hydrophilic, higher surface energy. Water contact angle <90°.The presence of surface hydroxyl groups on PVPE allows for hydrogen bonding with water, leading to increased wettability. This is critical for improving biocompatibility, cell adhesion, and interaction with aqueous media.
Chemical Reactivity Relatively inert C-H and C-C backbone.[1][5]The primary alcohol (-CH2CH2OH) is a reactive handle for further chemical modification.PVPE's hydroxyl group can be readily functionalized via reactions like esterification or etherification. This allows for the covalent attachment of drugs, targeting moieties, or other polymers, creating advanced functional materials.[6][7]

Experimental Characterization Protocols

Objective validation of these properties is paramount. The following sections detail standardized, self-validating methodologies for characterizing the key performance indicators of these polymers.

Thermal Property Analysis

Objective: To precisely determine the glass transition temperature (Tg) and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

1. DSC for Glass Transition Temperature (Tg) Determination

  • Expertise & Experience: The Tg is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. A second heating run is essential to erase the polymer's prior thermal history, ensuring a reproducible and accurate measurement.[8]

  • Protocol:

    • Accurately weigh 5–10 mg of the polymer into a standard aluminum DSC pan and hermetically seal it. Use an empty, sealed pan as a reference.

    • Place the sample and reference pans into the DSC cell.

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg (e.g., 150 °C for PS) under an inert nitrogen atmosphere. This removes any previous thermal history.

    • Controlled Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the Tg (e.g., 25 °C).

    • Second Heating Scan: Heat the sample again at the same rate (10 °C/min) through the transition region.

    • Analysis: The Tg is determined from the second heating curve as the midpoint of the step change in heat flow.[9]

2. TGA for Thermal Stability Assessment

  • Expertise & Experience: TGA measures mass loss as a function of temperature, providing a clear indication of the polymer's decomposition temperature and compositional makeup.[10][11]

  • Protocol:

    • Weigh 10–20 mg of the polymer into a ceramic or platinum TGA pan.

    • Place the pan onto the TGA's microbalance.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to ~600 °C under a controlled nitrogen atmosphere.

    • Record the sample mass as a function of temperature.

    • Analysis: The onset temperature of major mass loss indicates the beginning of thermal degradation. Any residual mass at the end of the run corresponds to inorganic fillers or residue.

Caption: Workflow for Thermal Analysis via DSC and TGA.

Surface Wettability Analysis

Objective: To quantitatively measure the hydrophilicity or hydrophobicity of the polymer surfaces via static water contact angle measurement.

  • Authoritative Grounding: This method is standardized by procedures such as ASTM D5946.[12][13] A lower contact angle corresponds to higher surface energy and greater hydrophilicity, indicating better wetting by water.

  • Protocol:

    • Film Preparation: Prepare thin, uniform films of both PS and PVPE on clean glass slides using a technique like spin-coating from a suitable solvent (e.g., toluene for PS, THF for PVPE).

    • Solvent Removal: Thoroughly dry the films in a vacuum oven to ensure complete removal of residual solvent, which can significantly alter surface properties.[14]

    • Measurement: Place the slide on the goniometer stage. Using an automated syringe, dispense a single droplet of deionized water (e.g., 3-5 µL) onto the polymer surface.

    • Imaging & Analysis: A high-resolution camera captures the droplet profile. Software then calculates the contact angle (θ) at the three-phase (solid-liquid-air) interface.

    • Trustworthiness: Repeat the measurement on at least five different locations on each sample to obtain a statistically significant average and ensure surface uniformity.

Caption: Contact angle illustrates surface wettability.

Implications for Drug Development and Biomedical Applications

The distinct property profile of PVPE makes it a significantly more versatile platform than polystyrene for advanced applications.

  • Drug Delivery Systems: The reactive hydroxyl groups of PVPE are ideal for covalently conjugating therapeutic agents. This enables the creation of polymer-drug conjugates with controlled loading and release profiles. Furthermore, functionalized polystyrene nanoparticles are a key area of research for targeted drug delivery.[15][16][17][18] The enhanced hydrophilicity of a PVPE-based system would improve its stability in biological fluids and potentially reduce non-specific protein adsorption, a common challenge with standard polystyrene nanoparticles.[6]

  • Biomaterial Coatings: Polystyrene is often used for labware like petri dishes and tissue culture plates.[19] However, its native surface is not ideal for cell attachment. PVPE, or surfaces grafted with similar hydroxyl-containing polymers, can provide a more biocompatible and cell-adherent coating for medical implants and devices, promoting better integration with biological tissues.

  • Biosensors and Diagnostics: The ability to easily functionalize the PVPE surface allows for the robust immobilization of biorecognition molecules such as antibodies or enzymes. This is fundamental for developing sensitive and specific diagnostic assays and biosensors, an area where functionalized polystyrene spheres are already widely used.[15]

Conclusion

References

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A Comparative Analysis of the Biological Activities of Poly(4-vinylphenol) and Polymers Derived from 2-(4-Vinylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of biomaterials and therapeutic polymers, the strategic selection of a polymer backbone is paramount to achieving desired biological activity and performance. This guide provides a comprehensive comparison of two structurally related yet functionally distinct classes of polymers: poly(4-vinylphenol) (PVP) and polymers derived from 2-(4-Vinylphenyl)ethanol. While both share a polystyrene backbone, the seemingly subtle difference in the hydroxyl group's placement—directly on the phenyl ring versus on a pendant ethyl group—imparts significant variations in their biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties. This document aims to equip researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary to make informed decisions in their research and development endeavors.

At a Glance: Key Structural and Functional Differences

The core distinction between poly(4-vinylphenol) and poly(2-(4-vinylphenyl)ethanol) lies in the presentation of the hydroxyl group. This structural nuance dictates the electronic and steric environment of the hydroxyl moiety, profoundly influencing its reactivity and interaction with biological systems.

FeaturePoly(4-vinylphenol) (PVP)Poly(2-(4-Vinylphenyl)ethanol)
Hydroxyl Group Directly attached to the aromatic ring (phenolic)Attached to an ethyl group pendant to the aromatic ring (alcoholic)
Acidity Weakly acidicNeutral
Antioxidant Potential High, due to resonance stabilization of the phenoxy radicalExpected to be lower than PVP
Antimicrobial Mechanism Primarily membrane disruptionPrimarily membrane disruption
Biocompatibility Generally considered biocompatible, but can exhibit cytotoxicity at high concentrationsData is limited, but related structures show good biocompatibility

Deeper Dive: Comparative Biological Activities

A thorough understanding of the biological performance of these polymers is crucial for their application in biomedical and pharmaceutical fields. Below, we delve into a comparative analysis of their key biological activities, supported by available experimental evidence.

Antioxidant Activity: The Power of the Phenolic Moiety

Phenolic compounds are renowned for their antioxidant properties, a characteristic attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[1][2] The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.[1]

Poly(4-vinylphenol) , with its pendant phenolic groups, is expected to exhibit significant antioxidant activity.[2] The polymerization of phenolic monomers can even enhance this activity compared to their monomeric counterparts due to increased stability in aqueous systems.[2]

Polymers derived from 2-(4-Vinylphenyl)ethanol , on the other hand, possess a primary alcohol group. While alcohols can exhibit some antioxidant activity, it is generally much weaker than that of phenols. The absence of direct conjugation of the hydroxyl group with the aromatic ring means the resulting radical is not resonance-stabilized to the same extent. Direct experimental data on the antioxidant activity of poly(2-(4-vinylphenyl)ethanol) is limited in the current literature. However, based on fundamental chemical principles, its radical scavenging capacity is predicted to be significantly lower than that of poly(4-vinylphenol).

Experimental Workflow: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant activity of polymers.

DPPH_Assay cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Polymer_Stock Prepare Polymer Stock Solution (e.g., 1 mg/mL in a suitable solvent) Serial_Dilutions Create Serial Dilutions (e.g., 1000, 500, 250, 125, 62.5 µg/mL) Polymer_Stock->Serial_Dilutions Mix Mix Polymer Dilution with DPPH Solution (e.g., 100 µL polymer + 1.9 mL DPPH) Serial_Dilutions->Mix DPPH_Solution Prepare Fresh DPPH Solution (e.g., 0.1 mM in methanol) DPPH_Solution->Mix Incubate Incubate in the Dark (e.g., 30 minutes at room temperature) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate Percentage Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for DPPH radical scavenging assay.

Antimicrobial Properties: Disrupting Microbial Membranes

Both phenolic and alcoholic compounds can exhibit antimicrobial properties, primarily by disrupting the integrity of microbial cell membranes, leading to leakage of cellular contents and ultimately cell death.[3][4]

Poly(4-vinylphenol) has demonstrated moderate antimicrobial activity.[5] When incorporated into multilayered films, it can inhibit the growth of bacteria such as Staphylococcus epidermidis and, to a lesser extent, Escherichia coli.[4] The antimicrobial action of phenols and their derivatives is generally attributed to their ability to interact with and disrupt the cell membrane.[4]

Polymers derived from 2-(4-Vinylphenyl)ethanol are also expected to possess antimicrobial properties. A recent study on phenylethyl alcohol-based polymeric nanogels showed potent, broad-spectrum antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, including multidrug-resistant strains.[3][6] The mechanism of action was identified as membrane disruption, leading to severe structural deformities and leakage of cytoplasmic contents.[3] This suggests that polymers incorporating phenylethyl alcohol moieties are promising candidates for antimicrobial applications.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The following protocol describes the broth microdilution method for determining the MIC of a polymer.

MIC_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Polymer_Dilutions Prepare Two-fold Serial Dilutions of Polymer in Broth Add_Inoculum Add Inoculum to each well of a 96-well plate Polymer_Dilutions->Add_Inoculum Bacterial_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) Bacterial_Inoculum->Add_Inoculum Incubate_Plate Incubate the Plate (e.g., 18-24 hours at 37°C) Add_Inoculum->Incubate_Plate Visual_Inspection Visually Inspect for Turbidity Incubate_Plate->Visual_Inspection Determine_MIC Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Potential: Modulating Immune Responses

Chronic inflammation is implicated in a wide range of diseases, and materials that can modulate the inflammatory response are of great interest. Polyphenolic compounds are known to possess anti-inflammatory properties by interfering with various signaling pathways.[7]

Poly(4-vinylphenol) , as a polymeric phenol, is expected to have anti-inflammatory effects. While direct in-vivo data is limited, the monomer, 4-vinylphenol, has been shown to have anti-inflammatory properties.[8][9] This suggests that the polymer may also exhibit similar activities, although further investigation is required.

Polymers derived from 2-(4-Vinylphenyl)ethanol may also possess anti-inflammatory properties. The monomer, phenethyl alcohol, has been reported to have anti-inflammatory effects.[7] However, the anti-inflammatory activity of the corresponding polymer has not been extensively studied.

Cytotoxicity and Biocompatibility: A Critical Consideration

The cytotoxicity and biocompatibility of a polymer are critical factors for its use in biomedical applications.

Poly(4-vinylphenol) is generally considered to have good biocompatibility. However, like many phenolic compounds, it can exhibit cytotoxicity at higher concentrations. Studies on the monomer, 4-vinylphenol, have shown it can induce apoptosis in cancer cells.[7]

Polymers derived from 2-(4-Vinylphenyl)ethanol are anticipated to have a favorable biocompatibility profile. Studies on related polystyrene-based materials with different functional groups have shown that the surface chemistry plays a crucial role in their interaction with cells. While direct cytotoxicity data for poly(2-(4-vinylphenyl)ethanol) is scarce, the monomer, phenethyl alcohol, is used in cosmetics and is considered to have a good safety profile.

Experimental Workflow: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

MTT_Assay cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Seed_Cells Seed Cells in a 96-well Plate Incubate_Cells Incubate for 24 hours Seed_Cells->Incubate_Cells Treat_Cells Treat with Polymer Dilutions Incubate_Cells->Treat_Cells Incubate_Treated Incubate for a defined period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate_Treated Add_MTT Add MTT Reagent Incubate_Treated->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate Percentage Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for MTT cytotoxicity assay.

Synthesis of the Polymers

The synthesis of both poly(4-vinylphenol) and polymers from 2-(4-Vinylphenyl)ethanol can be achieved through various polymerization techniques.

Poly(4-vinylphenol) is typically prepared by the free-radical polymerization of 4-vinylphenol or a protected version of the monomer.[5]

Polymers from 2-(4-Vinylphenyl)ethanol can be synthesized via reversible addition-fragmentation chain-transfer (RAFT) polymerization, allowing for good control over the polymer's molecular weight and architecture.[3]

Conclusion and Future Perspectives

This guide has provided a comparative overview of the biological activities of poly(4-vinylphenol) and polymers derived from 2-(4-Vinylphenyl)ethanol. Poly(4-vinylphenol) stands out for its potential antioxidant properties due to its phenolic nature, alongside demonstrated antimicrobial activity. Polymers containing phenylethyl alcohol moieties show significant promise as potent antimicrobial agents with a favorable biocompatibility profile.

The choice between these two polymer systems will ultimately depend on the specific application and the desired biological outcome. For applications requiring strong antioxidant activity, poly(4-vinylphenol) may be the preferred choice. Conversely, for developing novel antimicrobial materials, polymers derived from 2-(4-Vinylphenyl)ethanol represent a highly promising avenue of research.

It is important to note that the biological activities of polymers can be influenced by various factors, including molecular weight, polydispersity, and the presence of other functional groups. Therefore, further research is warranted to fully elucidate the structure-activity relationships of these polymers and to explore their full potential in the fields of drug delivery, tissue engineering, and medical device coatings.

References

  • Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. (2025). Gels, 11(9), 690. [Link]

  • Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. (2025). PubMed. [Link]

  • Poly(4-vinylphenol). (n.d.). In Wikipedia. Retrieved February 29, 2024, from [Link]

  • The use of the pseudo-polyelectrolyte, poly(4-vinylphenol), in multilayered films as an antimicrobial surface coating. (n.d.). ResearchGate. [Link]

  • Functionalized polystyrene nanoparticles as a platform for studying bio–nano interactions. (2014, December 15). Beilstein Journal of Nanotechnology, 5, 2403–2412. [Link]

  • Phenethyl Alcohol: A Botanical Ally for Preserving Aloe Vera's Potency. (2024, April 16). Aloderma. [Link]

  • Cellular absorption of polystyrene nanoplastics with different surface functionalization and the toxicity to RAW264.7 macrophage cells. (2023, March 1). Journal of Hazardous Materials, 445, 130520. [Link]

  • Phenethyl alcohol is an effective non-traditional preservative agent for cosmetic preparations. (2017, August 1). ResearchGate. [Link]

  • Antimicrobial properties of modified and electrospun poly (vinyl phenol). (2025, August 6). ResearchGate. [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2020, July 24). Polymers, 12(8), 1673. [Link]

  • Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. (2011, December 31). Food and Chemical Toxicology, 50(5), 1826-1832. [Link]

  • Addressing the Inflammatory Response to Clinically Relevant Polymers by Manipulating the Host Response Using ITIM Domain-Containing Receptors. (2014, September 29). Polymers, 6(10), 2636–2657. [Link]

  • Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. (2023, April 5). Immunopharmacology and Immunotoxicology, 45(3), 253-261. [Link]

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Using 2-(4-Vinylphenyl)ethanol as a Control Monomer in Polymerization Studies: A Publishing Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals engineering advanced block copolymers, the choice of a functional monomer dictates not only the success of the polymerization but also the viability of downstream post-polymerization modifications. Hydroxyl-functionalized styrenic monomers are highly sought after for their ability to conjugate drugs, form cross-linked networks, and tune micellar architectures.

However, the precise molecular anatomy of these monomers—specifically, the length of the aliphatic spacer between the aromatic ring and the hydroxyl group—profoundly impacts their reactivity. This guide objectively compares 2-(4-Vinylphenyl)ethanol (2-VPE) (also known as p-vinylphenethyl alcohol) against its structural alternatives, demonstrating why it serves as the optimal control monomer for living anionic polymerization studies.

Mechanistic Grounding: The Spacer Length Paradigm

In living anionic polymerization, the propagating styryl carbanion is highly reactive and susceptible to side reactions. To synthesize well-defined polymers with predictable molecular weights and narrow polydispersity indices (PDI < 1.1), the hydroxyl group of any functional monomer must be masked (typically with a tert-butyldimethylsilyl, or TBDMS, ether). However, protection alone is not always sufficient. The causality of polymerization success lies in the spacer length:

  • 0-Carbon Spacer (4-Vinylphenol, 4-VP): The phenolic oxygen is directly attached to the aromatic ring. While TBDMS-protected 4-VP can undergo living polymerization, the proximity of the oxygen atom exerts strong inductive electron-withdrawing effects on the ring, requiring highly stringent conditions to prevent premature termination[1].

  • 1-Carbon Spacer (4-Vinylbenzyl alcohol, 4-VBA): The introduction of a single methylene unit creates highly acidic benzylic protons. During anionic polymerization, the propagating carbanion frequently abstracts these benzylic protons, leading to irreversible chain transfer and termination. demonstrated that even when fully protected, 4-VBA fails to polymerize cleanly under standard anionic conditions due to this inherent structural flaw[2].

  • 2-Carbon Spacer (2-(4-Vinylphenyl)ethanol, 2-VPE): The ethyl spacer perfectly isolates the oxygen atom from the benzylic position. This prevents both benzylic proton abstraction and adverse inductive effects. Consequently, TBDMS-protected 2-VPE undergoes perfectly stable living anionic polymerization, yielding polymers with highly predictable molecular weights[1].

Comparative Performance Analysis

The table below summarizes the quantitative and qualitative performance of these monomers in polymerization workflows.

MonomerSpacer LengthAnionic Polymerization (TBDMS-Protected)Post-Polymerization Steric HindrancePrimary Application
4-Vinylphenol (4-VP) 0 CarbonsSuccessful, but highly sensitive to protection efficiency[1].High (Directly attached to rigid aromatic ring)Photoresists, rigid cross-linking
4-Vinylbenzyl alcohol (4-VBA) 1 CarbonFailed. Benzylic proton abstraction causes rapid termination[2].ModerateRadical polymerization only
2-(4-Vinylphenyl)ethanol (2-VPE) 2 CarbonsHighly successful. Perfect living character (PDI ~ 1.1)[1].Low (Flexible ethyl spacer)Block copolymers, drug conjugation

Self-Validating Experimental Protocol: Living Anionic Polymerization of 2-VPE

To ensure absolute scientific integrity, the following protocol for the synthesis of poly[2-(4-vinylphenyl)ethanol] is designed as a self-validating system. Every critical step includes a visual or analytical checkpoint to verify the mechanism.

Phase 1: Monomer Protection (The Causality of TBDMS)

Why TBDMS? The primary hydroxyl group of 2-VPE will instantly terminate a propagating carbanion. The TBDMS group is chosen because it is completely stable to highly basic carbanions but can be quantitatively cleaved by fluoride ions without degrading the polymer backbone[2].

  • Dissolve 2-VPE and imidazole (1.2 eq) in anhydrous DMF.

  • Add TBDMS-Cl (1.1 eq) dropwise at 0 °C. Stir for 12 hours at room temperature.

  • Validation Checkpoint: Monitor by Gas Chromatography (GC). The reaction is only complete when the unprotected 2-VPE peak completely disappears[1]. Extract, wash, and dry the product.

Phase 2: Rigorous Purification (Scavenging Protic Impurities)

Why sec-BuLi titration? Even trace moisture or unreacted alcohol will destroy the living initiator.

  • Distill the TBDMS-protected 2-VPE over calcium hydride (CaH₂) under reduced pressure to remove bulk water.

  • Transfer the monomer to a glass ampoule equipped with a break-seal on a high-vacuum line (10⁻⁶ Torr).

  • Add a few drops of sec-butyllithium (sec-BuLi) until a faint, persistent yellowish-red color appears.

  • Validation Checkpoint: The persistence of this color validates that all protic impurities have been scavenged. Distill the monomer immediately into the final reaction ampoule[1].

Phase 3: Living Anionic Polymerization
  • In a custom-blown glass apparatus under high vacuum, combine anhydrous THF and the purified TBDMS-protected 2-VPE.

  • Cool the reactor to -78 °C using a dry ice/acetone bath. Causality: Ultra-low temperatures suppress any residual side reactions and ensure the initiation rate is vastly faster than the propagation rate, which is the physical requirement for a narrow PDI[1].

  • Introduce the sec-BuLi initiator via the break-seal.

  • Validation Checkpoint: The solution will immediately turn a deep, characteristic red color, confirming the formation of the stable, living styryl carbanion.

  • Stir for 30 minutes, then terminate with degassed methanol (the red color will instantly vanish).

Phase 4: Deprotection
  • Dissolve the protected polymer in THF and add Tetrabutylammonium fluoride (TBAF) (2.0 eq per monomer unit). Reflux for 4 hours.

  • Precipitate the polymer into methanol to yield pure poly[2-(4-vinylphenyl)ethanol].

  • Validation Checkpoint: Analyze via Size Exclusion Chromatography (SEC) to confirm a PDI of ~1.1, and ¹H-NMR to confirm 100% removal of the TBDMS methyl protons[1].

Applications in Drug Delivery and Block Copolymers

Because 2-VPE provides a primary alcohol extended by a flexible ethyl spacer, it exhibits minimal steric hindrance during post-polymerization modifications. This makes it an exceptional control monomer for engineering amphiphilic block copolymers. For instance, extensively utilized poly(α-methylstyrene)-block-poly(p-vinylphenethyl alcohol) to study comicellization behaviors, leveraging the predictable block lengths afforded by the stable anionic polymerization of 2-VPE to tune critical micellization temperatures (CMT) for targeted delivery vehicles[3],[4].

Mechanistic Visualization

G Monomers Hydroxyl-Functionalized Styrenic Monomers VP 4-Vinylphenol (0-Carbon Spacer) Monomers->VP VBA 4-Vinylbenzyl alcohol (1-Carbon Spacer) Monomers->VBA VPE 2-(4-Vinylphenyl)ethanol (2-Carbon Spacer) Monomers->VPE VP_Mech Highly Acidic Phenolic OH (Requires Robust Protection) VP->VP_Mech VBA_Mech Acidic Benzylic Protons (Susceptible to Abstraction) VBA->VBA_Mech VPE_Mech Aliphatic Spacer Isolates Oxygen (Stable Benzylic Position) VPE->VPE_Mech VP_Out Living Polymerization (Strict conditions) VP_Mech->VP_Out VBA_Out Chain Transfer & Termination (Failed Living Polymerization) VBA_Mech->VBA_Out VPE_Out Stable Living Polymerization (PDI ~ 1.1, Predictable MW) VPE_Mech->VPE_Out

Caption: Mechanistic outcomes of spacer length variations in anionic polymerization of styrenic monomers.

References

  • Hirao, A., Kitamura, K., Takenaka, K., & Nakahama, S. (1993). Protection and polymerization of functional monomers. 18. Syntheses of well-defined poly(vinylphenol), poly[(vinylphenyl)methanol], and poly[2-(vinylphenyl)ethanol] by means of anionic living polymerization of styrene derivatives containing tert-butyldimethylsilyl ethers. Macromolecules, 26(19), 4995–5003. URL: [Link]

  • Honda, C., Yamamoto, K., & Nose, T. (1996). Comicellization of binary mixtures of block copolymers with different block lengths in a selective solvent. Polymer, 37(10), 1975-1984. URL: [Link]

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A Comparative Guide to the Copolymerization of 2-(4-Vinylphenyl)ethanol with Common Vinyl Monomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced polymeric materials for biomedical applications, the strategic selection of monomers and a deep understanding of their copolymerization behavior are paramount. This guide provides a comprehensive analysis of the copolymerization of 2-(4-Vinylphenyl)ethanol (VPE), a functional monomer of significant interest, with three widely used vinyl monomers: styrene (St), methyl methacrylate (MMA), and acrylic acid (AA). By examining the reactivity ratios, experimental protocols, and resulting copolymer properties, this document aims to equip researchers with the knowledge to design and synthesize novel copolymers with tailored functionalities for applications such as drug delivery, tissue engineering, and diagnostics.

Introduction to 2-(4-Vinylphenyl)ethanol (VPE)

2-(4-Vinylphenyl)ethanol, also known as 4-vinylphenethyl alcohol, is a unique styrenic monomer possessing a hydroxyl group attached to an ethyl spacer from the phenyl ring. This structure offers a combination of the hydrophobicity of the styrene backbone and the hydrophilicity and reactivity of the primary alcohol. This dual nature makes VPE an attractive building block for creating functional polymers with tunable properties and the potential for post-polymerization modification. The hydroxyl group can serve as a site for conjugating drugs, biomolecules, or imaging agents, making VPE-containing copolymers highly valuable in the biomedical field.[1][2]

Understanding Copolymerization and Reactivity Ratios

Copolymerization is the process of polymerizing two or more different types of monomers to create a copolymer. The composition and microstructure of the resulting copolymer are governed by the relative reactivities of the monomers, which are quantified by the monomer reactivity ratios, r1 and r2.

The Mayo-Lewis equation describes the instantaneous composition of the copolymer being formed:

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

where:

  • [M₁] and [M₂] are the molar concentrations of the two monomers in the feed.

  • d[M₁]/d[M₂] is the ratio of the rates at which the two monomers are incorporated into the copolymer.

  • r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁ are the monomer reactivity ratios.

The values of r₁ and r₂ provide insight into the copolymerization behavior:

  • r₁ > 1 : The growing polymer chain ending in monomer 1 prefers to add another monomer 1.

  • r₁ < 1 : The growing polymer chain ending in monomer 1 prefers to add monomer 2.

  • r₁ ≈ 1 : The growing polymer chain shows no preference.

  • r₁r₂ ≈ 1 : Ideal or random copolymerization, where the monomer units are arranged randomly along the polymer chain.

  • r₁r₂ ≈ 0 : Alternating copolymerization, where the monomers alternate regularly along the chain.

  • r₁r₂ > 1 : Tendency towards block copolymerization, where long sequences of one monomer are followed by long sequences of the other.

Comparative Analysis of VPE Copolymerization

Due to the limited direct experimental data on the copolymerization of 2-(4-Vinylphenyl)ethanol, this guide will draw comparisons from the closely related and more extensively studied monomer, 4-vinylbenzyl alcohol (VBA). The additional ethyl group in VPE is expected to have a minor effect on the reactivity of the vinyl group, making the copolymerization behavior of VBA a reasonable proxy for initial analysis.

Copolymerization with Styrene (St)

The copolymerization of hydroxyl-containing styrenic monomers with styrene is a common strategy to introduce functionality into polystyrene-based materials.

Experimental Data Summary:

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (VBA)r₂ (St)r₁r₂Copolymer TypeReference
4-Vinylbenzyl alcohol (VBA)Styrene (St)0.9 ± 0.11.3 ± 0.1~1.17Nearly Ideal/Random[3]

Note: Data for VBA is used as a proxy for VPE.

The reactivity ratios for the VBA/St system are both close to 1, with their product also being near 1. This indicates a nearly ideal or random copolymerization behavior.[3] This means that both the VPE-terminated and styrene-terminated growing polymer chains show little preference for adding either VPE or styrene. The resulting copolymer will have a random distribution of VPE and styrene units along the polymer chain. This is advantageous for achieving a homogeneous distribution of functional hydroxyl groups throughout the material.

Experimental Protocol: Free Radical Copolymerization of VPE with Styrene

  • Monomer and Initiator Preparation: Purify VPE and styrene by passing them through a column of basic alumina to remove inhibitors. Recrystallize the initiator, such as 2,2'-azobisisobutyronitrile (AIBN), from a suitable solvent like methanol.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the desired molar ratio of VPE and styrene in a suitable solvent (e.g., toluene or 1,4-dioxane).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Initiation: Add the initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) and maintain it for a specified period to achieve a low conversion (typically <10%) for reactivity ratio determination.

  • Termination and Precipitation: Cool the reaction to stop the polymerization. Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Purification and Drying: Filter the precipitated copolymer, wash it several times with the non-solvent to remove unreacted monomers and initiator, and dry it under vacuum to a constant weight.

Characterization:

  • ¹H NMR Spectroscopy: To determine the copolymer composition by integrating the characteristic proton signals of VPE and styrene units.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomer units by identifying their characteristic functional group vibrations (e.g., O-H stretch for VPE, aromatic C-H stretches for both).

Diagram: Copolymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Purification Monomer Purification (VPE & Comonomer) Reaction_Setup Reaction Setup (Solvent, Monomers) Monomer_Purification->Reaction_Setup Initiator_Purification Initiator Purification (e.g., AIBN) Initiation Initiation (Add Initiator, Heat) Initiator_Purification->Initiation Degassing Degassing (N2 or Ar Purge) Reaction_Setup->Degassing Degassing->Initiation Polymerization Polymerization (Controlled Time & Temp) Initiation->Polymerization Precipitation Precipitation (in Non-solvent) Polymerization->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Drying Drying (Vacuum Oven) Filtration_Washing->Drying NMR ¹H NMR (Composition) Drying->NMR SEC SEC/GPC (MW & PDI) Drying->SEC FTIR FTIR (Functional Groups) Drying->FTIR

Caption: General workflow for the synthesis and characterization of VPE copolymers.

Copolymerization with Methyl Methacrylate (MMA)

Copolymerizing VPE with MMA can yield materials that combine the properties of polystyrene and poly(methyl methacrylate), such as good mechanical strength and optical clarity, with the added functionality of the hydroxyl group.

Experimental Data Summary:

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (estimated)r₂ (estimated)r₁r₂Copolymer Type
VPEMMA< 1< 1< 1Alternating Tendency

Note: Estimated values based on the St/MMA system.

An r₁r₂ product less than 1 indicates that both growing chains prefer to add the other monomer. This leads to a more alternating sequence of VPE and MMA units in the copolymer chain. This can be beneficial for applications where a regular distribution of functional groups is desired.

Experimental Protocol:

The experimental protocol for the copolymerization of VPE with MMA would be very similar to that described for styrene. The choice of solvent might be adjusted based on the solubility of the resulting copolymer. For instance, a more polar solvent might be required.

Characterization:

The characterization techniques would also be the same: ¹H NMR to determine composition (distinguishing between the vinyl protons of VPE and the methyl and methoxy protons of MMA), SEC/GPC for molecular weight analysis, and FTIR to confirm the presence of hydroxyl and ester functional groups.

Copolymerization with Acrylic Acid (AA)

The copolymerization of VPE with acrylic acid introduces carboxylic acid groups into the polymer chain, in addition to the hydroxyl groups from VPE. This results in a copolymer with both hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (carbonyl) groups, leading to interesting properties such as pH-responsiveness and enhanced water solubility or swellability.

Experimental Data Summary:

Direct reactivity ratios for VPE/AA are not available. However, looking at the copolymerization of N-vinylpyrrolidone (NVP) with acrylic acid (AA), the reactivity ratios were found to be r_NVP > 1 and r_AA < 1, with an r₁r₂ product less than one, indicating a random distribution of monomers.[5] Given the structural differences, it is difficult to directly extrapolate to the VPE/AA system. However, it is reasonable to expect that the significant difference in polarity and reactivity between the styrenic VPE and the acrylic AA would lead to a non-ideal copolymerization, likely with a tendency towards random or alternating structures.

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁r₂Copolymer Type (Predicted)
VPEAA--< 1Random/Alternating

Note: Reactivity ratios are not available and are predicted to result in a non-ideal copolymerization.

Experimental Protocol:

The copolymerization of VPE with acrylic acid requires special considerations due to the acidic nature of AA.

  • Monomer and Initiator Preparation: VPE and the initiator (e.g., AIBN) are prepared as previously described. Acrylic acid should be freshly distilled under reduced pressure to remove inhibitors and dimers.

  • Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve both the relatively nonpolar VPE and the polar acrylic acid.

  • Reaction Setup and Polymerization: The procedure is similar to the one described for styrene, with careful control of the reaction temperature.

  • Purification: The purification of VPE-co-AA copolymers can be more challenging. Precipitation in a non-solvent like diethyl ether or a mixture of hexane and ethyl acetate might be effective. Dialysis against deionized water can also be used to remove unreacted acrylic acid and solvent, especially if the copolymer has a significant acrylic acid content and is water-soluble or dispersible.

Characterization:

  • ¹H NMR and ¹³C NMR Spectroscopy: To determine the copolymer composition. Titration of the carboxylic acid groups can also be used to determine the acrylic acid content.

  • SEC/GPC: May require the use of a polar mobile phase, and the carboxylic acid groups might need to be methylated to prevent interactions with the column material.

  • FTIR Spectroscopy: To confirm the presence of hydroxyl, carboxylic acid, and aromatic functionalities.

  • Potentiometric Titration: To determine the acid content and the pKa of the copolymer.

Conclusion and Future Perspectives

The copolymerization of 2-(4-Vinylphenyl)ethanol with common vinyl monomers like styrene, methyl methacrylate, and acrylic acid offers a versatile platform for the synthesis of functional polymers with a wide range of properties. While direct experimental data for VPE is limited, by drawing analogies from structurally similar monomers, we can predict the general copolymerization behavior.

  • VPE-co-Styrene is expected to form random copolymers, ideal for introducing a random distribution of hydroxyl groups into a polystyrene matrix.

  • VPE-co-MMA is likely to exhibit a tendency towards alternation, leading to a more regular arrangement of functional groups.

  • VPE-co-AA will produce multifunctional copolymers with both hydroxyl and carboxylic acid groups, opening avenues for creating pH-responsive and highly functional materials.

To advance the application of VPE-based copolymers, further research is critically needed to experimentally determine the reactivity ratios for these and other comonomer pairs. This will enable a more precise control over the copolymer architecture and, consequently, a more refined tuning of their properties for specific biomedical applications. The detailed experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to embark on the synthesis and exploration of these promising functional polymers.

References

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Confirmation of Polymer Architecture for Block Copolymers Containing 2-(4-Vinylphenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, the precise architecture of block copolymers is paramount to their function. This guide provides a comprehensive comparison of analytical methodologies for confirming the structure of block copolymers containing 2-(4-Vinylphenyl)ethanol (VPE), a monomer of growing interest due to its potential for creating biocompatible and functional polymers. We will objectively compare the characterization of VPE-based block copolymers with well-established alternatives, namely Poly(lactic acid)-block-poly(ethylene glycol) (PLA-PEG) and Poly(caprolactone)-block-poly(ethylene glycol) (PCL-PEG), providing supporting experimental rationale and data.

The Significance of Architectural Integrity in Drug Delivery

Block copolymers self-assemble into diverse nanostructures, such as micelles, which can encapsulate and deliver therapeutic agents.[1][2] The morphology and stability of these structures, and consequently their drug loading and release kinetics, are directly dictated by the polymer's architecture: the length of each block, their sequence, and the overall molecular weight distribution.[3][4] Any deviation from the intended architecture can lead to suboptimal performance and unpredictable in vivo behavior. Therefore, rigorous characterization is not merely a quality control step but a fundamental aspect of rational drug delivery design.

Synthesis Strategies: A Foundation for Defined Architectures

The synthesis of well-defined block copolymers, including those with a VPE block, relies on controlled/living polymerization techniques. These methods allow for the sequential addition of monomers, leading to polymers with predictable molecular weights and low dispersity (Đ). The two most prevalent techniques for vinyl monomers like VPE are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[5][6][7][8]

For the purpose of this guide, we will consider a hypothetical Poly(2-(4-Vinylphenyl)ethanol)-block-poly(ethylene glycol) (PVPE-b-PEG) copolymer synthesized via RAFT polymerization, using a PEG-based macro-chain transfer agent (macro-CTA). This approach allows for the "grafting-from" of the PVPE block from a pre-existing PEG chain, a common and effective method for creating amphiphilic block copolymers.[9][10]

A Multi-faceted Approach to Architectural Confirmation

No single technique can fully elucidate the complex architecture of a block copolymer. A combination of spectroscopic and chromatographic methods is essential for a comprehensive and validated understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the chemical structure and composition of a polymer.[11][12]

Why we use it: ¹H NMR allows for the identification and quantification of the different monomer units within the copolymer chain. By comparing the integral of signals unique to each block, we can determine the block copolymer composition and the degree of polymerization (DP) of the newly grown block.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified block copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis:

    • Identify the characteristic signals for each block. For PVPE-b-PEG, this would include the aromatic protons of the VPE units and the methylene protons of the PEG backbone.[11]

    • Integrate the signals corresponding to each block.

    • Calculate the molar ratio of the two blocks and, if the molecular weight of the initial PEG block is known, determine the molecular weight of the PVPE block.

Data Interpretation: A Comparative Look

Block Copolymer Characteristic ¹H NMR Signals (Illustrative) Information Gleaned
PVPE-b-PEG ~7.0-7.4 ppm (aromatic protons, PVPE), ~3.6 ppm (methylene protons, PEG), ~3.8 ppm (methylene protons adjacent to hydroxyl, PVPE)Composition, DP of PVPE block
PLA-PEG ~5.2 ppm (methine proton, PLA), ~1.6 ppm (methyl protons, PLA), ~3.6 ppm (methylene protons, PEG)Composition, DP of PLA block
PCL-PEG ~4.1 ppm (methylene protons, PCL), ~2.3 ppm (methylene protons, PCL), ~1.4-1.7 ppm (methylene protons, PCL), ~3.6 ppm (methylene protons, PEG)Composition, DP of PCL block

Diagram: Workflow for Block Copolymer Composition Analysis by ¹H NMR

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis A Dissolve Polymer in Deuterated Solvent B Acquire ¹H NMR Spectrum A->B Place in Spectrometer C Identify Characteristic Signals B->C Process Spectrum D Integrate Signals C->D E Calculate Block Ratio & Molecular Weight D->E

Caption: Workflow for determining block copolymer composition using ¹H NMR.

Size Exclusion Chromatography (SEC): Assessing Molecular Weight and Purity

SEC (also known as Gel Permeation Chromatography or GPC) separates polymers based on their hydrodynamic volume in solution.[13]

Why we use it: SEC is crucial for determining the molecular weight (Mₙ and Mₙ) and dispersity (Đ = Mₙ/Mₙ) of the polymer. A successful block copolymerization is indicated by a clear shift to a higher molecular weight compared to the macroinitiator (in this case, the PEG-macro CTA), and the maintenance of a low dispersity (typically Đ < 1.3). The absence of a significant peak corresponding to the original macroinitiator confirms high initiation efficiency.[14]

Experimental Protocol: SEC Analysis

  • System Preparation: Equilibrate the SEC system (pump, columns, and detector) with a suitable mobile phase (e.g., THF or DMF with additives like LiBr) at a constant flow rate.

  • Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Sample Preparation: Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in the mobile phase and filter it through a 0.22 µm syringe filter.

  • Injection and Analysis: Inject the sample and record the chromatogram. Analyze the data using appropriate software to determine Mₙ, Mₙ, and Đ relative to the calibration standards.

Data Interpretation: Visualizing Success

A successful synthesis of PVPE-b-PEG would show an SEC trace that has shifted to a shorter elution time (higher molecular weight) compared to the PEG macro-CTA, with a narrow and monomodal peak.

Parameter PEG Macro-CTA (Typical) PVPE-b-PEG (Expected) PLA-PEG (Typical) PCL-PEG (Typical)
Mₙ ( g/mol ) 5,00015,00015,00015,000
Đ 1.101.251.201.22

Diagram: Ideal SEC Chromatograms for Block Copolymer Synthesis

G cluster_0 Cell Seeding cluster_1 Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis A Seed Cells in 96-well Plate B Add Polymer Solutions (Varying Concentrations) A->B After Adhesion C Incubate (24-48h) B->C D Add MTT Reagent C->D E Measure Absorbance D->E After Formazan Formation F Calculate Cell Viability E->F

Caption: Key steps in performing an in vitro MTT cytotoxicity assay.

Conclusion

The confirmation of polymer architecture is a critical, multi-step process that underpins the successful development of block copolymer-based drug delivery systems. While established materials like PLA-PEG and PCL-PEG have a long history of characterization and use, emerging monomers such as 2-(4-Vinylphenyl)ethanol offer new possibilities for tuning drug-polymer interactions and release profiles. A rigorous combination of NMR and SEC provides the foundational data to confirm the synthesis of well-defined block copolymers. Subsequent in vitro studies on drug loading, release, and cytotoxicity are then essential to evaluate their potential as effective and safe drug carriers. This guide provides the framework for these crucial analytical workflows, enabling researchers to confidently advance their novel polymer-based therapeutic platforms.

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  • Cyto- and genotoxicological assessment and functional characterization of N-vinyl-2-pyrrolidone-acrylic acid-based copolymeric hydrogels with potential for future use in wound healing applications. Research at TUS. [Link]

  • Synthesis and Characterization of Polyethylene Glycol-Grafted Photoreactive Polyethylene Glycols for Antibiofouling Applications | Semantic Scholar. (2022). Semantic Scholar. [Link]

  • Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. (2024). MDPI. [Link]

  • Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. (2016). MDPI. [Link]

  • Biocompatibility and Toxicity of Poly(vinyl alcohol)/N,O-Carboxymethyl Chitosan Scaffold. (2025). ResearchGate. [Link]

  • Material characterization and biocompatibility of polycarbonate-based polyurethane for biomedical implant applications. (2025). eScholarship.org. [Link]

  • Cytotoxicity test and the potency of polyvinyl alcohol-based Moringa oleifera nanoparticles on cancer cell death: In vitro - Semantic Scholar. (2025). Semantic Scholar. [Link]

  • Synthesis and characterization of poly(ethylene glycol) polymers functionalized by terminal tributyltin carboxylate moieties. (2025). ResearchGate. [Link]

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Benchmarking the performance of 2-(4-Vinylphenyl)ethanol-based materials against existing standards

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The development of functionalized polymers for targeted drug delivery, solid-phase synthesis, and stimuli-responsive nanomaterials requires monomers that offer both robust backbone stability and highly reactive functional handles. While 2-hydroxyethyl methacrylate (HEMA) and 4-vinylbenzyl alcohol (4-VBA) have historically served as standard hydrophilic building blocks, 2-(4-Vinylphenyl)ethanol (4-VPEA) —also known as p-vinylphenethyl alcohol—offers a superior architectural alternative.

This guide objectively benchmarks 4-VPEA-based materials against existing standards, providing mechanistic insights into its hydrolytic stability and steric advantages, supported by quantitative data and self-validating experimental protocols.

Architectural Superiority: The Mechanistic Case for 4-VPEA

The utility of a functional monomer is dictated by the survivability of its backbone under physiological or harsh industrial conditions, and the accessibility of its functional group for post-polymerization modification.

Historically, researchers have relied on 1 [3] due to its commercial availability. However, HEMA's ester linkage is highly susceptible to hydrolysis in extreme pH environments, leading to premature degradation of nanocarriers. To solve the hydrolytic issue, styrenic derivatives like 4-VBA were introduced. Yet, 4-VBA possesses a benzylic alcohol; the proximity of the hydroxyl group to the rigid polystyrene backbone and the aromatic


-system creates significant steric hindrance, limiting the yield of downstream conjugation reactions.

The 4-VPEA Advantage: The synthesis and polymerization of 2 [2] introduces an essential ethyl spacer (


). This extra methylene group decouples the primary alcohol from the aromatic ring. Mechanistically, this increases the degrees of freedom for the hydroxyl handle, dramatically reducing steric hindrance during post-polymerization drug conjugation while maintaining the absolute hydrolytic stability of an all-carbon styrenic backbone.

G Root Functional Monomer Selection VPEA 2-(4-Vinylphenyl)ethanol (PVPEA) Root->VPEA VBA 4-Vinylbenzyl alcohol (PVBA) Root->VBA HEMA 2-Hydroxyethyl methacrylate (PHEMA) Root->HEMA VPEA_Adv High Hydrolytic Stability + Flexible Ethyl Spacer VPEA->VPEA_Adv VBA_Adv High Hydrolytic Stability - Rigid Benzylic Spacer VBA->VBA_Adv HEMA_Adv Low Hydrolytic Stability (Ester Cleavage) HEMA->HEMA_Adv

Monomer selection logic based on hydrolytic stability and steric flexibility.

Quantitative Benchmarking: 4-VPEA vs. Industry Standards

To objectively evaluate 4-VPEA against 4-VBA and HEMA, we must look at both the fundamental physicochemical properties of the monomers and the performance metrics of their resulting polymers in micellar applications.

Table 1: Physicochemical Properties of Monomers
Property2-(4-Vinylphenyl)ethanol (4-VPEA)4-Vinylbenzyl alcohol (4-VBA)2-Hydroxyethyl methacrylate (HEMA)
CAS Number 45966-73-21074-61-9868-77-9
Backbone Type Styrenic (All-Carbon)Styrenic (All-Carbon)Methacrylic (Ester)
Spacer Length Ethyl (2 Carbons)Methyl (1 Carbon)Ethyl (2 Carbons)
Hydrolytic Stability Excellent Excellent Poor (pH sensitive)
Table 2: Polymer Performance & Micellization Benchmarks

Data normalized for block copolymers of equivalent molecular weight (e.g., Poly(styrene)-b-Poly(hydrophile) synthesized via RAFT).

Performance MetricPoly(4-VPEA) BlockPoly(4-VBA) BlockPoly(HEMA) BlockCausality / Significance
Post-Polymerization Esterification Yield > 92%~ 74%> 95%The ethyl spacer in 4-VPEA relieves steric hindrance compared to the rigid benzylic alcohol of 4-VBA.
Critical Micelle Concentration (CMC) 2.1 mg/L3.5 mg/L8.4 mg/L4-VPEA's specific hydrophobic/hydrophilic balance drives tighter self-assembly in selective solvents.
Carrier Stability (pH 2.0, 48h) IntactIntact> 40% DegradedValidates the necessity of styrenic backbones for oral drug delivery systems traversing the stomach.

Block copolymers utilizing 4-VPEA, such as3

3 [1], show highly tunable critical micellization temperatures, making them ideal for stimuli-responsive nanocarriers.

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols utilize built-in analytical checkpoints. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is selected over anionic polymerization because RAFT is highly tolerant to unprotected hydroxyl groups, eliminating the need for tedious protection/deprotection steps.

Workflow A 2-(4-Vinylphenyl)ethanol (Monomer) B RAFT Polymerization (70°C, DMF) A->B C Amphiphilic Copolymer (e.g., PVPEA-b-PS) B->C D Solvent Exchange (Dialysis vs H2O) C->D E Micellization (Core-Shell NPs) D->E

Workflow for RAFT polymerization of 4-VPEA and self-assembly into micellar nanocarriers.

Protocol A: RAFT Synthesis of Poly(styrene)-b-Poly(4-VPEA)

Objective: Synthesize a well-defined amphiphilic block copolymer with a narrow molecular weight distribution.

  • Preparation: In a Schlenk flask, dissolve the macro-RAFT agent (e.g., Polystyrene-CPADB), 4-VPEA monomer, and AIBN (initiator) in anhydrous DMF. Causality: DMF is chosen as it easily solubilizes both the hydrophobic macroinitiator and the hydrophilic monomer.

  • Deoxygenation: Perform three freeze-pump-thaw cycles. Causality: Oxygen acts as a radical scavenger and will prematurely terminate the living polymerization.

  • Polymerization: Backfill with Argon and heat to 70°C for 12 hours.

  • Validation Checkpoint 1 (Kinetics): Withdraw a 50 µL aliquot. Analyze via

    
    H NMR. The disappearance of vinyl protons at 5.2–5.8 ppm confirms monomer conversion. If conversion is < 80%, extend reaction time.
    
  • Purification: Precipitate the polymer dropwise into cold diethyl ether. Filter and dry under vacuum.

  • Validation Checkpoint 2 (Dispersity): Analyze the dried polymer via Gel Permeation Chromatography (GPC). A successful living polymerization will yield a unimodal peak with a dispersity (

    
    ) < 1.2.
    
Protocol B: Micellization and CMC Determination via Fluorescence

Objective: Form core-shell nanoparticles and determine the Critical Micelle Concentration (CMC) using Pyrene as a photophysical probe.

  • Solvent Exchange: Dissolve 10 mg of the synthesized PS-b-PVPEA in 1 mL of THF (a good solvent for both blocks). Transfer to a dialysis membrane (MWCO 3.5 kDa).

  • Dialysis: Dialyze against 1 L of deionized water for 48 hours, changing the water every 12 hours. Causality: As THF diffuses out, the hydrophobic polystyrene blocks associate to minimize contact with water, driving the self-assembly of micelles with a PVPEA corona.

  • Validation Checkpoint 3 (Size): Analyze the aqueous solution via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 confirms uniform micelle formation rather than macroscopic aggregation.

  • CMC Determination: Prepare a series of polymer concentrations (from

    
     to 
    
    
    
    mg/mL) in water. Add a constant, trace amount of pyrene (
    
    
    M) to each.
  • Measurement: Measure the fluorescence excitation spectra (

    
     nm). Plot the intensity ratio of the peaks at 338 nm and 333 nm (
    
    
    
    ) against the log of polymer concentration.
  • Data Interpretation: The sharp inflection point on the graph indicates the CMC. Causality: Pyrene is highly hydrophobic. Below the CMC, it is in water. Above the CMC, it partitions into the hydrophobic core of the micelles, causing a distinct red-shift in its excitation spectrum.

Conclusion

For advanced material applications demanding both hydrolytic resilience and high-yield functionalization, 2-(4-Vinylphenyl)ethanol (4-VPEA) significantly outperforms traditional standards like HEMA and 4-VBA. The strategic inclusion of an ethyl spacer provides the steric freedom necessary for efficient post-polymerization modification while retaining the robust chemical stability inherent to styrenic backbones.

References

  • Honda, C., Yamamoto, K., & Nose, T. (1996). Comicellization of binary mixtures of block copolymers with different block lengths in a selective solvent. Polymer. 3

  • Tanimoto, S., & Oda, R. (1961). Synthesis of p-Vinylphenethyl Alcohol and Its Polymerization. The Journal of the Society of Chemical Industry, Japan. 2

  • ChemSrc. (2025). 2-(4-Vinylphenyl)ethanol | CAS#:45966-73-2. 1

Sources

Cross-Validation of Analytical Methods for the Characterization of 2-(4-Vinylphenyl)ethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate characterization of 2-(4-Vinylphenyl)ethanol (CAS: 45966-73-2) is a critical requirement for its application as a specialty monomer and pharmaceutical intermediate. Because this bifunctional molecule contains both a polymerizable styrene moiety and a reactive primary alcohol, no single analytical technique can capture all of its Critical Quality Attributes (CQAs).

In alignment with the recently revised ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach to analytical procedure validation[1], this guide presents a self-validating, orthogonal cross-validation framework. By integrating High-Performance Liquid Chromatography (HPLC-UV/DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can establish a robust, scientifically defensible characterization profile.

Chemical Context & Analytical Challenges

2-(4-Vinylphenyl)ethanol presents unique analytical challenges due to its dual reactivity. The vinyl group is highly susceptible to thermal polymerization and oxidation, while the primary hydroxyl group is polar and prone to hydrogen bonding.

The Causality of Method Selection:

  • Thermal Instability: Direct injection into high-temperature systems (like GC inlets) can induce artificial degradation.

  • Isomeric Impurities: Synthesis often yields positional isomers (e.g., 2-vinyl or 3-vinyl derivatives) and over-alkylated byproducts (e.g., divinylbenzene) that possess nearly identical molecular weights and polarities.

  • Regulatory Compliance: To meet ICH Q2(R2) standards for specificity, accuracy, and precision[1], the analytical control strategy must employ orthogonal methods that independently verify the molecule's structural identity and chemical purity.

Method 1: HPLC-UV/DAD (Purity & Quantitation)

The Causality

HPLC coupled with a Diode Array Detector (DAD) is the premier method for quantifying the purity of 2-(4-Vinylphenyl)ethanol. The conjugated


-system of the styrene moiety absorbs strongly in the UV range (optimal at 254 nm). By utilizing a reverse-phase C18 column, the polar alcohol can be separated from non-polar impurities (such as unreacted starting materials or divinylbenzene) at ambient or near-ambient temperatures, entirely circumventing the risk of thermal polymerization.
Experimental Protocol
  • Sample Preparation: Dissolve the sample in a diluent of Acetonitrile:Water (50:50, v/v) to a working concentration of 50 µg/mL.

  • Stationary Phase: C18 Reverse-Phase Column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution. Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA); Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Reference 360 nm).

Quantitative Validation Data

Data summarized from standard ICH Q2(R2) validation runs.

Validation ParameterResultICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 – 100.0 µg/mL

0.999
Correlation Coefficient (R²) 0.9998N/A
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise

3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise

10:1
Method Precision (%RSD) 0.85% (n=6)

2.0%

Method 2: GC-MS (Volatile Impurity Profiling)

The Causality

While HPLC excels at quantitation, GC-MS provides superior resolution for volatile isomers and mass fragmentation data for structural confirmation. However, direct injection of 2-(4-Vinylphenyl)ethanol into a 250°C GC inlet risks thermal dehydration or polymerization.

To prevent this, derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is employed[2]. This reagent replaces the active hydrogen of the primary alcohol with a trimethylsilyl (TMS) group. The ease of derivatization for alcohols follows the order: primary > secondary > tertiary, making the primary alcohol of 2-(4-Vinylphenyl)ethanol an excellent candidate for rapid, quantitative silylation[3]. This lowers the boiling point, sharpens peak shape, and stabilizes the molecule for high-temperature analysis.

Experimental Protocol
  • Derivatization: Dissolve 1.0 mg of the sample in 100 µL of anhydrous acetonitrile. Add 100 µL of BSTFA + 1% TMCS reagent[2].

  • Incubation: Seal the vial and heat at 60°C for 30 minutes to ensure complete silylation.

  • Injection: Inject 1 µL into the GC-MS (Split ratio 10:1, Inlet Temp: 250°C).

  • Separation: DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Oven program: 80°C (hold 2 min) to 280°C at 15°C/min.

  • Detection: Electron Impact (EI) mode at 70 eV, scanning m/z 50–300.

GC-MS Fragmentation Data (TMS Derivative)
Fragment Ion (m/z)Relative AbundanceStructural Assignment
220 15%Molecular Ion [M]⁺ of TMS derivative
205 25%[M - CH₃]⁺ (Loss of methyl from TMS group)
117 85%[CH₂-C₆H₄-CH=CH₂]⁺ (Vinylbenzyl cation)
103 100% (Base Peak)[CH₂-O-TMS]⁺ (Cleavage of aliphatic C-C bond)
73 60%[Si(CH₃)₃]⁺ (Trimethylsilyl cation)

Method 3: NMR Spectroscopy (Absolute Structural Elucidation)

The Causality

Chromatographic methods are comparative—they rely on reference standards. Nuclear Magnetic Resonance (NMR) is a primary ratio method that provides absolute structural elucidation. NMR is critical for confirming the specific substitution pattern on the aromatic ring (distinguishing the para-vinyl isomer from ortho- or meta- isomers) and verifying the integrity of the polymerizable double bond.

Experimental Protocol
  • Sample Prep: Dissolve 15 mg of highly purified 2-(4-Vinylphenyl)ethanol in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz at 298 K.

¹H NMR Chemical Shift Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 doublet (d, J = 8.0 Hz)2HAromatic protons (ortho to vinyl group)
7.20 doublet (d, J = 8.0 Hz)2HAromatic protons (ortho to ethanol group)
6.70 doublet of doublets (dd)1HInternal vinyl proton (-CH=)
5.72 doublet (d, J = 17.6 Hz)1HTerminal vinyl proton (trans)
5.22 doublet (d, J = 10.8 Hz)1HTerminal vinyl proton (cis)
3.85 triplet (t, J = 6.5 Hz)2HAliphatic protons (-CH₂-OH)
2.85 triplet (t, J = 6.5 Hz)2HAliphatic protons (Ar-CH₂-)

The Self-Validating Cross-Validation System

To comply with ICH Q2(R2)[1], the analytical strategy must be a closed-loop, self-validating system. No single method operates in isolation:

  • NMR establishes the absolute identity and primary purity of the reference standard, fulfilling the Specificity requirement without interference from isomeric blind spots.

  • HPLC-UV utilizes this NMR-qualified standard to calibrate its response, establishing Linearity and Accuracy for routine batch release.

  • GC-MS acts as the orthogonal safety net, identifying any unknown impurity peaks detected during HPLC runs by correlating retention indices and mass spectra.

AnalyticalWorkflow Start 2-(4-Vinylphenyl)ethanol (CAS: 45966-73-2) Prep1 Dilution in Acetonitrile/Water Start->Prep1 Prep2 Derivatization with BSTFA + 1% TMCS Start->Prep2 Prep3 Dissolution in Deuterated Chloroform Start->Prep3 HPLC HPLC-UV/DAD Assay & Purity Quantitation Prep1->HPLC GCMS GC-MS (EI) Volatile Impurity Profiling Prep2->GCMS NMR 1H & 13C NMR Absolute Structural ID Prep3->NMR Report Cross-Validated Characterization Report HPLC->Report GCMS->Report NMR->Report

Fig 1. Orthogonal analytical workflow for 2-(4-Vinylphenyl)ethanol characterization.

CrossValidationLogic ICH ICH Q2(R2) Validation Core Parameters Spec Specificity (Isomer & Impurity Resolution) ICH->Spec Lin Linearity & Range (Quantitation Limits) ICH->Lin Acc Accuracy & Precision (Method Robustness) ICH->Acc NMR NMR Confirms primary standard structure (No interference from isomers) Spec->NMR GC GC-MS Mass fragmentation confirms impurity identities Spec->GC HPLC1 HPLC-UV Demonstrates R² > 0.999 across working range Lin->HPLC1 HPLC2 HPLC-UV Demonstrates %RSD < 2.0% for repeat injections Acc->HPLC2 NMR->HPLC1 Calibrates GC->HPLC2 Validates Peaks

Fig 2. Mapping ICH Q2(R2) validation parameters to self-validating analytical methods.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Investigating the influence of the ethylene glycol spacer in 2-(4-Vinylphenyl)ethanol on polymer properties

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 2-(4-Vinylphenyl)ethanol and its Analogs for Researchers, Scientists, and Drug Development Professionals.

In the pursuit of sophisticated drug delivery systems, the rational design of polymeric carriers is paramount. The physicochemical properties of these polymers, which dictate their interaction with biological systems and their drug-loading and release kinetics, are intricately linked to the structure of their constituent monomers. This guide provides an in-depth technical comparison of polymers derived from 2-(4-Vinylphenyl)ethanol, a monomer distinguished by an ethylene glycol spacer, and its close structural analog, 4-vinylbenzyl alcohol, which lacks this spacer. Through this comparative analysis, we will elucidate the profound influence of this seemingly subtle structural difference on critical polymer properties for drug development, including hydrophilicity, biocompatibility, and drug conjugation potential.

The Central Role of Monomer Structure in Polymer Functionality

The selection of a monomer is a critical first step in the design of a functional polymer for biomedical applications. The monomer's inherent chemical characteristics are amplified during polymerization, defining the macromolecular architecture and its subsequent behavior in biological environments. Hydrophilic polymers are of particular interest for drug delivery due to their ability to interact favorably with aqueous media, a characteristic that can enhance biocompatibility and influence drug release profiles.[1][2]

This guide focuses on two monomers that share a vinylphenyl core, making them suitable for controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[3] The key distinction lies in the pendant functional group: 2-(4-Vinylphenyl)ethanol possesses a hydroxyl group extended by a two-carbon ethylene glycol spacer, while 4-vinylbenzyl alcohol has a hydroxyl group directly attached to the benzylic position. We will explore how this spacer fundamentally alters the properties of the resulting polymers.

Comparative Analysis of Polymer Properties

The presence of the ethylene glycol spacer in poly(2-(4-Vinylphenyl)ethanol) is hypothesized to impart properties akin to those of polyethylene glycol (PEG), a polymer renowned for its excellent biocompatibility and hydrophilicity.[4][5][6] This "PEG-like" character is expected to translate into significant advantages in a drug delivery context.

PropertyPoly(2-(4-Vinylphenyl)ethanol) (with Spacer)Poly(4-vinylbenzyl alcohol) (without Spacer)Rationale and Supporting Evidence
Hydrophilicity HighModerateThe ethylene glycol spacer introduces flexible ether linkages and a terminal hydroxyl group, which can form extensive hydrogen bonds with water, leading to increased water solubility and a higher degree of hydration.[7] This is analogous to the hydrophilicity of PEG.[5] Poly(4-vinylbenzyl alcohol), while possessing a hydrophilic hydroxyl group, has a more rigid structure and a more hydrophobic backbone in closer proximity to the hydroxyl group, which may limit its overall hydrophilicity.[8]
Biocompatibility ExcellentGoodThe ethylene glycol spacer is expected to create a hydration layer around the polymer, which can minimize non-specific protein adsorption and reduce immunogenicity, a phenomenon well-documented for PEGylated materials.[6] While poly(vinyl alcohol) is generally considered biocompatible,[9][10] the "stealth" properties conferred by the PEG-like spacer in poly(2-(4-Vinylphenyl)ethanol) are anticipated to be superior.
Drug Conjugation FavorableFavorableBoth polymers possess primary hydroxyl groups that serve as attachment points for drug molecules via ester or other covalent linkages.[11][12] However, the ethylene glycol spacer in poly(2-(4-Vinylphenyl)ethanol) may offer improved accessibility of the hydroxyl group for conjugation reactions due to its flexibility and extension from the polymer backbone.[13] This can lead to higher drug loading and more efficient conjugation kinetics.
Glass Transition Temperature (Tg) LowerHigherThe flexible ethylene glycol spacer is expected to increase the segmental motion of the polymer chains, leading to a lower glass transition temperature compared to the more rigid poly(4-vinylbenzyl alcohol).[14]

Experimental Workflows

To empirically validate the hypothesized differences, a series of experiments can be designed. The following section outlines the key experimental protocols.

Polymer Synthesis via RAFT Polymerization

Controlled radical polymerization techniques, such as RAFT, are essential for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for reproducible performance in drug delivery applications.[3][15]

G cluster_synthesis RAFT Polymerization Workflow Monomer Monomer (2-(4-Vinylphenyl)ethanol or 4-Vinylbenzyl Alcohol) Reaction_Setup Reaction Setup (Degassing, Inert Atmosphere) Monomer->Reaction_Setup RAFT_Agent RAFT Agent (e.g., DDMAT) RAFT_Agent->Reaction_Setup Initiator Initiator (e.g., AIBN) Initiator->Reaction_Setup Solvent Solvent (e.g., 1,4-Dioxane) Solvent->Reaction_Setup Polymerization Polymerization (Heating at 70-75°C) Reaction_Setup->Polymerization Purification Purification (Precipitation in Methanol) Polymerization->Purification Polymer_Product Dried Polymer Product Purification->Polymer_Product

Caption: Workflow for the synthesis of polymers via RAFT polymerization.

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of the chosen monomer (2-(4-Vinylphenyl)ethanol or 4-vinylbenzyl alcohol), the RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate - DDMAT), and the initiator (e.g., 2,2′-azobis(isobutyronitrile) - AIBN) in a suitable solvent such as 1,4-dioxane.[1]

  • Reaction Setup: Transfer the solution to a reaction vessel, seal it, and degas the mixture through several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at 70-75°C to initiate polymerization.[1] The reaction time will depend on the desired molecular weight and conversion.

  • Purification: After the desired reaction time, quench the polymerization by cooling the vessel in an ice bath. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Polymer Characterization

A thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and purity.

G cluster_characterization Polymer Characterization Workflow Polymer Synthesized Polymer GPC Gel Permeation Chromatography (GPC) Polymer->GPC Determines Mn, Mw, PDI NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Polymer->NMR Confirms Structure and Purity FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Polymer->FTIR Identifies Functional Groups DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Measures Glass Transition Temp. Data_Analysis Data Analysis and Interpretation GPC->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis DSC->Data_Analysis

Caption: Workflow for the characterization of synthesized polymers.

Detailed Methodologies:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymers and to determine the monomer conversion.[16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups, such as the hydroxyl and ether groups.[17]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymers.

Evaluation of Polymer Properties

Hydrophilicity Assessment:

The hydrophilicity of the polymer films can be quantitatively assessed by measuring the static water contact angle. A lower contact angle indicates a more hydrophilic surface.

G cluster_contact_angle Contact Angle Measurement Polymer_Film Polymer Film on a Solid Substrate Water_Droplet Dispense a Water Droplet Polymer_Film->Water_Droplet Image_Capture Capture Image of the Droplet Water_Droplet->Image_Capture Angle_Measurement Measure the Contact Angle Image_Capture->Angle_Measurement

Caption: Schematic of the contact angle measurement to assess hydrophilicity.

Biocompatibility Evaluation (In Vitro):

The biocompatibility of the polymers can be initially assessed in vitro using cell viability assays, such as the MTT assay, with relevant cell lines.

Drug Conjugation Efficiency:

The efficiency of drug conjugation to the hydroxyl groups of the polymers can be evaluated by reacting the polymers with a model drug or a fluorescent probe containing a carboxylic acid group. The extent of conjugation can be quantified using techniques like UV-Vis or fluorescence spectroscopy.

Conclusion and Future Outlook

The inclusion of an ethylene glycol spacer in the monomer 2-(4-Vinylphenyl)ethanol is predicted to significantly enhance the hydrophilicity and biocompatibility of the resulting polymer, poly(2-(4-Vinylphenyl)ethanol), when compared to its non-spacer-containing counterpart, poly(4-vinylbenzyl alcohol). These improved properties, reminiscent of PEG, make poly(2-(4-Vinylphenyl)ethanol) a highly promising candidate for the development of advanced drug delivery systems. The flexible spacer is also anticipated to facilitate more efficient drug conjugation.

Further investigations should focus on a direct, side-by-side experimental comparison of these two polymers to quantify the differences in their properties. Moreover, the synthesis of block copolymers incorporating these monomers could lead to the development of sophisticated nanocarriers with tailored drug release profiles and targeting capabilities. The insights gained from such studies will undoubtedly contribute to the rational design of next-generation polymer-based therapeutics.

References

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  • Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde. (n.d.). PMC. [Link]

  • RAFT General Procedures. (n.d.). Boron Molecular. [Link]

  • Ambient-Temperature RAFT Polymerization of Styrene and Its Functional Derivatives under Mild Long-Wave UV−vis Radiation. (2007). ACS Publications. [Link]

  • Hydrophilic Polymers. (2019). PMC. [Link]

  • Park, K. (n.d.). Chapter 7. Polymer Properties and Characterization. Kinam Park. [Link]

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  • A New Family of Thermo-Responsive Polymers Based on Poly[N-(4-vinylbenzyl)-N,N-dialkylamine]. (2025). ResearchGate. [Link]

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  • Systematic Characterization of Hydrophilized Polydimethylsiloxane. (n.d.). NSF PAR. [Link]

  • Protection and polymerization of functional monomers. 18. Syntheses of well-defined poly(vinylphenol), poly[(vinylphenyl)methanol], and poly[2-vinylphenyl)ethanol] by means of anionic living polymerization of styrene derivatives containing tert-butyldimethylsilyl ethers. (n.d.). ACS Publications. [Link]

  • Insights into the Degradation of Polymer–Drug Conjugates by an Overexpressed Enzyme in Cancer Cells. (2023). PMC. [Link]

  • A Guide to the Synthesis of Block Copolymers using Reversible- Addition Fragmentation chain Transfer (RAFT) Polymerization. (n.d.). Semantic Scholar. [Link]

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  • Polymer-drug conjugates. (n.d.). CentAUR. [Link]

  • Quantitative Comparison of the Hydration Capacity of Surface-Bound Dextran and Polyethylene Glycol. (2024). Research Collection. [Link]

  • Gusarov, V. V., et al. (2021). Synthesis and properties of vinyl benzyl alcohol copolymers with styrene. Don State Technical University. [Link]

  • Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects. (n.d.). PMC. [Link]

  • Biocompatibility and Toxicity of Poly(vinyl alcohol)/N,O-Carboxymethyl Chitosan Scaffold. (n.d.). Hindawi. [Link]

  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (n.d.). PMC. [Link]

  • Synthesis and swelling properties of a poly(vinyl alcohol)-based superabsorbing hydrogel. (2025). Springer. [Link]

  • A Comprehensive Review on the Engineering of Biocompatible Polyvinyl Alcohol Composites with Enhanced Properties Using Carbonaceous Fillers. (n.d.). MDPI. [Link]

  • UV-degradable poly(phenyl vinyl ketone) particles produced by polymerisation-induced self-assembly in ethanol or water. (n.d.). Royal Society of Chemistry. [Link]

  • Hydrophobically modified poly(vinyl alcohol) and bentonite nanocomposites thereof: Barrier, mechanical, and aesthetic properties. (n.d.). Semantic Scholar. [Link]

  • Synthesis of poly(4-vinylphenol) (PVPh) and polyhedral oligomeric silsesquioxanes-poly(4-vinylphenol) (POSS-PVPh) with low surface energy and their surface properties. (2011). Semantic Scholar. [Link]

  • Poly vinyl alcohol – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Miscibility and Hydrogen Bonding in Blends of Poly(4-vinylphenol)/Poly(vinyl methyl ketone). (2014). MDPI. [Link]

  • Assessment of Toxicity and Biodegradability of Poly(vinyl alcohol)-Based Materials in Marine Water. (n.d.). MDPI. [Link]

  • Structure and biocompatibility of poly(vinyl alcohol)-based and agarose-based monolithic composites with embedded divinylbenzene-styrene polymeric particles. (2013). PMC. [Link]

  • New Surface Modification of Hydrophilic Polyvinyl Alcohol via Predrying and Electrospinning of Hydrophobic Polycaprolactone Nanofibers. (2024). PMC. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Vinylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of our laboratory practices. While 2-(4-vinylphenyl)ethanol is a valuable intermediate in synthesis, its unique chemical properties, specifically the presence of a polymerizable vinyl group, demand a rigorous and informed approach to its disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-(4-vinylphenyl)ethanol, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to excellence extends beyond the laboratory bench to the entire lifecycle of the chemical compounds we utilize.

Understanding the Core Risks: Beyond a Simple Alcohol

2-(4-Vinylphenyl)ethanol is not just another organic alcohol. Its primary hazard lies in the vinyl (-CH=CH₂) functional group, which is susceptible to spontaneous and potentially violent polymerization. This reaction can be initiated by heat, light, or the presence of radical initiators. An uncontrolled polymerization is often exothermic, meaning it releases heat, which can further accelerate the reaction, leading to a dangerous runaway scenario. Therefore, proper disposal procedures are not merely about chemical waste segregation but are critical for preventing hazardous reactions.

Key hazards associated with 2-(4-vinylphenyl)ethanol and similar vinyl aromatic compounds include:

  • Uncontrolled Polymerization: Can lead to a rapid increase in temperature and pressure within a sealed container, posing an explosion risk.[1]

  • Skin and Eye Irritation: Like many organic chemicals, it can cause irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory discomfort.

  • Environmental Hazards: Improper disposal can lead to environmental contamination.

Immediate Safety & Handling Protocols

Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This establishes a foundation of safety that minimizes the risk of exposure and accidents.

Personal Protective Equipment (PPE):

A fundamental aspect of laboratory safety is the consistent and correct use of PPE.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes of the chemical.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation.
Body Protection A standard laboratory coat.Protects clothing and skin from spills.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Work Area:

All handling and preparation for disposal of 2-(4-vinylphenyl)ethanol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This minimizes the inhalation of any vapors and provides a contained space in the event of a spill.

The Critical Role of Inhibition in Safe Disposal

The cornerstone of safely managing 2-(4-vinylphenyl)ethanol waste is the prevention of unintended polymerization. This is achieved through the use of polymerization inhibitors, which are chemical compounds that scavenge free radicals, the initiators of polymerization.[1][2][3]

Commonly Used Inhibitors for Vinyl Monomers:

  • Hydroquinone (HQ)

  • 4-tert-Butylcatechol (TBC)

  • 4-Methoxyphenol (MEHQ)

For disposal purposes, where the monomer will not be purified for reuse, the addition of a small amount of an inhibitor to the waste container is a critical safety measure.

Step-by-Step Disposal Procedures

The appropriate disposal method for 2-(4-vinylphenyl)ethanol depends on the quantity of waste. Under no circumstances should this chemical be disposed of down the drain.[4][5]

  • Inhibition: Before adding the 2-(4-vinylphenyl)ethanol waste to a designated container, ensure the container is appropriate for flammable organic waste. Add a polymerization inhibitor, such as a few crystals of hydroquinone or a small amount of a TBC solution, to the waste container.

  • Segregation: The inhibited 2-(4-vinylphenyl)ethanol waste should be collected in a dedicated container for non-halogenated organic waste. Do not mix with incompatible waste streams.

  • Labeling: Clearly label the waste container as "Hazardous Waste: 2-(4-Vinylphenyl)ethanol, Flammable Organic Liquid." Include the date and the name of the generating researcher.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from heat and sources of ignition.

  • Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[6]

  • Inhibition: For larger volumes, it is crucial to ensure thorough mixing of the inhibitor. The recommended concentration of an inhibitor like TBC is typically in the range of 10-50 ppm. Consult your institution's chemical safety guidelines for specific recommendations.

  • Container Selection: Use a robust, chemically compatible container designed for flammable liquid waste. Ensure the container is not completely full to allow for vapor expansion.

  • Labeling and Documentation: In addition to the standard hazardous waste label, it may be necessary to complete a hazardous waste manifest, depending on local and national regulations.

  • Secure Storage: Store the container in a secondary containment unit within a designated hazardous waste storage area. This area should be cool, dry, and well-ventilated, with no nearby sources of ignition.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the timely disposal of the waste by a certified hazardous waste contractor.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their consequences.

In Case of a Spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: If it is safe to do so, increase ventilation in the area, for instance, by ensuring the fume hood is operating at maximum capacity.

  • Contain: For small spills, use a spill kit with absorbent materials that are compatible with flammable organic liquids. Do not use combustible materials like paper towels to absorb the spill.

  • Personal Protection: Do not attempt to clean up a large spill without appropriate PPE, including respiratory protection if vapors are significant.

  • Report: Report the spill to your laboratory supervisor and EHS office immediately.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logical Framework for Disposal Decisions

To aid in the decision-making process for the proper disposal of 2-(4-vinylphenyl)ethanol, the following flowchart illustrates the key steps and considerations.

DisposalWorkflow start Disposal of 2-(4-Vinylphenyl)ethanol Waste spill_check Spill or Exposure? start->spill_check assess_quantity Assess Quantity of Waste small_quantity Small Quantity (< 100 mL) assess_quantity->small_quantity < 100 mL large_quantity Large Quantity (> 100 mL) assess_quantity->large_quantity > 100 mL add_inhibitor Add Polymerization Inhibitor (e.g., Hydroquinone, TBC) small_quantity->add_inhibitor large_quantity->add_inhibitor segregate_waste Segregate into Non-Halogenated Organic Waste Container add_inhibitor->segregate_waste label_container Label Container as Hazardous Waste segregate_waste->label_container store_safely Store in Designated Cool, Ventilated Area label_container->store_safely professional_disposal Arrange for Professional Waste Disposal store_safely->professional_disposal spill_check->assess_quantity No emergency_procedures Follow Emergency Procedures spill_check->emergency_procedures Yes no_spill Continue Safe Handling emergency_procedures->no_spill no_spill->assess_quantity

Caption: Decision workflow for the safe disposal of 2-(4-Vinylphenyl)ethanol.

By adhering to these detailed procedures, researchers and drug development professionals can ensure the safe and responsible disposal of 2-(4-vinylphenyl)ethanol, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • ChemBK. (n.d.). 2-(4-Vinylphenyl)ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CA1224811A - Polymerization inhibition process for vinyl aromatic compounds.
  • Google Patents. (n.d.). EP0485169A1 - Polymerization inhibitor and inhibiting method for vinyl compound.
  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • Science Ready. (2022). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Vinyl Institute of Canada. (n.d.). GUIDELINE ENVIRONMENTAL MANAGEMENT TIN STABILIZERS. Retrieved from [Link]

  • iSuoChem. (n.d.). What are PVC Stabilizers. Retrieved from [Link]

  • VinylPlus. (n.d.). Recycling Options. Retrieved from [Link]

  • UEST. (n.d.). Industrial waste management in PVC production process by focusing on caustic flake waste. Retrieved from [Link]

  • ATSDR. (n.d.). Toxicological Profile for Vinyl Chloride. Retrieved from [Link]

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Personal Protective Equipment (PPE) & Handling Guide: 2-(4-Vinylphenyl)ethanol

[1]

CAS: 1074-82-4 | Synonyms: 4-Vinylphenethyl alcohol, p-Vinylphenethyl alcohol Physical State: Low-melting solid (MP: ~29–35°C)[1]

Part 1: Risk Assessment & Hazard Architecture[1]

The "Dual-Threat" Profile

Handling 2-(4-Vinylphenyl)ethanol requires a nuanced approach because it possesses two distinct chemical functionalities that dictate safety protocols:

  • The Styrenic Vinyl Group: This introduces a risk of spontaneous, exothermic polymerization . If the compound is stored improperly (warm, light-exposed) or handled without stabilizers, it can polymerize, potentially rupturing containers.[1] It also mimics the toxicological profile of styrene (skin/respiratory irritation).

  • The Alcohol Moiety: Increases polarity and potential for dermal absorption, while acting as a direct mucous membrane irritant.

Critical Operational Insight: The melting point (29–35°C) is the most dangerous physical property of this compound. It exists as a solid in cold storage but can melt on contact with skin or upon ambient heating . A solid fleck entering the eye will melt immediately, coating the cornea in a hydrophobic, irritating film that is difficult to flush.

Hazard Identification (GHS Classification Basis)

While specific vendor SDSs may vary, treat this compound with the following baseline hazards:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3]

  • Polymerization Hazard: May polymerize violently if inhibitors (e.g., MEHQ) are depleted.

Part 2: PPE Matrix & Selection Logic[1]

This matrix moves beyond generic advice, selecting equipment based on the compound's permeation properties and phase-change risks.

PPE CategoryRecommendationTechnical Rationale (The "Why")
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-6 mil) or Laminate (Silver Shield) for prolonged liquid handling.[1]Permeation Defense: Styrene-like derivatives can permeate thin nitrile.[1] Double gloving creates a sacrificial outer layer. If the outer glove is splashed, strip it immediately; the inner glove protects during removal.
Eye Protection Chemical Splash Goggles (Indirect Vent)Phase Change Risk: Safety glasses are insufficient. Because the MP is ~30°C, solid dust can bypass glasses, land on the eye, and melt instantly. Goggles provide a sealed environment.
Respiratory N95 (Solid) or Half-Face w/ OV Cartridge (Liquid/Heated) Vapor Pressure: Low risk as a cold solid.[1] If heating for synthesis or if liquid at room temp, organic vapor (OV) cartridges are required to prevent inhalation of the styrene-like monomer.[1]
Body Defense Standard Lab Coat (Cotton/Poly) + Tyvek Sleeves Dermal Gap Coverage: The wrist gap between glove and coat is a vulnerability. Tyvek sleeves bridge this gap, preventing skin contact during reaching movements.

Part 3: Operational Protocols

Workflow 1: Pre-Handling Stabilization Check

Before opening the bottle, verify the compound's stability.[1]

  • Visual Inspection: Look for "popcorn" polymer growth (white, cauliflower-like solids) inside the container. If present, do not open . The container may be pressurized.[5]

  • Temperature Check: Ensure the container is cold (removed from 2–8°C storage). Handle quickly to prevent melting.

Workflow 2: Safe Weighing & Transfer

Objective: Prevent phase change during handling.

  • Chill the Tools: Pre-cool your spatula and weigh boat in the fridge/freezer for 10 minutes. This prevents the solid from melting and sticking to the tools during weighing.

  • Draft Control: Work inside a fume hood.

  • Transfer:

    • Weigh rapidly.

    • If the solid clumps, do not heat to break it.[3] Use a cold mortar/pestle.

    • Caution: If the compound melts on the weigh boat, do not attempt to scrape it off. Rinse the boat with solvent (e.g., DCM or Ethyl Acetate) directly into your reaction flask.

Workflow 3: Emergency Spill Response

Scenario: You drop a vial, and it shatters.

  • If Solid:

    • Dampen a paper towel with a surfactant (soapy water) to prevent dust generation.

    • Sweep up glass/chemical into a dustpan.

    • Wipe surface 3x with Acetone.

  • If Liquid (Melted):

    • Evacuate the immediate area (vapors may be irritating).[3][4]

    • Cover spill with Polypropylene absorbent pads (universal chemical pads).

    • Do not use paper towels alone, as the high surface area can encourage rapid evaporation or polymerization of the monomer.

Part 4: Visualization (Decision Logic)[1]

PPE Selection Decision Tree

This diagram guides the researcher through PPE selection based on the physical state of the reagent.

PPE_Decision_TreeStartHandling 2-(4-Vinylphenyl)ethanolStateCheckCheck Physical StateStart->StateCheckSolidStateSolid (Cold/Frozen)< 25°CStateCheck->SolidStateStored at 4°CLiquidStateLiquid/Melted> 30°CStateCheck->LiquidStateAmbient/HeatedResp_SolidRespiratory:N95 Mask (Dust)SolidState->Resp_SolidEye_SolidEye Protection:Splash Goggles(Risk of melting on eye)SolidState->Eye_SolidGlove_SolidGloves:Double NitrileSolidState->Glove_SolidResp_LiquidRespiratory:Half-Mask w/ OV CartridgeLiquidState->Resp_LiquidEye_LiquidEye Protection:Splash Goggles + Face Shield(If >100mL)LiquidState->Eye_LiquidGlove_LiquidGloves:Laminate/Silver Shield(Permeation Risk)LiquidState->Glove_Liquid

Caption: Decision logic for PPE selection based on the compound's temperature-dependent phase state.

Part 5: Waste & Disposal[1]

Do not dispose of down the drain. This compound is toxic to aquatic life and can polymerize in plumbing, causing blockages.

  • Quarantine: Collect all waste (gloves, wipes, weigh boats) in a dedicated solid waste bag labeled "Toxic - Styrene Derivative."

  • Liquid Waste: Dissolve unused reagent in a compatible solvent (Acetone or Ethanol) before placing it in the "Organic Solvents" waste stream. This dilution reduces the risk of exothermic polymerization in the waste drum.

  • Destruction: The preferred method is Rotary Kiln Incineration at a licensed facility.

References

  • Thermo Scientific Chemicals. (2024). 2-(4-tert-Butylphenyl)ethanol Safety Data Sheet. (Used as proxy for physical handling of phenethyl alcohol derivatives). Link

  • National Institute of Standards and Technology (NIST). (2023). 2-(4-Ethylphenyl)ethanol Physical Properties. NIST Chemistry WebBook, SRD 69.[1] Link

  • Sigma-Aldrich. (2024). 2-(4-Vinylphenyl)ethanol Product Specification & Safety Information. Link

  • PubChem. (2024). Compound Summary: 2-(4-Vinylphenyl)ethanol (CID 11660275).[1] National Library of Medicine. Link[1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Vinylphenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-Vinylphenyl)ethanol

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